Product packaging for Janthitrem F(Cat. No.:CAS No. 90986-52-0)

Janthitrem F

Cat. No.: B1672789
CAS No.: 90986-52-0
M. Wt: 645.8 g/mol
InChI Key: SHMYDSYGDWIPKT-WWVOELFWSA-N
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Description

Janthitrem F is produced by Penicillium janthinellum. Tremorgenic mycotoxin this compound belongs to the family of Diterpenes. These are terpene compounds formed by four isoprene units.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H51NO7 B1672789 Janthitrem F CAS No. 90986-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90986-52-0

Molecular Formula

C39H51NO7

Molecular Weight

645.8 g/mol

IUPAC Name

[(2S,3R,6S,8S,9R,12S,15S,21S,22R)-12,21-dihydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaen-9-yl] acetate

InChI

InChI=1S/C39H51NO7/c1-19(41)45-29-17-26-28(46-33(29)35(4,5)43)11-12-37(8)38(9)20(10-13-39(26,37)44)14-24-22-15-23-21(16-27(22)40-32(24)38)25-18-34(2,3)47-36(6,7)30(25)31(23)42/h15-18,20,28-31,33,40,42-44H,10-14H2,1-9H3/t20-,28-,29+,30+,31+,33-,37+,38+,39+/m0/s1

InChI Key

SHMYDSYGDWIPKT-WWVOELFWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=C2[C@H](CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC([C@H]8[C@@H]7O)(C)C)(C)C)C)O)C)O[C@@H]1C(C)(C)O

Canonical SMILES

CC(=O)OC1C=C2C(CCC3(C2(CCC4C3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC(C8C7O)(C)C)(C)C)C)O)C)OC1C(C)(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Janthitrem F;  Janthitrem E monoacetate; 

Origin of Product

United States

Foundational & Exploratory

The Discovery and Origin of Janthitrem Mycotoxins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem mycotoxins are a class of indole-diterpenoid secondary metabolites produced by various fungi. Initially identified from the saprophytic fungus Penicillium janthinellum, these compounds and their epoxy derivatives, later discovered in endophytic fungi of the genus Epichloë, have garnered significant interest due to their potent tremorgenic and anti-insecticidal activities. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activities of janthitrem mycotoxins, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their proposed mechanisms of action.

Discovery and Fungal Origin

Janthitrem mycotoxins were first isolated from strains of Penicillium janthinellum found in pastures where livestock exhibited "ryegrass staggers," a neurological condition characterized by tremors and ataxia.[1][2] Initially, these compounds were suspected to be the causative agents of this syndrome.[1][2] Subsequent research, however, identified lolitrem B, produced by the endophytic fungus Epichloë festucae in perennial ryegrass (Lolium perenne), as the primary toxin responsible for ryegrass staggers.[3]

Further investigations into endophyte-infected ryegrass led to the discovery of a new class of janthitrem-related compounds, the epoxy-janthitrems.[3] These molecules are produced by specific taxa of asexual Epichloë endophytes, namely LpTG-3 (e.g., strains NEA12 and AR37) and LpTG-4.[3][4] Epoxy-janthitrems share a structural similarity with lolitrem B and are now considered the likely cause of the milder ryegrass staggers observed in livestock grazing on pastures infected with these specific endophyte strains.[3][5] The production of these compounds by the endophyte provides the host plant with protection against various insect pests.[3]

Chemical Structure

Janthitrems are complex indole-diterpenoids. The core structure consists of a cyclic diterpene skeleton linked to an indole moiety.[6] Variations in the janthitrem family arise from differences in stereochemistry, prenylation, hydroxylation, epoxidation, and oxidation patterns.[6] The epoxy-janthitrems, produced by Epichloë species, are characterized by an epoxide group, a feature that has been shown to be crucial for their biological activity.[7]

Biosynthesis of Epoxy-Janthitrems in Epichloë Endophytes

The biosynthetic pathway for epoxy-janthitrems in Epichloë endophytes has been a subject of significant research. It is understood to be a complex, interconnected network rather than a linear pathway.[5] The biosynthesis shares common precursors with lolitrem B, with paspaline being a key intermediate before the pathway branches towards either lolitrems or janthitrems.[5]

A dedicated gene cluster, termed the JTM locus, has been identified for epoxy-janthitrem biosynthesis.[4][8] This locus contains genes homologous to those in the lolitrem B (LTM) biosynthesis cluster, along with four unique genes: jtmD, jtmO, jtm01, and jtm02.[4][8] The gene jtmD is believed to encode an aromatic prenyltransferase, a key enzyme in the synthesis of indole diterpenes.[4][8] RNAi silencing of jtmD has been shown to inhibit the production of epoxy-janthitrems, confirming its role in the pathway.[4]

Below is a proposed workflow for the identification of genes involved in the epoxy-janthitrem biosynthetic pathway.

G cluster_0 Whole Genome Sequencing & Bioinformatics cluster_1 Gene Expression Analysis cluster_2 Functional Genomics cluster_3 Metabolite Analysis Whole Genome Sequencing of Epoxy-Janthitrem Producing Epichloë Strains (e.g., NEA12, E1) Whole Genome Sequencing of Epoxy-Janthitrem Producing Epichloë Strains (e.g., NEA12, E1) Comparative Genomics with Non-Producing Strains Comparative Genomics with Non-Producing Strains Whole Genome Sequencing of Epoxy-Janthitrem Producing Epichloë Strains (e.g., NEA12, E1)->Comparative Genomics with Non-Producing Strains Identification of Unique Gene Cluster (JTM Locus) Identification of Unique Gene Cluster (JTM Locus) Comparative Genomics with Non-Producing Strains->Identification of Unique Gene Cluster (JTM Locus) Transcriptome Analysis of Ryegrass-Endophyte Symbiota Transcriptome Analysis of Ryegrass-Endophyte Symbiota Identification of Unique Gene Cluster (JTM Locus)->Transcriptome Analysis of Ryegrass-Endophyte Symbiota RNAi-mediated Gene Silencing (e.g., jtmD) RNAi-mediated Gene Silencing (e.g., jtmD) Identification of Unique Gene Cluster (JTM Locus)->RNAi-mediated Gene Silencing (e.g., jtmD) Confirmation of JTM Gene Expression Confirmation of JTM Gene Expression Transcriptome Analysis of Ryegrass-Endophyte Symbiota->Confirmation of JTM Gene Expression In planta Assessment of Mycotoxin Production In planta Assessment of Mycotoxin Production RNAi-mediated Gene Silencing (e.g., jtmD)->In planta Assessment of Mycotoxin Production LC-MS/MS Analysis of Plant Extracts LC-MS/MS Analysis of Plant Extracts In planta Assessment of Mycotoxin Production->LC-MS/MS Analysis of Plant Extracts Confirmation of Reduced/Absent Epoxy-Janthitrem Production Confirmation of Reduced/Absent Epoxy-Janthitrem Production LC-MS/MS Analysis of Plant Extracts->Confirmation of Reduced/Absent Epoxy-Janthitrem Production

Figure 1: Experimental workflow for the identification and functional characterization of the epoxy-janthitrem biosynthesis gene cluster.

Quantitative Analysis of Epoxy-Janthitrem Production

The production of epoxy-janthitrems by Epichloë endophytes in perennial ryegrass is influenced by environmental factors, particularly temperature. The concentrations of these mycotoxins are also found to vary between different tissues of the host plant.

MycotoxinHost Plant TissueGrowth TemperatureConcentration (µg/g dry weight)Reference
Epoxy-janthitremsPerennial Ryegrass (leaves)High (20°C)30.6[9][10]
Epoxy-janthitremsPerennial Ryegrass (pseudostems)High (20°C)83.9[9][10]
Epoxy-janthitremsPerennial Ryegrass (leaves)Low (7°C)0.67[9][10]
Epoxy-janthitremsPerennial Ryegrass (pseudostems)Low (7°C)7.4[9][10]

Table 1: In planta concentrations of epoxy-janthitrems in perennial ryegrass infected with the AR37 endophyte under different temperature regimes.

In AR37 endophyte-infected perennial ryegrass, epoxy-janthitrem I is the major analogue, typically comprising around 35% of the total epoxy-janthitrems.[7] The relative abundance of other analogues has been reported as follows: epoxy-janthitrem III (26%), epoxy-janthitrem II (11%), epoxyjanthitriol (9%), and epoxy-janthitrem IV (9%).[7]

Experimental Protocols

Isolation and Purification of Janthitrems

From Penicillium janthinellum Cultures:

  • Culturing: P. janthinellum is grown in a suitable liquid or solid medium.

  • Extraction: The culture is extracted with an organic solvent such as chloroform or ethyl acetate.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the separation of individual janthitrems.

From Endophyte-Infected Perennial Ryegrass (Epoxy-Janthitrems):

Due to their instability, the isolation of epoxy-janthitrems requires careful handling.[7]

  • Extraction: Ground, freeze-dried plant material (seeds or herbage) is extracted with a non-polar solvent like petroleum ether to remove lipids, followed by extraction with a more polar solvent such as acetonitrile.[11]

  • Purification: The acetonitrile extract is concentrated and subjected to multiple steps of preparative HPLC on a C18 column.[11] To minimize degradation, fractions are kept on ice and protected from light.[11] The addition of an antioxidant like 2-mercaptoethanol to the eluents can improve stability.[11]

Structure Elucidation

The chemical structures of janthitrem mycotoxins are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for complete structure elucidation.[12] These include:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR and DEPT-135: Identify the number and types of carbon atoms (CH, CH₂, CH₃, C).

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

    • TOCSY (Total Correlation Spectroscopy): Reveals entire spin systems of coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.[12]

Biological Assays

Tremorgenicity Mouse Bioassay:

  • Animal Model: Male Swiss mice are typically used.

  • Administration: The purified janthitrem is dissolved in a suitable solvent (e.g., propylene glycol) and administered via intraperitoneal (i.p.) injection.[11]

  • Dosage: Doses are determined based on the potency of the compound. For example, epoxy-janthitrem I has been tested at doses of 8 mg/kg and 14 mg/kg.[11]

  • Observation: Mice are observed for the onset, intensity, and duration of tremors over several hours to days.[11] A scoring system is often used to quantify the tremor response.[11]

Anti-Insect Bioassay (Porina Larvae):

  • Diet Preparation: The purified janthitrem is incorporated into a semi-synthetic diet for the target insect, such as the porina larva (Wiseana cervinata).[13]

  • Concentrations: A range of concentrations is tested to determine dose-dependent effects. For example, epoxy-janthitrem I has been tested at 1, 2.5, and 5 µg/g wet weight of diet.[13]

  • Feeding Trial: Larvae are fed the treated diet over a period of several weeks.[13]

  • Endpoints: The effects are assessed by measuring parameters such as food consumption, weight gain, and larval survival.[13]

Proposed Signaling Pathway for Tremorgenicity

The precise molecular mechanism of action for janthitrems is not fully elucidated, but their structural and functional similarities to lolitrem B provide strong clues. Lolitrem B is a potent inhibitor of the large-conductance Ca²⁺-activated K⁺ (BK) channels.[11][12][14] Inhibition of these channels in neurons leads to increased excitability and enhanced neurotransmitter release, which is thought to underlie the observed tremors.[15] It is highly probable that janthitrems, particularly the more potent epoxy-janthitrems, act via a similar mechanism.

The tremorgenic effects of other mycotoxins have also been linked to the modulation of inhibitory neurotransmitter systems, such as those involving GABA and glycine.[2] Therefore, it is plausible that janthitrems may also have effects on these systems, either directly or indirectly as a consequence of BK channel inhibition.

The following diagram illustrates a hypothetical signaling pathway for the tremorgenic action of janthitrem mycotoxins.

G cluster_0 Neuronal Membrane cluster_1 Intracellular Events cluster_2 Physiological Effect Janthitrem Mycotoxin Janthitrem Mycotoxin BK Channel BK Channel Janthitrem Mycotoxin->BK Channel Inhibition Membrane Depolarization Membrane Depolarization BK Channel->Membrane Depolarization Reduced K+ efflux leads to Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Increased Intracellular Ca2+ Increased Intracellular Ca2+ Voltage-gated Ca2+ Channel->Increased Intracellular Ca2+ Ca2+ influx Presynaptic Terminal Presynaptic Terminal Membrane Depolarization->Voltage-gated Ca2+ Channel Activation Enhanced Neurotransmitter Release Enhanced Neurotransmitter Release Increased Intracellular Ca2+->Enhanced Neurotransmitter Release Triggers Muscle Tremors Muscle Tremors Enhanced Neurotransmitter Release->Muscle Tremors Leads to

Figure 2: A hypothetical signaling pathway for the tremorgenic action of janthitrem mycotoxins, primarily through the inhibition of BK channels.

Conclusion

Janthitrem and epoxy-janthitrem mycotoxins represent a fascinating and biologically active class of fungal secondary metabolites. Their discovery has been intertwined with agricultural challenges, particularly ryegrass staggers in livestock. The elucidation of their biosynthetic pathway in Epichloë endophytes opens up possibilities for manipulating their production to enhance insect resistance in pasture grasses while potentially mitigating their toxic effects on grazing animals. The detailed experimental protocols provided in this guide offer a foundation for further research into the isolation, characterization, and biological evaluation of these complex molecules. A deeper understanding of their mechanism of action at the molecular level, particularly their interaction with ion channels, will be crucial for developing strategies to counteract their toxicity and for exploring their potential as lead compounds in drug discovery programs.

References

The Biological Activity of Epoxy-Janthitrem Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known biological activities of epoxy-janthitrem compounds, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Epoxy-janthitrem compounds are a class of indole-diterpenoid mycotoxins produced by endophytic fungi of the genus Epichloë, particularly the AR37 strain found in perennial ryegrass (Lolium perenne).[1][2][3] These compounds are of significant interest due to their potent insecticidal and tremorgenic properties. This guide synthesizes the current understanding of their biological effects, offering a valuable resource for those investigating their potential as novel therapeutic agents or agrochemical leads.

Core Biological Activities

The primary biological activities documented for epoxy-janthitrem compounds are their effects on the central nervous system of mammals, leading to tremors, and their anti-feedant and toxic effects on insects. The epoxy group has been shown to be important for the biological activity of janthitrems.[1][4]

Tremorgenic Activity

Epoxy-janthitrem I, the major compound in this class, has been demonstrated to induce tremors in mice.[5][6] This activity is characteristic of a broader class of indole-diterpenoid mycotoxins and is the basis for the "ryegrass staggers" syndrome observed in livestock grazing on endophyte-infected pastures.[2][6] The tremorgenic effects of epoxy-janthitrem I are dose-dependent and have a delayed onset and prolonged duration compared to some other tremorgens.[2]

Insecticidal and Anti-feedant Activity

A significant body of research has focused on the anti-insect properties of epoxy-janthitrem compounds, particularly against the porina moth larva (Wiseana cervinata), a major pasture pest in New Zealand.[7][8] Epoxy-janthitrem I acts as a potent feeding deterrent and also exhibits toxicity to these larvae.[7] The concentration of epoxy-janthitrems in ryegrass has been directly correlated with the level of protection against porina larvae.[8]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activity of epoxy-janthitrem I.

Table 1: Tremorgenic Activity of Epoxy-Janthitrem I in Mice

CompoundDose (mg/kg, i.p.)Observation Period (hours)Peak Tremor ScoreOnset of TremorsDuration of TremorsReference
Epoxy-Janthitrem I848~1.5Delayed> 48 hours[2]
Epoxy-Janthitrem I1448~2.5Delayed> 48 hours[2]

Tremor scoring is typically on a qualitative scale (e.g., 0-4) representing the severity of tremors.

Table 2: Anti-feedant and Toxic Effects of Epoxy-Janthitrem I on Wiseana cervinata (Porina) Larvae

Concentration (µg/g of diet)Duration (days)EffectObservationReference
1.07Feeding DeterrenceReduction in food consumption[7]
2.57Feeding DeterrenceStronger reduction in food consumption[7]
5.07Feeding Deterrence & ToxicityStrongest reduction in food consumption and reduced larval survival[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the assessment of epoxy-janthitrem bioactivity.

Mouse Tremorgenicity Assay

This bioassay is designed to assess the potential of a compound to induce tremors in a mammalian model.

Objective: To determine the tremorgenic potential and dose-response of epoxy-janthitrem I.

Methodology:

  • Animal Model: Male Swiss mice are commonly used.

  • Compound Administration: Epoxy-janthitrem I, dissolved in a suitable vehicle (e.g., corn oil), is administered via intraperitoneal (i.p.) injection.

  • Dose Groups: At least two dose levels are tested, along with a vehicle control group.

  • Observation: Mice are observed for the onset, severity, and duration of tremors. Tremor severity is scored at regular intervals using a standardized scale.

  • Data Analysis: Tremor scores are plotted against time for each dose group to determine the time course of the tremorgenic effect.

experimental_workflow_mouse_assay cluster_preparation Preparation cluster_administration Administration cluster_observation Observation & Scoring cluster_analysis Data Analysis compound Epoxy-Janthitrem I (in vehicle) injection Intraperitoneal Injection compound->injection control Vehicle Control control->injection observation Observe for Tremors injection->observation scoring Score Tremor Severity (e.g., 0-4 scale) observation->scoring analysis Plot Tremor Score vs. Time scoring->analysis

Mouse Tremorgenicity Assay Workflow
Porina Larvae (Wiseana cervinata) Feeding Bioassay

This assay evaluates the anti-feedant and toxic effects of epoxy-janthitrem compounds on a key insect pest.

Objective: To quantify the feeding deterrence and toxicity of epoxy-janthitrem I to porina larvae.

Methodology:

  • Insect Rearing: W. cervinata larvae are reared on an artificial diet.

  • Diet Preparation: Epoxy-janthitrem I is incorporated into the artificial diet at various concentrations. A control diet without the compound is also prepared.

  • Experimental Setup: Individual larvae are placed in containers with a pre-weighed amount of the treated or control diet.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature and light).

  • Data Collection: After a set period (e.g., 7 days), the amount of diet consumed is measured, and larval weight and survival are recorded.

  • Data Analysis: Food consumption, larval weight change, and mortality rates are compared between the treatment and control groups.

experimental_workflow_porina_assay cluster_preparation Diet Preparation cluster_setup Experimental Setup cluster_incubation Incubation cluster_data_collection Data Collection treated_diet Artificial Diet with Epoxy-Janthitrem I weighing Pre-weigh Diet treated_diet->weighing control_diet Control Diet (no compound) control_diet->weighing larvae Individual Porina Larvae incubation Controlled Environment (e.g., 7 days) larvae->incubation weighing->larvae measure_consumption Measure Diet Consumption incubation->measure_consumption measure_weight Measure Larval Weight incubation->measure_weight record_survival Record Larval Survival incubation->record_survival

Porina Larvae Feeding Bioassay Workflow

Proposed Mechanism of Action

The precise molecular target of epoxy-janthitrem compounds has not been definitively elucidated. However, based on their structural similarity to other tremorgenic indole-diterpenoids like lolitrem B, it is strongly hypothesized that they act as inhibitors of large-conductance calcium-activated potassium (BK) channels.[9][10][11]

BK channels are crucial for regulating neuronal excitability. Their inhibition leads to prolonged depolarization of neurons, resulting in uncontrolled neurotransmitter release and the characteristic tremors observed in vivo. The epoxy group is thought to be a key structural feature for this activity.

Hypothesized Mechanism of Tremorgenic Action

Biosynthetic Pathway

Epoxy-janthitrem compounds are synthesized by the endophytic fungus through a complex biosynthetic pathway that shares common precursors with other indole-diterpenoids, such as the lolitrems.[3] The pathway involves a series of enzymatic modifications of an indole-diterpene core structure.

biosynthetic_pathway cluster_precursors Core Precursors cluster_intermediates Key Intermediates cluster_products Final Products GGPP Geranylgeranyl Diphosphate Paspaline Paspaline GGPP->Paspaline Indole Indole-3-glycerol Phosphate Indole->Paspaline Janthitrem_core Janthitrem Core Structure Paspaline->Janthitrem_core EJ_I Epoxy-Janthitrem I Janthitrem_core->EJ_I EJ_II_IV Epoxy-Janthitrems II-IV Janthitrem_core->EJ_II_IV

Simplified Epoxy-Janthitrem Biosynthetic Pathway

Cytotoxicity Data

To date, there is a notable absence of publicly available data on the cytotoxicity of epoxy-janthitrem compounds against human or animal cell lines, such as cancer cell lines. The research has predominantly focused on their in vivo effects in mammals and insects. Therefore, no IC50 or EC50 values for cytotoxicity can be provided in this guide. This represents a significant knowledge gap and a key area for future research, particularly for assessing their therapeutic potential.

Conclusion and Future Directions

Epoxy-janthitrem compounds exhibit potent and well-documented tremorgenic and insecticidal activities. The methodologies for assessing these activities are established, and a hypothetical mechanism of action centered on BK channel inhibition provides a strong foundation for further investigation. The lack of cytotoxicity data is a primary limitation in evaluating their broader pharmacological profile.

Future research should prioritize:

  • In vitro cytotoxicity screening: Assessing the effects of purified epoxy-janthitrem compounds on a panel of human cancer and non-cancer cell lines to determine their cytotoxic potential and selectivity.

  • Mechanism of action studies: Utilizing electrophysiological and biochemical assays to confirm the interaction of epoxy-janthitrems with BK channels and to identify their specific binding sites.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of epoxy-janthitrem compounds to identify the key structural motifs responsible for their biological activities.

Addressing these research gaps will be crucial in determining the viability of epoxy-janthitrem compounds as leads for the development of new drugs or agrochemicals.

References

A Technical Guide to the Toxicological Effects of Janthitrems in Livestock

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Janthitrems are tremorgenic mycotoxins belonging to the indole-diterpenoid class of alkaloids. Initially isolated from the fungus Penicillium janthinellum, they are also produced by novel ryegrass endophytes like Epichloë festucae var. lolii strain AR37, which produces related compounds known as epoxy-janthitrems.[1][2][3][4][5][6] These toxins are a significant concern in pastoral agriculture, primarily in regions like New Zealand and Australia, where they are associated with the neurological syndrome in livestock known as "ryegrass staggers".[7] This condition is characterized by muscle tremors, ataxia, and incoordination, which can lead to significant production losses and animal welfare issues.[7][8][9] This technical guide provides a comprehensive overview of the toxicological profile of janthitrems, detailing their mechanism of action, summarizing quantitative toxicity data, outlining key experimental protocols, and illustrating the underlying biological and experimental processes.

Introduction to Janthitrems

Janthitrems are complex indole-diterpenoid alkaloids. The first members of this family, janthitrems A, B, and C, were identified from Penicillium janthinellum isolates found on ryegrass pastures where sheep were experiencing staggers.[1][2][3][5] More recently, a group of related compounds, the epoxy-janthitrems, have been identified in perennial ryegrass infected with the novel endophyte strain AR37.[4][10] This endophyte was developed to provide insect resistance without producing the highly potent tremorgen lolitrem B.[4] While epoxy-janthitrems are significantly less potent than lolitrem B, they can still induce ryegrass staggers, particularly at high concentrations in pasture.[4][7]

Chemical Structures and Analogs

Several janthitrem analogs have been identified, with epoxy-janthitrem I being the major compound produced by AR37 endophytes.[11] The presence of an 11,12-epoxy group is believed to be important for the tremorgenic activity of these compounds.[12]

Table 1: Key Janthitrem Analogs and Their Sources

Toxin Name Molecular Weight (Da) Primary Fungal Source Key Reference(s)
Janthitrem A 601 Penicillium janthinellum [1][2][3][5]
Janthitrem B 585 Penicillium janthinellum [1][2][3][5]
Janthitrem C 569 Penicillium janthinellum [1][2][3][5]

| Epoxy-janthitrems | Variable | Epichloë festucae (e.g., strain AR37) |[4][10] |

Mechanism of Action and Signaling Pathway

The primary neurotoxic effect of janthitrems, like the related lolitrem B, is the inhibition of large-conductance calcium-activated potassium channels (BK channels).[7][13] These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential.

  • BK Channel Function: In a normal physiological state, the influx of Ca²⁺ during an action potential activates BK channels. The subsequent efflux of K⁺ hyperpolarizes the cell membrane, terminating the action potential and preventing excessive neurotransmitter release.

  • Inhibition by Janthitrems: Janthitrems bind to and inhibit these BK channels.

  • Pathophysiological Outcome: This inhibition leads to prolonged cellular depolarization and sustained impulse transmission at the motor endplate.[7] The resulting hyperexcitability of motor neurons manifests clinically as the characteristic muscle tremors and ataxia of ryegrass staggers.[7][13]

Janthitrem_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Channel BK Channel Regulation cluster_Muscle Postsynaptic Muscle Cell AP Action Potential Ca_Influx Ca²⁺ Influx AP->Ca_Influx Opens Voltage-gated Ca²⁺ channels Vesicle Neurotransmitter Vesicle Ca_Influx->Vesicle Triggers BK_Channel BK Channel (K⁺ Efflux) Ca_Influx->BK_Channel Activates Release Sustained Neurotransmitter Release Vesicle->Release Receptor Receptor Binding Release->Receptor Hyperpolarization Membrane Hyperpolarization (Action Potential Termination) BK_Channel->Hyperpolarization Leads to Janthitrem Janthitrem Janthitrem->BK_Channel INHIBITS Tremors Muscle Tremors (Clinical Sign) Receptor->Tremors Causes Hyperexcitability Logical_Progression_of_Toxicosis Ingestion Livestock Grazing on Endophyte-Infected Ryegrass (e.g., AR37) Toxin Ingestion of Epoxy-Janthitrems Ingestion->Toxin Absorption Absorption and Distribution (Toxins are lipophilic) Toxin->Absorption Target Inhibition of BK Channels in Central Nervous System Absorption->Target Effect Neuronal Hyperexcitability Target->Effect Signs Development of Clinical Signs (Tremors, Ataxia) Effect->Signs Outcome Ryegrass Staggers Syndrome Signs->Outcome Exacerbation Exacerbation by Stress or Exercise Exacerbation->Signs Experimental_Workflow cluster_Field Field Trial cluster_Lab Laboratory Analysis cluster_Data Data Interpretation Pasture Prepare Experimental Pastures (AR37, Standard, Endophyte-Free) Grazing Animal Grazing (Sheep, Cattle) Pasture->Grazing Pasture_Sample Pasture Sampling Grazing->Pasture_Sample Clinical_Score Clinical Scoring (Ryegrass Staggers) Grazing->Clinical_Score Bio_Sample Biological Sampling (Fat, Milk) Grazing->Bio_Sample Extraction_P Toxin Extraction (Plant Matrix) Pasture_Sample->Extraction_P Correlation Correlate Toxin Levels with Clinical Severity Clinical_Score->Correlation Extraction_B Residue Extraction (Biological Matrix) Bio_Sample->Extraction_B LCMS LC-MS Analysis Extraction_P->LCMS Extraction_B->LCMS Quant Quantification of Janthitrems LCMS->Quant Quant->Correlation Residue Determine Residue Levels in Tissues/Milk Quant->Residue Risk Risk Assessment Correlation->Risk Residue->Risk

References

The Anti-Insect Arsenal of Janthitrem Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem alkaloids, a class of indole-diterpenoid mycotoxins produced by various fungi, notably Penicillium janthinellum, are emerging as significant players in the field of insect control. Their potent neurotoxic and anti-feedant properties make them promising candidates for the development of novel bio-insecticides. This technical guide provides an in-depth analysis of the anti-insect properties of janthitrem alkaloids, focusing on their mechanism of action, quantitative bioactivity, and the experimental protocols used to elucidate their effects.

Core Anti-Insect Properties: Neurotoxicity and Feeding Deterrence

Janthitrem alkaloids exhibit a dual-pronged attack against susceptible insect species, primarily through neurotoxicity and potent anti-feedant effects. The most studied insect model for janthitrem activity is the porina moth (Wiseana cervinata), a significant pasture pest in New Zealand.

Neurotoxic Effects: The tremorgenic nature of janthitrem alkaloids, observed in vertebrate models, strongly suggests a neurotoxic mechanism of action in insects. These compounds are structurally related to other well-known tremorgenic mycotoxins like lolitrem B and paxilline.[1][2] The primary molecular target of these related toxins is the large-conductance calcium-activated potassium (BK) channel, a crucial component in regulating neuronal excitability.[3][4][5] Inhibition of BK channels leads to prolonged neuronal depolarization, resulting in uncontrolled neurotransmitter release, hyperexcitability, tremors, paralysis, and ultimately, death in insects.[6]

Anti-feedant Activity: Janthitrem alkaloids are potent feeding deterrents for insect larvae. Studies on Wiseana cervinata have demonstrated that dietary inclusion of janthitrems leads to a significant reduction in food consumption and a corresponding decrease in larval weight gain.[6][7][8] This anti-feedant effect is a critical aspect of their insecticidal properties, as it directly impacts the growth, development, and survival of pest populations.

Quantitative Bioactivity Data

While specific LC50 and LD50 values for janthitrem alkaloids against various insect pests are not yet widely published, several studies provide quantitative data on their anti-feedant and toxic effects. The following tables summarize the available data, primarily from dietary administration bioassays against Wiseana cervinata larvae.

AlkaloidInsect SpeciesConcentration (µg/g of diet)Observed EffectsReference(s)
Janthitrem A (11,12-epoxyjanthitrem B) Wiseana cervinataNot specifiedReduced weight gain and food consumption; greater potency than Janthitrem B.[6][7]
Janthitrem B Wiseana cervinataNot specifiedReduced weight gain and food consumption.[6][7]
Epoxyjanthitrem I Wiseana cervinata1, 2.5, 5Dose-dependent reduction in feeding and weight gain; feeding deterrent at all concentrations.[8][9][10]
Epoxyjanthitrems (total) Wiseana cervinata14 (dry weight)Anti-feedant effects.[11]
AR37-infected ryegrass (high epoxy-janthitrem) Wiseana cervinata30.6 (leaves), 83.9 (pseudostems)Strong anti-feedant effect, reduced survival (25-42%).[12]
AR37-infected ryegrass (low epoxy-janthitrem) Wiseana cervinata0.67 (leaves), 7.4 (pseudostems)Small anti-feedant effect.[12]

Structure-Activity Relationships

The chemical structure of janthitrem alkaloids plays a crucial role in their biological activity. A key feature influencing their potency is the presence of an epoxy group at the C11-C12 position.

  • Epoxy Group: The presence of an 11,12-epoxy group significantly enhances the anti-insect activity of janthitrems. For instance, Janthitrem A (11,12-epoxyjanthitrem B) exhibits greater potency in reducing weight gain and food consumption in Wiseana cervinata larvae compared to its non-epoxidated counterpart, Janthitrem B.[6][7] This suggests that the epoxide moiety is critical for the interaction with the target site, likely the BK channel.

Experimental Protocols

The following section details the methodologies for key experiments cited in the study of janthitrem alkaloids' anti-insect properties.

Porina Larvae (Wiseana cervinata) Feeding Bioassay

This protocol is adapted from studies investigating the anti-feedant and toxic effects of janthitrem alkaloids.

1. Insect Rearing:

  • Wiseana cervinata larvae are reared from eggs in controlled environmental conditions to ensure uniformity in age and size for the bioassay.

2. Diet Preparation:

  • An agar-based semi-synthetic diet is prepared.

  • The test compound (e.g., purified janthitrem alkaloid) is dissolved in a suitable solvent (e.g., DMSO) and then thoroughly mixed into the diet at the desired concentrations (e.g., 1, 2.5, 5 µg/g of diet).

  • A control diet containing only the solvent is also prepared.

3. Bioassay Setup:

  • Individual larvae are weighed and placed in separate containers (e.g., 75 mL specimen containers) partially filled with a substrate like fine bark chips.

  • A standardized amount of the prepared diet (as a small disc or plug) is placed on the substrate in each container.

  • The containers are kept in the dark at a constant temperature (e.g., 15°C).

4. Data Collection and Analysis:

  • Feeding Assessment: The amount of diet consumed by each larva is visually scored at regular intervals (e.g., every 24 hours) on a scale (e.g., 0-10, where 0 is no feeding and 10 is complete consumption).

  • Weight Change: Larvae are re-weighed at the end of the experiment (e.g., after 7 days) to determine the change in body weight.

  • Mortality: The number of dead larvae in each treatment group is recorded daily.

  • Statistical Analysis: The collected data on feeding, weight change, and mortality are subjected to appropriate statistical analysis (e.g., ANOVA) to determine the significance of the effects of the janthitrem alkaloids compared to the control.

Signaling Pathways and Mechanisms of Action

The neurotoxic effects of janthitrem alkaloids are believed to stem from their interaction with ion channels in the insect's nervous system. Based on the well-documented mechanism of the structurally similar mycotoxin paxilline, the following signaling pathway is proposed.

Janthitrem_Mechanism cluster_neuron Insect Neuron Janthitrem Janthitrem Alkaloid BK_channel_closed BK Channel (Closed State) Janthitrem->BK_channel_closed Inhibits (Binds to closed state) BK_channel_open BK Channel (Open State) Membrane_Depolarization Prolonged Membrane Depolarization BK_channel_closed->Membrane_Depolarization Inhibition of K+ Efflux Membrane_Hyperpolarization Membrane Hyperpolarization (Normal Regulation) BK_channel_open->Membrane_Hyperpolarization K+ Efflux Neurotransmitter_Release Uncontrolled Neurotransmitter Release Membrane_Depolarization->Neurotransmitter_Release Neurotoxicity Neurotoxicity (Tremors, Paralysis) Neurotransmitter_Release->Neurotoxicity

Proposed mechanism of janthitrem neurotoxicity in insects.

Janthitrem alkaloids are thought to bind to and stabilize the closed state of the BK channel, preventing the efflux of potassium ions (K+).[3][7] This inhibition of the BK channel's function disrupts the normal repolarization of the neuronal membrane, leading to a state of prolonged depolarization. This, in turn, causes uncontrolled release of neurotransmitters, leading to the observed neurotoxic symptoms such as tremors and paralysis.

The following diagram illustrates a typical experimental workflow for evaluating the anti-insect properties of janthitrem alkaloids.

Experimental_Workflow cluster_extraction Compound Preparation cluster_bioassay Insect Bioassay cluster_analysis Analysis & Interpretation Fungal_Culture Fungal Culture (e.g., Penicillium janthinellum) Extraction Extraction & Purification of Janthitrems Fungal_Culture->Extraction Diet_Prep Diet Preparation (incorporation of Janthitrems) Extraction->Diet_Prep Mechanism_Study Mechanism of Action Studies (e.g., Electrophysiology) Extraction->Mechanism_Study Insect_Exposure Exposure of Insects (e.g., Wiseana cervinata larvae) Diet_Prep->Insect_Exposure Data_Collection Data Collection (Feeding, Weight, Mortality) Insect_Exposure->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Anti-insect Properties Statistical_Analysis->Conclusion Mechanism_Study->Conclusion

Experimental workflow for janthitrem anti-insect property evaluation.

Conclusion and Future Directions

Janthitrem alkaloids represent a promising class of natural compounds with significant potential for development as bio-insecticides. Their potent neurotoxic and anti-feedant properties, coupled with a specific proposed mechanism of action on BK channels, make them attractive targets for further research.

Future research should focus on:

  • Determining specific LC50 and LD50 values for a range of janthitrem analogues against a broader spectrum of insect pests.

  • Conducting electrophysiological studies on insect neurons to definitively confirm the interaction of janthitrem alkaloids with insect BK channels.

  • Investigating the structure-activity relationships in more detail to guide the synthesis of more potent and selective analogues.

  • Evaluating the environmental fate and non-target effects of janthitrem alkaloids to ensure their safety and viability as commercial insecticides.

By addressing these research gaps, the full potential of janthitrem alkaloids as effective and environmentally compatible tools for insect pest management can be realized.

References

The Occurrence of Janthitrems in Perennial Ryegrass: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janthitrems are a class of indole-diterpenoid mycotoxins produced by certain species of endophytic fungi, particularly Epichloë spp., which form symbiotic relationships with perennial ryegrass (Lolium perenne). These compounds are of significant interest due to their potent insecticidal properties and their tremorgenic effects on grazing livestock. This technical guide provides a comprehensive overview of the natural occurrence of janthitrems in perennial ryegrass, detailing their biosynthesis, chemical diversity, and the factors influencing their production. Furthermore, this guide outlines detailed experimental protocols for the extraction, quantification, and biological assessment of janthitrems, and includes visualizations of key pathways and workflows to aid in research and development.

Introduction

Perennial ryegrass is a vital forage crop worldwide. Its symbiosis with Epichloë endophytes confers significant ecological advantages, including enhanced resistance to insect pests. This resistance is largely attributed to the production of various alkaloids, among which the janthitrems are prominent. Janthitrems, and more specifically their epoxy-derivatives found in planta, are structurally related to other tremorgenic indole-diterpenoids like lolitrem B.[1] While beneficial for pasture persistence by deterring insect herbivores, the presence of janthitrems can pose a risk to livestock, causing a neurological condition known as "ryegrass staggers".[2] Understanding the biosynthesis, regulation, and biological activity of janthitrems is crucial for developing novel biopesticides and for managing livestock health in pastoral systems.

Janthitrem-Producing Endophytes

The production of epoxy-janthitrems in perennial ryegrass is primarily associated with specific strains of asexual Epichloë endophytes.[1] Two main taxonomic groups have been identified as producers:

  • Lolium perenne Taxonomic Group 3 (LpTG-3): Strains such as NEA12 and AR37 are well-characterized producers of epoxy-janthitrems.[3][4]

  • Lolium perenne Taxonomic Group 4 (LpTG-4): The E1 strain is another example of an epoxy-janthitrem producing endophyte.[1]

These endophytes reside intercellularly within the grass host and are transmitted vertically through the seeds.[5]

Chemical Structures and Diversity

The janthitrems found in perennial ryegrass are typically epoxy-janthitrems. The major compounds identified include epoxy-janthitrem I, II, III, IV, and epoxyjanthitriol.[6] Epoxy-janthitrem I is often the most abundant of these compounds.[7] The core structure consists of an indole moiety linked to a complex diterpenoid ring system. The presence of an epoxide group at the C11-C12 position is a key feature of the janthitrems produced by Epichloë in planta and is thought to be important for their tremorgenic activity.[6][8]

Biosynthesis of Epoxy-Janthitrems

The biosynthesis of epoxy-janthitrems is a complex process involving a dedicated gene cluster, referred to as the JTM locus.[1] This locus contains genes homologous to those in the lolitrem B (LTM) biosynthesis cluster, as well as unique genes specific to janthitrem production.

Key genes and their proposed functions in the pathway include:

  • Core indole-diterpene synthesis genes: These are responsible for the synthesis of the common precursor, paspaline.

  • jtmD (idtD): Encodes an aromatic prenyltransferase crucial for a key step in the janthitrem-specific pathway. RNAi silencing of this gene has been shown to block epoxy-janthitrem production.[1]

  • idtO: A P450 monooxygenase.[9]

  • idtA: An acetyltransferase.[9]

  • idtF: A P450 monooxygenase.[9]

The proposed biosynthetic pathway is not linear but rather an interconnected network, leading to the production of multiple janthitrem analogues.[9]

Janthitrem_Biosynthesis Proposed Epoxy-Janthitrem Biosynthetic Pathway Indole_3_glycerol_phosphate Indole-3-glycerol phosphate Core_IDT_Genes Core IDT Genes Indole_3_glycerol_phosphate->Core_IDT_Genes Geranylgeranyl_diphosphate Geranylgeranyl diphosphate Geranylgeranyl_diphosphate->Core_IDT_Genes Paspaline Paspaline Terpendole_I Terpendole I Paspaline->Terpendole_I jtmD_idtD jtmD (idtD) Prenyltransferase Terpendole_I->jtmD_idtD Epoxy_Janthitrems Epoxy-Janthitrems (I-IV, Epoxyjanthitriol) Core_IDT_Genes->Paspaline Multiple steps Other_JTM_genes Other JTM genes (idtO, idtA, idtF, etc.) P450s, Acetyltransferases jtmD_idtD->Other_JTM_genes Other_JTM_genes->Epoxy_Janthitrems Multiple steps

A simplified diagram of the proposed epoxy-janthitrem biosynthetic pathway.

Quantitative Data on Janthitrem Occurrence

The concentration of janthitrems in perennial ryegrass is influenced by several factors, including the specific endophyte strain, the host plant genotype, the plant tissue, and environmental conditions.

Table 1: Concentration of Epoxy-Janthitrems in Perennial Ryegrass Tissues

Plant TissueEndophyte StrainTemperatureConcentration (µg/g dry weight)Reference
LeavesAR37High (20°C)30.6
PseudostemsAR37High (20°C)83.9[10]
LeavesAR37Low (7°C)0.67[10]
PseudostemsAR37Low (7°C)7.4[10]
ShootsNEA12Not SpecifiedEvenly distributed with roots
RootsNEA12Not SpecifiedEvenly distributed with shoots[7]
SeedsNEA12Not SpecifiedGenerally highest concentrations[7]

Table 2: Relative Abundance of Different Epoxy-Janthitrems

Epoxy-JanthitremTypical Relative AbundanceReference
Epoxy-janthitrem I~35%[6]
Epoxy-janthitrem III~26%[6]
Epoxy-janthitrem II~11%[6]
Epoxyjanthitriol~9%[6]
Epoxy-janthitrem IV~9%[6]

Experimental Protocols

Extraction and Quantification of Janthitrems by LC-MS/MS

This protocol is adapted from methodologies described in the literature for the analysis of indole-diterpenoids from plant material.[7]

Materials:

  • Freeze-dried perennial ryegrass tissue (leaves, pseudostems, roots, or seeds)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Janthitrem analytical standards

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Grind freeze-dried plant tissue to a fine powder.

    • Weigh approximately 20 mg of powdered tissue into a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of 80% methanol to the tube.

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a sonication bath.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over 10-15 minutes to elute the analytes, followed by a wash and re-equilibration step.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each janthitrem analogue need to be determined using analytical standards.

      • Optimize cone voltage and collision energy for each transition to maximize sensitivity.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of janthitrem analytical standards in a matrix-matched solvent (extract of endophyte-free ryegrass) to account for matrix effects.

    • Calculate the concentration of janthitrems in the samples by comparing their peak areas to the calibration curve.

LCMS_Workflow LC-MS/MS Quantification Workflow Sample_Collection Sample Collection (Perennial Ryegrass Tissue) Grinding Grinding to Fine Powder Sample_Collection->Grinding Extraction Extraction (80% Methanol, Vortex, Sonicate) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for the quantification of janthitrems using LC-MS/MS.
Culture and Inoculation of Epichloë Endophytes

This protocol is a generalized procedure based on established methods for fungal endophyte manipulation.

Materials:

  • Perennial ryegrass seeds

  • Epichloë endophyte culture on potato dextrose agar (PDA)

  • Sterile water

  • Forceps, scalpels

  • Laminar flow hood

  • Growth chamber

Procedure:

  • Endophyte Culture:

    • Culture Epichloë strains on PDA plates at 22-25°C in the dark.

    • Subculture every 4-6 weeks to maintain viability.

  • Seed Germination:

    • Surface sterilize perennial ryegrass seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses).

    • Germinate seeds on sterile water agar in a petri dish in a growth chamber.

  • Inoculation:

    • Under a laminar flow hood, make a small incision at the base of a 3-5 day old ryegrass seedling.

    • With a sterile needle, pick a small amount of mycelium from the edge of an actively growing endophyte culture.

    • Insert the mycelium into the incision in the seedling.

    • Transfer the inoculated seedling to sterile soil or a suitable growth medium.

  • Verification of Infection:

    • After 4-6 weeks, examine the plant for the presence of the endophyte. This can be done by microscopy (staining for hyphae in the leaf sheath) or by PCR using endophyte-specific primers.

RNAi-mediated Gene Silencing in Epichloë

This is a conceptual outline. Specific vectors and transformation protocols may vary.

  • Construct Design:

    • Design an RNAi construct containing an inverted repeat of a fragment of the target gene (e.g., jtmD) separated by an intron.

    • Clone this construct into a fungal transformation vector containing a selectable marker (e.g., hygromycin resistance).

  • Protoplast Preparation:

    • Grow the Epichloë strain in liquid culture.

    • Treat the mycelium with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation:

    • Transform the protoplasts with the RNAi vector, typically using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening:

    • Select for transformed protoplasts on a regeneration medium containing the appropriate antibiotic.

    • Screen putative transformants by PCR to confirm the presence of the RNAi construct.

  • Analysis of Gene Silencing:

    • Measure the transcript levels of the target gene in the silenced strains using quantitative RT-PCR (qRT-PCR).

    • Analyze the metabolic profile of the silenced strains by LC-MS/MS to confirm the reduction or absence of the target metabolites (janthitrems).

Biological Activity and Signaling

The tremorgenic effects of janthitrems are thought to be mediated through their interaction with ion channels in the central nervous system, similar to other indole-diterpenoid neurotoxins. While the precise molecular targets are still under investigation, large-conductance calcium-activated potassium (BK) channels are a likely candidate.[11] The insecticidal activity is also significant, with janthitrems showing antifeedant and toxic effects against a range of pasture pests.[6]

Conclusion

Janthitrems are a fascinating and important class of natural products found in the perennial ryegrass-Epichloë symbiosis. Their dual role as potent insecticides and potential livestock toxins makes them a key area of research in agriculture and drug discovery. The methodologies and data presented in this guide provide a foundation for further investigation into the biosynthesis, regulation, and application of these complex molecules. Future research may focus on manipulating the janthitrem biosynthetic pathway to develop endophyte strains that provide enhanced insect protection with reduced toxicity to livestock, or on the development of novel janthitrem-based biopesticides.

References

Methodological & Application

Application Note: Extraction and Quantification of Janthitrems from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrems are a class of indole-diterpenoid mycotoxins known for their tremorgenic and insecticidal properties.[1][2] These compounds are of significant interest in agricultural and pharmaceutical research. A specific group, the epoxy-janthitrems, are produced by the endophytic fungus Epichloë festucae var. lolii (strain AR37) that forms a symbiotic relationship with perennial ryegrass (Lolium perenne).[3][4] The biosynthesis of these compounds is complex and involves a dedicated gene cluster.[2][5]

This document provides detailed protocols for the extraction, purification, and quantification of janthitrems from plant material, primarily focusing on epoxy-janthitrems from perennial ryegrass. Due to the noted instability of these compounds, specific handling and storage procedures are critical for accurate analysis.[6][7]

Materials and Reagents

  • Plant Material: Perennial ryegrass (Lolium perenne) infected with Epichloë festucae var. lolii strain AR37. The highest concentrations are typically found in the pseudostem and seeds.[3][8]

  • Solvents (HPLC or LC-MS grade): Acetone, Water, Methanol, Acetonitrile, Petroleum Ether, Formic Acid.

  • Equipment:

    • Grinder (for plant material)

    • Analytical balance

    • Vortex mixer

    • Over-over mixer or orbital shaker

    • Ultrasonic bath (sonicator)

    • Centrifuge

    • Soxhlet extractor

    • Rotary evaporator

    • Solid Phase Extraction (SPE) or Flash Chromatography system

    • High-Performance Liquid Chromatography (HPLC) system with UV or Fluorescence detector

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Standards: Purified janthitrem standards (if available) or a stable reference standard (e.g., N-benzyl-1,8-naphthaleneimide) cross-calibrated with a pure janthitrem compound.[3]

Experimental Protocols

Plant Material Preparation and Handling

Proper handling is crucial to prevent the degradation of janthitrems.[9][10]

  • Harvesting: Collect fresh plant material (e.g., ryegrass seeds, herbage, or pseudostems).

  • Storage: For short-term storage, keep samples at 4°C. For long-term storage, freeze-dry the material immediately after harvesting and store at -20°C or below.

  • Grinding: Grind the plant material to a fine powder using a suitable mill. This increases the surface area for efficient extraction. Perform grinding with frozen samples (using liquid nitrogen) to minimize degradation.

  • Light Sensitivity: Janthitrems are susceptible to degradation upon exposure to light. All extraction and analysis steps should be performed in the dark or using amber glassware.[6][7]

Extraction Protocols

Two common methods are presented below, suitable for different sample types and scales.

This method is suitable for smaller sample sizes and routine analysis.

  • Weighing: Accurately weigh 20-50 mg of finely ground plant material into a centrifuge tube.[3][7]

  • Solvent Addition: Add 1-1.5 mL of an appropriate solvent. Commonly used solvents include:

    • For Herbage: Water-acetone (1:4, v/v)[3]

    • For Seeds: Acetone[7] or 80% Methanol (Methanol:Water, 80:20, v/v)[8]

  • Extraction:

    • Mix vigorously using an over-over mixer or orbital shaker at 30 rotations/min for 1-2 hours at room temperature.[3][7]

    • Alternatively, for the 80% methanol extraction, a two-step process involving vortexing, sonication (5 mins), and centrifugation (5 mins) for each extraction step can be employed.[8]

  • Centrifugation: Centrifuge the extract at 5600 x g for 5 minutes to pellet the solid plant material.[3][7]

  • Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.

This method is suitable for isolating larger quantities of janthitrems for structural elucidation or bioassays.[6]

  • Sample Preparation: Place 70 g of ground seed material into a porous thimble.

  • Apparatus Setup: Set up the Soxhlet apparatus with 450 mL of petroleum ether (40–60 °C) in the boiling flask.

  • Extraction: Heat the solvent to a boil. Allow the extraction to proceed for 3 hours. The solvent will continuously cycle through the sample, extracting the lipophilic janthitrems.

  • Concentration: After extraction, concentrate the petroleum ether extract using a rotary evaporator to obtain the crude janthitrem mixture.

Purification Protocol (Post-Extraction)

Crude extracts often require purification to isolate individual janthitrem compounds. This is typically a multi-step process.

  • Initial Cleanup (Optional): For complex matrices, a Solid Phase Extraction (SPE) step can be used to remove interfering compounds.

  • Flash Chromatography: Subject the concentrated crude extract to silica flash chromatography for initial fractionation.[11]

  • Preparative HPLC: Further purify the fractions containing janthitrems using preparative HPLC.[7]

    • Column: C18 ODS column (e.g., 4.6 mm × 250 mm).

    • Mobile Phase: A common eluent is a gradient of acetonitrile and water or 100% methanol.[7]

    • Detection: Use a UV detector (e.g., at 265 nm) to monitor the elution of compounds.[7]

    • Fraction Collection: Collect the peaks corresponding to the desired janthitrem compounds.

  • Purity Confirmation: Analyze the collected fractions by analytical HPLC and confirm the structure and purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Quantification Protocol

Accurate quantification is typically achieved by HPLC-UV or LC-MS.

  • HPLC-UV Method:

    • Column: C18 ODS column (e.g., 4.6 mm × 250 mm).[3]

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting condition is 2% acetonitrile in water with 0.1% formic acid, followed by a linear gradient to 100% acetonitrile.[8][12]

    • Flow Rate: 0.3 - 1.0 mL/min.

    • Column Temperature: 30 °C.[8]

    • Detection: UV detector.

    • Quantification: Compare the peak area of the analyte with a calibration curve generated from a pure standard. Due to the instability of epoxy-janthitrems, a stable reference standard can be used for routine analysis after its response factor relative to a pure epoxy-janthitrem has been determined.[3]

  • LC-MS Method:

    • LC-MS provides higher sensitivity and selectivity, which is crucial for detecting low concentrations of janthitrems.[8][12]

    • The liquid chromatography conditions are similar to the HPLC-UV method.

    • The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratio ([M+H]+) of the target janthitrem compounds.

    • This method is particularly useful for confirming the identity of the compounds and for accurate quantification in complex plant matrices.

Data Presentation: Janthitrem Concentrations in Plant Material

The concentration of epoxy-janthitrems can vary significantly depending on environmental conditions and the plant tissue analyzed.

Plant MaterialEndophyte StrainGrowth ConditionEpoxy-Janthitrem Concentration (μg/g dry weight)Reference
Perennial Ryegrass LeavesAR37High Temperature (20°C)30.6[3]
Perennial Ryegrass PseudostemsAR37High Temperature (20°C)83.9[3]
Perennial Ryegrass LeavesAR37Low Temperature (7°C)0.67[3]
Perennial Ryegrass PseudostemsAR37Low Temperature (7°C)7.4[3]

Table 1: Examples of epoxy-janthitrem concentrations in AR37-infected perennial ryegrass under different temperature regimes.

Time After Cutting (Days)Relative Janthitrem Concentration (%)Reference
0100[9]
5-7~50[9]

Table 2: Degradation of total janthitrems in field-dried ryegrass herbage.

Visualized Workflows

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification (Optional) cluster_analyze 4. Analysis & Quantification Harvest Harvest Plant Material Grind Grind to Fine Powder Harvest->Grind Weigh Weigh Sample Grind->Weigh Solvent Add Solvent (e.g., Acetone/Water) Weigh->Solvent Mix Mix / Sonicate (Protect from Light) Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Flash Flash Chromatography Supernatant->Flash For Isolation Analysis HPLC-UV or LC-MS Analysis Supernatant->Analysis For Quantification Prep_HPLC Preparative HPLC Flash->Prep_HPLC Fractions Collect Pure Fractions Prep_HPLC->Fractions Fractions->Analysis Quant Quantify vs. Standard Analysis->Quant StabilityFactors cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies Janthitrem Janthitrem Stability Light Light Exposure Light->Janthitrem promotes degradation Time Time (Storage/Drying) Time->Janthitrem promotes degradation Solvent Solvent Choice Solvent->Janthitrem can affect stability Temp High Temperature Dark Work in Dark / Amber Vials Dark->Light Cold Store at ≤ 4°C or Freeze-Dry Cold->Time Prompt Process Promptly Prompt->Time

References

Application Note: HPLC-MS Analysis of Epoxy-janthitrems in Ryegrass

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perennial ryegrass (Lolium perenne L.) is a significant pasture and turf grass that often forms a symbiotic relationship with Epichloë species endophytes.[1] These endophytes produce a range of alkaloids that can provide the grass with protection against insect pests and other environmental stresses.[2] Among these alkaloids are the epoxy-janthitrems, a group of indole diterpenes with known insecticidal properties.[1][3] However, these compounds have also been associated with tremors in livestock, similar to but less severe than those caused by lolitrem B.[1][3] Therefore, the accurate quantification of epoxy-janthitrems in ryegrass is crucial for agricultural research, pasture management, and toxicology studies. This application note provides a detailed protocol for the extraction and analysis of epoxy-janthitrems from ryegrass tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Epoxy-janthitrem I is considered the primary janthitrem produced by perennial ryegrass endophytes.[1][4] The analysis of these compounds can be challenging due to their instability.[5] This protocol outlines a robust method for their extraction and quantification, ensuring high sensitivity and reproducibility.

Quantitative Data Summary

The concentration of epoxy-janthitrems in ryegrass can vary significantly depending on the plant tissue, environmental conditions, and the specific endophyte strain. The following tables summarize quantitative data from studies on AR37-infected ryegrass.

Table 1: Epoxy-janthitrem Concentrations in Ryegrass Tissues at Different Temperatures [6]

Plant PartGrowth TemperatureAverage Epoxy-janthitrem Concentration (μg/g)
LeavesHigh (20°C)30.6
PseudostemsHigh (20°C)83.9
LeavesLow (7°C)0.67
PseudostemsLow (7°C)7.4

Table 2: HPLC-MS Method Performance for Alkaloid Standards [1]

Analyte[M+H]⁺Retention Time (RT)LOD (ng/mL)LOQ (ng/mL)
Epoxy-janthitrem IData not specifiedData not specified0.2Data not specified
PeramineData not specifiedData not specified0.20.5
Lolitrem BData not specifiedData not specified0.20.5
PaxillineData not specifiedData not specified0.2Data not specified

Note: Epoxy-janthitrem I was quantified using janthitrem A as a standard due to structural similarity.[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of epoxy-janthitrems in ryegrass.

Sample Preparation and Extraction

Due to the instability of epoxy-janthitrems, it is recommended to perform the extraction in the dark to prevent degradation.[5]

  • Harvesting and Storage: Harvest ryegrass tissues (leaves, pseudostems, or seeds). Freeze-dry the plant material immediately after harvesting.

  • Grinding: Grind the freeze-dried material to a fine powder.

  • Extraction:

    • Weigh 25 mg of the ground sample into a microcentrifuge tube.

    • Add 1.5 mL of acetone.[3]

    • Extract using an overhead mixer for 1 hour at 30 rotations per minute.[3]

    • Centrifuge the samples to pellet the solid material.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC-MS analysis.

HPLC-MS Analysis

The following parameters are based on established methods for the analysis of epoxy-janthitrems and other related alkaloids.[1][4]

  • HPLC System: A high-performance liquid chromatograph, such as a Thermo Fisher Scientific Vanquish system.[4]

  • Column: Hypersil Gold 1.9 µm, 100 mm × 2.1 mm.[4]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[4]

    • B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A suitable gradient should be optimized to achieve good separation of the analytes. A starting condition of 98% A is suggested.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Q Exactive Plus.

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

  • MS Parameters:

    • Spray Voltage: 3.6 kV.[1]

    • Heater Temperature: 310 °C.[1]

    • Capillary Temperature: 320 °C.[1]

    • Sheath Gas Flow: 28 L/min.[1]

    • Auxiliary Gas Flow: 15 L/min.[1]

    • Sweep Gas Flow: 4 L/min.[1]

  • MS/MS Analysis: For confirmation, MS/MS (MS2) product ion scans can be performed. A collision energy of 35 V is recommended for fragmentation.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Ryegrass Sample (Leaves, Stems, Seeds) freeze_drying Freeze Drying sample_collection->freeze_drying grinding Grinding to Fine Powder freeze_drying->grinding extraction Acetone Extraction (in the dark) grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation (N2) centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_ms HPLC-MS Analysis reconstitution->hplc_ms data_processing Data Processing & Quantitation hplc_ms->data_processing

Caption: Workflow for HPLC-MS analysis of epoxy-janthitrems.

Signaling Pathway Context

signaling_pathway cluster_biosynthesis Indole-Diterpene Biosynthesis ggdp Geranylgeranyl Diphosphate (GGDP) common_precursor Common Indole-Diterpene Precursors (e.g., Paxilline) ggdp->common_precursor tryptophan Tryptophan tryptophan->common_precursor lolitrem_pathway Lolitrem B Pathway common_precursor->lolitrem_pathway janthitrem_pathway Epoxy-Janthitrem Pathway common_precursor->janthitrem_pathway lolitrem_b Lolitrem B lolitrem_pathway->lolitrem_b epoxy_janthitrems Epoxy-janthitrems janthitrem_pathway->epoxy_janthitrems

Caption: Shared biosynthetic pathway of lolitrem B and epoxy-janthitrems.

References

Application Notes and Protocols for the Quantification of Janthitrem F in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem F is a member of the janthitrem family of indole-diterpenoid mycotoxins. These compounds are secondary metabolites produced by various fungi, notably from the Penicillium and Epichloë genera.[1] Structurally related compounds, such as lolitrem B and paxilline, are known to be potent tremorgens, causing neurological syndromes in livestock that consume contaminated pastures.[1][2] The toxic effects are primarily mediated through the inhibition of large-conductance Ca2+-activated K+ (BK) channels in the central nervous system.[2][3] Given the potential for janthitrems to enter the food chain through animal products, sensitive and reliable methods for their quantification in animal tissues are crucial for food safety, toxicological studies, and pharmacokinetic analysis in drug development.

This document provides a detailed, proposed protocol for the quantification of this compound in various animal tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It should be noted that while extensive research exists for related mycotoxins, specific validated methods and quantitative data for this compound in animal tissues are not widely available in current literature. Therefore, the following protocols are based on established methods for other lipophilic mycotoxins in complex biological matrices and will require validation for this compound.

Data Presentation

As there is a lack of published quantitative data for this compound in animal tissues, the following table is provided as a template for researchers to document their findings. This structured format allows for clear and consistent data recording, facilitating comparison across different studies and tissue types.

Table 1: Template for Quantitative Data of this compound in Animal Tissues

Animal SpeciesTissue TypeConcentration (ng/g)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Analytical MethodReference/Study ID
FatLC-MS/MS
LiverLC-MS/MS
KidneyLC-MS/MS
MuscleLC-MS/MS
BrainLC-MS/MS
Milk (ng/mL)LC-MS/MS
Plasma/Serum (ng/mL)LC-MS/MS

Experimental Protocols

The following is a proposed, comprehensive protocol for the extraction and quantification of this compound from animal tissues. This method is adapted from established procedures for other lipophilic mycotoxins and will require optimization and validation for this compound.

Sample Preparation and Homogenization
  • Objective: To obtain a representative and homogenous sample for extraction.

  • Materials: Scalpels, homogenizer (e.g., rotor-stator or bead beater), centrifuge tubes, analytical balance.

  • Procedure:

    • Excise a representative portion of the animal tissue (e.g., fat, liver, muscle). For milk or plasma, use a well-mixed aliquot.

    • Accurately weigh approximately 1-2 grams of the tissue into a centrifuge tube.

    • Add a suitable volume of cold phosphate-buffered saline (PBS) or extraction solvent to the tissue.

    • Homogenize the sample until a uniform consistency is achieved. Keep the sample on ice to minimize degradation.

Extraction of this compound
  • Objective: To extract this compound from the tissue homogenate into an organic solvent.

  • Materials: Acetonitrile (ACN) with 1% formic acid, vortex mixer, refrigerated centrifuge.

  • Procedure:

    • To the homogenized sample, add 5-10 mL of acetonitrile containing 1% formic acid.

    • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 4,000-5,000 x g for 10-15 minutes at 4°C to pellet the solid debris.

    • Carefully collect the supernatant (the acetonitrile layer) into a clean tube.

Sample Clean-up and Lipid Removal
  • Objective: To remove interfering substances, particularly lipids, from the extract to improve analytical sensitivity and protect the LC-MS/MS system.

  • Method A: Solid-Phase Extraction (SPE)

    • Materials: SPE cartridges (e.g., C18 or a specialized mycotoxin clean-up column), SPE manifold, nitrogen evaporator.

    • Procedure:

      • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

      • Load the supernatant from the extraction step onto the SPE cartridge.

      • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove hydrophilic impurities.

      • Elute this compound with a less polar solvent (e.g., acetonitrile or methanol).

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

  • Method B: Dispersive Solid-Phase Extraction (dSPE) - QuEChERS-based

    • Materials: dSPE tubes containing a sorbent mixture (e.g., C18, PSA, and MgSO4), centrifuge.

    • Procedure:

      • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube.

      • Shake or vortex vigorously for 1-2 minutes.

      • Centrifuge at high speed to pellet the sorbent and any co-precipitated matrix components.

      • The resulting supernatant can be directly analyzed or further concentrated and reconstituted as in the SPE method.

LC-MS/MS Quantification
  • Objective: To separate and quantify this compound using a highly sensitive and selective mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Proposed LC-MS/MS Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient Elution: A gradient program starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipophilic this compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by infusing a standard of the compound.

Method Validation

The proposed method must be validated according to international guidelines. Key validation parameters include:

  • Linearity: Assess the linear range of the assay using matrix-matched calibration standards.

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy (recovery) and precision (relative standard deviation) by analyzing spiked control samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effects: Evaluate the influence of co-eluting matrix components on the ionization of this compound.

  • Specificity: Ensure the method can differentiate this compound from other structurally related compounds.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the quantification of this compound in animal tissues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Clean-up cluster_analysis Analysis sample_collection Animal Tissue Collection (Fat, Liver, Milk, etc.) homogenization Homogenization sample_collection->homogenization extraction Solvent Extraction (Acetonitrile) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup SPE or dSPE Clean-up (Lipid Removal) centrifugation1->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway of this compound

Based on the known mechanism of action of structurally related tremorgenic indole-diterpenoid mycotoxins like lolitrem B and paxilline, the proposed signaling pathway for this compound involves the inhibition of BK channels in neurons.[2][3]

signaling_pathway cluster_neuron Neuron cluster_membrane Cell Membrane janthitrem_f This compound inhibition Inhibition janthitrem_f->inhibition bk_channel BK Channel (Large-Conductance Ca2+- activated K+ Channel) k_efflux Reduced K+ Efflux bk_channel->k_efflux blocks inhibition->bk_channel membrane_potential Prolonged Depolarization k_efflux->membrane_potential neurotransmitter_release Altered Neurotransmitter Release membrane_potential->neurotransmitter_release neuronal_hyperexcitability Neuronal Hyperexcitability neurotransmitter_release->neuronal_hyperexcitability tremors Clinical Sign: Tremors neuronal_hyperexcitability->tremors

Caption: Proposed mechanism of this compound-induced neurotoxicity.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Janthitrems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrems are indole-diterpenoid mycotoxins produced by various fungi, notably Penicillium janthinellum. These compounds and their epoxy derivatives, such as those found in perennial ryegrass infected with the AR37 endophyte, have demonstrated significant biological activity, primarily characterized by insecticidal and tremorgenic effects.[1][2] The neurotoxic properties of janthitrems make them compelling candidates for investigation in drug discovery, particularly for the development of novel insecticides and for understanding their toxicological impact on mammals.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of janthitrems. The proposed assays are designed to assess cytotoxicity, insecticidal activity, and effects on specific neuronal targets.

Data Presentation: Quantitative Bioactivity of Janthitrems

The following tables are structured to summarize key quantitative data obtained from the described in vitro assays. Researchers can use this format to compare the potency of different janthitrem analogues and other test compounds.

Table 1: Cytotoxicity of Janthitrems on Insect and Mammalian Cell Lines

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µg/mL)IC50 (µM)
Janthitrem ASpodoptera frugiperda (Sf9)MTT24
Janthitrem ASpodoptera frugiperda (Sf9)MTT48
Janthitrem BSpodoptera frugiperda (Sf9)MTT24
Janthitrem BSpodoptera frugiperda (Sf9)MTT48
EpoxyjanthitremSpodoptera frugiperda (Sf9)MTT24
EpoxyjanthitremSpodoptera frugiperda (Sf9)MTT48
Positive Control (e.g., β-asarone)Spodoptera frugiperda (Sf9)MTT240.558
Positive Control (e.g., β-asarone)Spodoptera frugiperda (Sf9)MTT480.253
Janthitrem AHuman Embryonic Kidney (HEK293)MTT24
Janthitrem BMammalian Neuronal Cell Line (e.g., SH-SY5Y)MTT24

Table 2: Neurotoxicity of Janthitrems on Ion Channels

CompoundTargetAssay TypeCell SystemEC50/IC50 (nM)Effect
Janthitrem ABK ChannelsElectrophysiology (Patch Clamp)HEK293 cells expressing BK channelsInhibition
Janthitrem BBK ChannelsElectrophysiology (Patch Clamp)HEK293 cells expressing BK channelsInhibition
EpoxyjanthitremBK ChannelsElectrophysiology (Patch Clamp)HEK293 cells expressing BK channelsInhibition
Lolitrem B (Positive Control)BK ChannelsElectrophysiology (Patch Clamp)HEK293 cells expressing BK channels4Inhibition
Janthitrem AGABA-A ReceptorsRadioligand Binding AssayRat brain membranesModulation
Janthitrem BGABA-A ReceptorsRadioligand Binding AssayRat brain membranesModulation

Experimental Protocols

General Cytotoxicity Assessment: MTT Assay

This protocol is adapted for determining the cytotoxic effects of janthitrems on both insect and mammalian cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Janthitrem compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Spodoptera frugiperda (Sf9) insect cells or a mammalian cell line (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium appropriate for the chosen cell line

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Humidified incubator (27°C for Sf9 cells, 37°C for mammalian cells, with 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of janthitrem compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for 24 and 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Janthitrem dilutions B->C D Incubate for 24/48h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow.
Insecticidal Activity: Insect Cell-Based and Larval Feeding Assays

This assay provides a high-throughput method to screen for direct cytotoxic or anti-proliferative effects on insect cells. The protocol is similar to the general MTT assay described above, using Spodoptera frugiperda (Sf9) cells.

This assay assesses the anti-feedant and toxic effects of janthitrems on insect larvae.

Materials:

  • Janthitrem compounds

  • Insect larvae (e.g., Wiseana cervinata (porina) or Manduca sexta)

  • Artificial diet for the selected insect species

  • Small containers or multi-well plates for individual larvae

  • Solvent for dissolving janthitrems (e.g., ethanol or acetone)

Protocol:

  • Diet Preparation: Prepare the artificial diet according to standard procedures.

  • Compound Incorporation: While the diet is still liquid and has cooled to a safe temperature, add the janthitrem compounds dissolved in a small amount of solvent to achieve the desired final concentrations. A solvent-only control diet should also be prepared.

  • Diet Dispensing: Dispense the treated and control diets into individual containers and allow them to solidify.

  • Larval Introduction: Place one larva in each container.

  • Incubation: Maintain the larvae under controlled conditions (temperature, humidity, light cycle) appropriate for the species.

  • Data Collection: Record larval mortality, weight gain, and food consumption at regular intervals (e.g., daily for 7 days).

  • Data Analysis: Calculate mortality rates and determine the concentration of janthitrem that causes a 50% reduction in weight gain (EC50) or 50% mortality (LC50).

Larval_Feeding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare artificial diet B Incorporate Janthitrem into diet A->B C Dispense diet into containers B->C D Introduce larvae C->D E Incubate under controlled conditions D->E F Record mortality, weight gain, food consumption E->F G Calculate LC50 and EC50 F->G

Larval Feeding Assay Workflow.
Neurotoxicity Assessment: Ion Channel Assays

Janthitrems are structurally similar to other tremorgenic mycotoxins like lolitrem B and paxilline, which are known to inhibit large-conductance Ca2+-activated K+ (BK) channels. Therefore, assessing the effect of janthitrems on BK channels is a logical step in elucidating their mechanism of action. Effects on GABA-A receptors, another common target for insecticides, can also be investigated.

This protocol outlines a whole-cell patch-clamp electrophysiology experiment to measure the effect of janthitrems on BK channel currents.

Materials:

  • HEK293 cells stably expressing the human BK channel α-subunit.

  • Janthitrem compounds.

  • Patch-clamp electrophysiology rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular solution (e.g., containing in mM: 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 2 ATP, pH 7.2).

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4).

Protocol:

  • Cell Culture: Culture the HEK293-BK cells on glass coverslips.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit BK channel currents by applying depolarizing voltage steps (e.g., to +60 mV).

  • Compound Application:

    • Record baseline BK currents.

    • Perfuse the cell with the extracellular solution containing the janthitrem compound at various concentrations.

    • Record BK currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct a concentration-response curve and determine the IC50 value.

BK_Channel_Signaling cluster_membrane Cell Membrane BK BK Channel Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) BK->Hyperpolarization K+ Efflux Ca_source Increased Intracellular Ca2+ Ca_source->BK Activates Depolarization Membrane Depolarization Depolarization->BK Activates Janthitrem Janthitrem Janthitrem->BK Inhibits

Proposed Janthitrem Action on BK Channels.

This assay determines if janthitrems can displace a radiolabeled ligand that binds to the GABA-A receptor.

Materials:

  • Rat brain membranes (a source of GABA-A receptors).

  • Radioligand (e.g., [3H]muscimol or [35S]TBPS).

  • Janthitrem compounds.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus and glass fiber filters.

  • Liquid scintillation counter.

Protocol:

  • Reaction Mixture: In test tubes, combine the rat brain membranes, radioligand at a fixed concentration, and varying concentrations of the janthitrem compound or a known competitor (e.g., unlabeled GABA).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each janthitrem concentration and calculate the IC50 value, which represents the concentration of janthitrem that inhibits 50% of the specific binding of the radioligand.

Conclusion

The in vitro assays detailed in these application notes provide a comprehensive framework for characterizing the bioactivity of janthitrems. By systematically evaluating their cytotoxicity, insecticidal properties, and effects on specific neuronal ion channels, researchers can gain valuable insights into the mechanisms of action of these potent mycotoxins. This information is crucial for advancing the development of new insect control agents and for assessing the toxicological risks posed by janthitrems to animal and human health.

References

Application Notes and Protocols for Mouse Bioassay of Janthitrem Tremorgenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrems are indole-diterpenoid mycotoxins produced by certain species of Penicillium fungi. These compounds are known for their tremorgenic effects in vertebrates. The assessment of this tremorgenicity is a critical step in toxicological studies and in the development of potential therapeutic agents that may interact with the same neurological pathways. The mouse bioassay remains a fundamental in vivo method for evaluating the tremorgenic potential of janthitrems and related compounds. These application notes provide detailed protocols and data for conducting such assays. It has been suggested that the tremorgenic activity of janthitrems is linked to the presence of an 11,12-epoxy group, which enhances their biological effect.[1]

Data Presentation

The tremorgenic effects of janthitrems and related compounds can be quantified by observing the onset, duration, and severity of tremors in mice. The following tables summarize the available quantitative data from mouse bioassays.

Table 1: Tremor Scores for Epoxyjanthitrem I and Positive Controls

Time (hours)Epoxyjanthitrem I (8 mg/kg)Epoxyjanthitrem I (14 mg/kg)Lolitrem B (2 mg/kg)Paxilline (6 mg/kg)
0.5 ~0.5~1.0~1.5~2.5
1 ~1.0~1.8~2.5~2.8
2 ~1.2~2.5~3.0~2.5
4 ~1.5~2.8~3.2~1.5
6 ~1.2~2.5~3.0~0.8
8 ~0.8~2.0~2.8~0.5
24 ~0.2~0.5~1.5~0.1
48 0~0.1~0.50
72 00~0.20

Note: Data is estimated from graphical representations in scientific literature. Tremor scores are based on a 0-4 or 0-5 scale (see Table 2 for scale description).

Table 2: Visual Tremor Rating Scale for Mice

ScoreDescription
0 No tremor, normal animal behavior.
1 No resting tremor. A short-duration, low-intensity, single-burst, whole-body tremor is elicited by exercise or handling.
2 No resting tremor. Several moderate-intensity, whole-body tremor bursts are elicited on exercise or handling. This is considered the minimum score to confirm a significant neurotoxic challenge.
3 Spontaneous, continuous, low-intensity resting tremor may be present. Repeated moderate to severe intensity tremor bursts are elicited on exercise or handling.
4 Pronounced, protracted, spontaneous resting tremor. Movement, exercise, or handling may induce convulsive episodes in addition to severe tremor.
5 Severe, continuous spontaneous tremors, which may be accompanied by convulsive episodes.

Experimental Protocols

Mouse Bioassay for Tremorgenicity

This protocol is adapted from established methods for assessing the tremorgenicity of mycotoxins.

1. Animals:

  • Species: Mouse (Mus musculus)

  • Strain: Outbred strains such as Swiss white mice or CD-1 (ICR) are commonly used.[2]

  • Age/Weight: 6-8 weeks old, with a body weight of 25 ± 5 g.

  • Sex: Typically male mice are used to avoid hormonal cycle variations, but this should be consistent within an experiment.

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment. All animal procedures should be approved by an institutional animal care and use committee.

2. Materials:

  • Janthitrem compound of interest

  • Vehicle for dissolution (e.g., Dimethyl sulfoxide (DMSO), saline with a surfactant like Tween 80)

  • Positive controls (e.g., Lolitrem B, Paxilline)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal balance

  • Observation cages

3. Preparation of Dosing Solutions:

  • Dissolve the janthitrem compound and positive controls in a suitable vehicle. A common vehicle for indole diterpenes is a mixture of DMSO and water (e.g., 9:1 DMSO:water).[3] For extracts, a dispersion in 1M NaCl containing 5% Tween 80 can be used.

  • The final concentration of the dosing solution should be calculated to deliver the desired dose in a specific injection volume (e.g., 10 µL/g body weight).

  • Ensure the solution is homogenous before administration. Sonication may be required for complete dissolution.

4. Administration:

  • Weigh each mouse accurately before dosing.

  • Administer the test compound or control solution via intraperitoneal (IP) injection. This is a common and effective route for these types of compounds.[3]

  • A control group receiving only the vehicle should always be included.

5. Observation and Scoring:

  • Place the mice in individual observation cages immediately after injection.

  • Observe the mice for the onset of tremors. Initial observations should be frequent (e.g., at 30 minutes post-injection) and then at regular intervals (e.g., hourly for the first 4-8 hours, and then at 24, 48, and 72 hours).

  • Score the severity of tremors at each observation point using the visual rating scale provided in Table 2. To elicit tremors for scoring, the mouse can be gently handled or encouraged to move.

  • Record all observations, including tremor scores, onset time, duration, and any other behavioral changes (e.g., ataxia, lethargy, hyperactivity).

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase animal_acclimatization Animal Acclimatization (Swiss white mice, 6-8 weeks) solution_prep Preparation of Dosing Solutions (Janthitrem, Controls, Vehicle) dosing Intraperitoneal (IP) Injection solution_prep->dosing observation Observation & Tremor Scoring (0-5 scale at set time points) dosing->observation data_analysis Data Analysis (Dose-response, Time course) observation->data_analysis signaling_pathway janthitrem Janthitrem bk_channel Large Conductance Ca2+-activated K+ (BK) Channel janthitrem->bk_channel Inhibition k_efflux Decreased K+ Efflux bk_channel->k_efflux Blocks membrane_depolarization Neuronal Membrane Depolarization k_efflux->membrane_depolarization neuronal_excitability Increased Neuronal Excitability membrane_depolarization->neuronal_excitability neurotransmitter_release Altered Neurotransmitter Release neuronal_excitability->neurotransmitter_release tremor Tremor neurotransmitter_release->tremor

References

Application Notes and Protocols for Studying Janthitrem Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Janthitrems are indole-diterpenoid mycotoxins known for their tremorgenic activity in livestock. Understanding the cytotoxic mechanisms of janthitrems is crucial for assessing their potential risk to animal and human health, as well as for exploring any therapeutic potential. These application notes provide a framework for utilizing cell culture models to investigate the cytotoxic effects of janthitrems, with a primary focus on neurally relevant cell lines due to the neurotoxic nature of these compounds.

Given the limited direct research on janthitrem cytotoxicity in vitro, we will draw parallels from studies on similar compounds, such as the sesquiterpene lactone Janerin, which has been shown to induce cell cycle arrest and apoptosis in cancer cell lines. The protocols provided herein are tailored for the human neuroblastoma cell line SH-SY5Y, a well-established model for neurotoxicity studies[1][2][3][4][5].

Recommended Cell Culture Model: SH-SY5Y

The SH-SY5Y human neuroblastoma cell line is a highly relevant in vitro model for investigating neurotoxicology[1][3]. These cells can be maintained in their undifferentiated state or differentiated into a more mature neuronal phenotype, offering flexibility for various experimental questions[5][6]. Their human origin and expression of key neuronal markers make them a suitable choice for assessing the neurotoxic potential of compounds like janthitrems[3][5].

Alternative Cell Lines: While the primary focus is on neurotoxicity, other cell lines can be used to assess general cytotoxicity or to explore effects on different cell types. For instance, the THP-1 human leukemic cell line has been used to study the cytotoxic effects of the related compound Janerin[1]. Other cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) have been used to evaluate the cytotoxicity of other indole diterpenoids[7].

Data Presentation: Cytotoxicity of Structurally Related Compounds

Table 1: Effect of Janerin on Cell Viability and Cell Cycle Distribution in THP-1 Cells [1]

Treatment Concentration (µM)Cell Viability (%) (after 24h)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)10055.3 ± 2.134.2 ± 1.810.5 ± 0.9
2.578.5 ± 3.550.1 ± 2.528.7 ± 1.521.2 ± 1.3
555.2 ± 2.842.6 ± 1.920.3 ± 1.137.1 ± 2.2
1030.1 ± 1.735.8 ± 1.515.1 ± 0.849.1 ± 2.8

Data is presented as mean ± standard deviation.

Experimental Protocols

Here we provide detailed protocols for key experiments to assess janthitrem cytotoxicity using the SH-SY5Y cell line.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of janthitrem on the metabolic activity of SH-SY5Y cells as an indicator of cell viability.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Janthitrem stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of janthitrem in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1% (v/v).

  • After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of janthitrem or the vehicle control to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if janthitrem induces cell cycle arrest in SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • 6-well plates

  • Janthitrem stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of janthitrem for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • SH-SY5Y cells

  • 6-well plates

  • Janthitrem stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat SH-SY5Y cells with janthitrem as described in the cell cycle analysis protocol.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol is to investigate the molecular mechanism of janthitrem-induced cytotoxicity, focusing on the MAPK pathway, cell cycle regulators, and apoptosis-related proteins, based on the findings for Janerin[1].

Materials:

  • SH-SY5Y cells

  • Janthitrem stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-CDK1, anti-Cyclin B1, anti-Bax, anti-Bcl-2, anti-cleaved PARP-1, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Seed SH-SY5Y cells in 6-well plates and treat with janthitrem for the desired time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis seed Seed SH-SY5Y Cells treat Treat with Janthitrem seed->treat viability Cell Viability Assay (MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Mechanism Analysis (Western Blot) treat->western ic50 Determine IC50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantify Apoptotic Cells apoptosis->apop_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: Experimental workflow for assessing janthitrem cytotoxicity.

Hypothesized Signaling Pathway for Janthitrem-Induced Cytotoxicity

Based on the mechanism of the related compound Janerin, the following pathway is hypothesized for janthitrem.

G cluster_mapk MAPK Pathway cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway janthitrem Janthitrem p38 p38-MAPK Phosphorylation janthitrem->p38 Induces erk ERK1/2 Phosphorylation janthitrem->erk Induces cdk1 CDK1 janthitrem->cdk1 Downregulates cyclinB Cyclin B1 janthitrem->cyclinB Downregulates bax Bax (Pro-apoptotic) janthitrem->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) janthitrem->bcl2 Downregulates p38->bax May influence erk->bax May influence cdk1_cyclinB CDK1/Cyclin B1 Complex cdk1->cdk1_cyclinB cyclinB->cdk1_cyclinB g2m G2/M Arrest cdk1_cyclinB->g2m Promotes Mitosis caspase3 Cleaved Caspase-3 bax->caspase3 bcl2->caspase3 Inhibits parp Cleaved PARP-1 caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Application Notes and Protocols for the Analysis of Janthitrem and Epoxy-Janthitrem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrems and their epoxy derivatives, epoxy-janthitrems, are indole-diterpenoid mycotoxins produced by various fungi, notably Penicillium species and endophytic fungi of the genus Epichloë found in perennial ryegrass.[1][2][3][4] These compounds have garnered significant interest due to their potent biological activities, including insecticidal and tremorgenic effects.[1][2][4][5][6][7] Notably, epoxy-janthitrems produced by the AR37 endophyte in ryegrass have shown strong anti-feedant effects against pasture pests like the porina larvae (Wiseana cervinata).[8][9][10] The tremorgenic properties, while a concern for livestock health, also suggest potential neurological activity that may be of interest in drug discovery.[2][4][5]

Accurate and reliable analytical methods are crucial for studying the biosynthesis, biological activity, and potential applications of janthitrems and epoxy-janthitrems. These application notes provide detailed protocols for the extraction and quantitative analysis of these compounds from biological matrices, as well as an overview of their biosynthetic pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and bioactivity of janthitrems and epoxy-janthitrems.

Table 1: Relative Abundance of Epoxy-Janthitrem Analogs in AR37 Endophyte-Infected Perennial Ryegrass

Epoxy-Janthitrem AnalogTypical Relative Abundance (%)
Epoxy-janthitrem I~35
Epoxy-janthitrem III~26
Epoxy-janthitrem II~11
Epoxy-janthitriol~9
Epoxy-janthitrem IV~9

Source: Finch et al., 2020.[2] The ratios of these compounds can exhibit seasonal variations.[2]

Table 2: Bioactivity of Epoxy-Janthitrem I against Porina Larvae

Concentration in Diet (µg/g wet weight)Observed Effect
1Feeding deterrent
2.5Stronger feeding deterrence
5Stronger feeding deterrence

Source: Hennessy, 2016.[9]

Table 3: In Planta Concentrations of Epoxy-Janthitrems in AR37-Infected Ryegrass Under Different Temperatures

Plant TissueGrowth Temperature (°C)Epoxy-Janthitrem Concentration (µg/g)
Leaves2030.6
Pseudostems2083.9
Plant Material7Markedly reduced concentrations

Source: Hennessy et al., 2016.[8][10]

Experimental Protocols

Protocol 1: Extraction of Epoxy-Janthitrems from Plant Material (Perennial Ryegrass)

This protocol is adapted from methodologies described for the extraction of epoxy-janthitrems from perennial ryegrass for subsequent analysis.

Materials:

  • Freeze-dried and finely ground plant material (leaves, pseudostems, or seeds)

  • Acetone or Water-acetone (1:4, v/v)

  • Microcentrifuge tubes (2 mL)

  • End-over-end mixer or rotator

  • Centrifuge

  • HPLC vials

Procedure:

  • Weigh 20-50 mg of freeze-dried, ground plant material into a 2 mL microcentrifuge tube.

  • Add 1 mL of the extraction solvent (acetone or 1:4 water-acetone).

  • Seal the tubes and place them on an end-over-end mixer. Rotate at 30 rotations/minute for 1 hour at room temperature.[10] Protect samples from light during extraction.[8]

  • After extraction, centrifuge the samples at 5,600 x g for 1-5 minutes to pellet the plant debris.[10][11]

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Protocol 2: Quantitative Analysis of Janthitrems and Epoxy-Janthitrems by HPLC and LC-MS

This protocol outlines a general approach for the quantitative analysis of janthitrems and epoxy-janthitrems using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the instability of epoxy-janthitrems, the use of a stable reference standard is often employed.[8]

Instrumentation and Columns:

  • HPLC or LC-MS system equipped with a C18 reversed-phase column (e.g., 4.6 mm × 250 mm ODS C18 or 150 mm × 2.1 mm, 2.6 µm Kinetex XB-C18).[5][8]

Reagents and Standards:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Analytical Standards:

    • Pure epoxy-janthitrem I (if available).[2] Due to its instability, it is often not practical for routine analysis.[8]

    • Janthitrem A can be used to quantify epoxy-janthitrem I based on structural similarity.[12]

    • N-benzyl-1,8-naphthaleneimide (5 µg/mL) can be used as a reference standard after its response has been compared with a pure epoxy-janthitrem I standard.[5][8]

HPLC/LC-MS Parameters (Example):

  • Injection Volume: 3-5 µL

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Gradient Elution: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time (e.g., 20 minutes) is typically used to achieve separation.

  • MS Detection (for LC-MS): Positive electrospray ionization (ESI+) mode. Full scan range of m/z 80–2000.

Quantification:

  • Quantification is typically performed by comparing the peak areas of the analytes in the samples to a calibration curve generated from the analytical standards.

  • Due to matrix effects, the use of matrix-matched standards is recommended for accurate quantification.[1]

Visualizations

Epoxy-Janthitrem Biosynthesis Pathway

The biosynthesis of epoxy-janthitrems is a complex process involving a series of enzymatic reactions. The pathway starts from the precursors geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate. Key intermediates include paspaline, which is a common precursor for many indole-diterpenoids. The epoxy-janthitrem pathway shares genes with the lolitrem B biosynthesis pathway but also contains unique genes such as idtD (or jtmD), idtO (or jtmO), and idtA (or jtm02) that are crucial for the formation of the epoxy-janthitrem backbone.[2][8][11]

Epoxy_Janthitrem_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Paspaline Paspaline GGPP->Paspaline idtG, idtC, idtB, idtF Indole Indole-3-glycerol Phosphate Indole->Paspaline idtG Intermediates Shared Intermediates Paspaline->Intermediates Shared Enzymes Janthitrem_Precursor Janthitrem Precursor Intermediates->Janthitrem_Precursor idtD (jtmD) idtO (jtmO) idtA (jtm02) Lolitrem_B Lolitrem B Intermediates->Lolitrem_B ltm genes Epoxy_Janthitrems Epoxy-Janthitrems (I-IV, Epoxyanthitriol) Janthitrem_Precursor->Epoxy_Janthitrems Further modifications

Caption: Proposed biosynthetic pathway for epoxy-janthitrems.

Experimental Workflow for Epoxy-Janthitrem Analysis

The following diagram illustrates the general workflow for the extraction and analysis of epoxy-janthitrems from plant samples.

Experimental_Workflow Sample Plant Sample (e.g., Ryegrass) Preparation Freeze-drying & Grinding Sample->Preparation Extraction Solvent Extraction (Acetone or Water-Acetone) Preparation->Extraction Centrifugation Centrifugation Extraction->Centrifugation Analysis HPLC or LC-MS Analysis Centrifugation->Analysis Supernatant Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General workflow for epoxy-janthitrem analysis.

References

Application Notes and Protocols for Gene Cluster Analysis of Epoxy-janthitrem Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of the epoxy-janthitrem biosynthetic gene cluster. The information is targeted toward researchers in natural product discovery, fungal genetics, and drug development who are interested in understanding and manipulating the production of these bioactive indole diterpenes.

Introduction to Epoxy-janthitrems and their Biosynthesis

Epoxy-janthitrems are a class of indole diterpene secondary metabolites produced by certain filamentous fungi, notably Epichloë species, which are endophytic fungi found in symbiotic relationships with grasses.[1][2] These compounds exhibit a range of biological activities, including insecticidal and tremorgenic effects.[3][4] The biosynthesis of epoxy-janthitrems is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the JTM or idt locus.[1][3] Understanding this gene cluster is crucial for elucidating the biosynthetic pathway, identifying novel enzymes, and potentially engineering the production of desired compounds for agricultural and pharmaceutical applications.

The epoxy-janthitrem biosynthetic pathway shares common precursors with other indole diterpenes, such as lolitrem B.[3] Key genes in the cluster encode for enzymes like geranylgeranyl pyrophosphate (GGPP) synthase, indole-diterpene synthase, prenyltransferases, and various modifying enzymes (e.g., monooxygenases, epoxidases) that contribute to the structural diversity of the final products.[1][3]

Data Presentation: Quantitative Analysis of Epoxy-janthitrem Production in Epichloë sp. AR37 Gene Inactivation Mutants

The following table summarizes the quantitative analysis of epoxy-janthitrem and related indole diterpene production in wild-type Epichloë sp. AR37 and various gene inactivation mutants generated via CRISPR-Cas9. This data is crucial for assigning function to the genes within the biosynthetic cluster. The concentrations are presented as µg/g of dried plant material.

CompoundWild-Type AR37 (µg/g)ΔidtD (µg/g)ΔidtO (µg/g)ΔidtA (µg/g)ΔidtF (µg/g)
Epoxy-janthitrems
Epoxy-janthitrem I1.50.00.00.00.0
Epoxy-janthitrem II0.50.00.00.30.0
Epoxy-janthitrem III1.00.00.01.20.0
Epoxy-janthitrem IV0.40.00.00.00.0
Intermediates
Paspaline0.10.10.10.10.1
Terpendole C0.20.80.30.20.5
13-desoxy-terpendole C0.00.00.10.00.1

Data adapted from Miller et al., 2022.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the analysis of the epoxy-janthitrem gene cluster.

Protocol 1: CRISPR-Cas9 Mediated Gene Inactivation in Epichloë sp.

This protocol outlines the steps for targeted gene inactivation in Epichloë species using a CRISPR-Cas9 system delivered via a fungal protoplast transformation method.

1. Target Selection and Guide RNA (gRNA) Design:

  • Identify the target gene(s) within the epoxy-janthitrem BGC (e.g., idtD, idtO, idtA, idtF).

  • Use bioinformatic tools (e.g., Geneious, Benchling) to identify suitable 20-bp protospacer sequences upstream of a protospacer adjacent motif (PAM) (e.g., NGG) within the target gene's coding sequence.

  • Perform BLAST searches against the fungal genome to ensure the specificity of the selected gRNA sequences and avoid off-target effects.

2. Vector Construction:

  • Synthesize oligonucleotides corresponding to the selected gRNA sequences.

  • Clone the gRNA cassette into a suitable expression vector containing the Cas9 nuclease gene under the control of a strong fungal promoter (e.g., gpdA promoter).

  • The vector should also contain a selectable marker, such as a hygromycin resistance gene (hph).

3. Epichloë Protoplast Preparation:

  • Grow the wild-type Epichloë strain in a suitable liquid medium (e.g., Potato Dextrose Broth) at 22-25°C with shaking for 3-5 days.

  • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

  • Resuspend the mycelia in an enzyme solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer.

  • Incubate at 30°C with gentle shaking for 3-4 hours to generate protoplasts.

  • Separate the protoplasts from the mycelial debris by filtering through sterile miracloth.

  • Wash the protoplasts with the osmotic stabilizer and then with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

  • Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8 protoplasts/mL.

4. Protoplast Transformation:

  • To 100 µL of the protoplast suspension, add 5-10 µg of the CRISPR-Cas9 plasmid DNA.

  • Gently mix and add 25 µL of PEG solution (40% PEG 4000, 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

  • Incubate at room temperature for 20 minutes.

  • Add 1 mL of PEG solution and continue incubation for another 5 minutes.

  • Add 1 mL of STC buffer and mix gently.

  • Spread the transformation mixture onto regeneration agar plates (e.g., PDA supplemented with 1.2 M sorbitol and the appropriate antibiotic for selection, such as hygromycin).

  • Incubate the plates at 22-25°C for 7-14 days until transformants appear.

5. Screening and Verification of Mutants:

  • Isolate individual transformant colonies and transfer them to fresh selective media.

  • Extract genomic DNA from the putative mutants.

  • Perform PCR using primers flanking the target region to screen for deletions or insertions (indels) caused by non-homologous end joining (NHEJ) repair of the Cas9-induced double-strand break.

  • Sequence the PCR products to confirm the presence of mutations and identify the nature of the indel.

Protocol 2: Metabolite Extraction and LC-MS Analysis of Epoxy-janthitrems

This protocol describes the extraction and analysis of epoxy-janthitrems and related indole diterpenes from Epichloë-infected plant material.

1. Sample Preparation:

  • Freeze-dry the plant material (e.g., perennial ryegrass shoots) and grind it into a fine powder.

  • Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.

2. Metabolite Extraction:

  • Add 1 mL of extraction solvent (e.g., 70% aqueous acetone or methanol) to the tube.

  • Add an internal standard to correct for extraction efficiency and instrument variability.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge the sample at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction process on the pellet with another 1 mL of extraction solvent.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 200 µL of 50% methanol).

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Employ a binary solvent system:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Use a gradient elution profile to separate the compounds of interest. For example:

      • 0-1 min: 10% B

      • 1-10 min: 10-90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90-10% B

      • 12.1-15 min: 10% B

    • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

  • Mass Spectrometry Detection:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Acquire data in both full scan mode (e.g., m/z 100-1000) and data-dependent MS/MS mode to obtain fragmentation data for compound identification.

    • Key MS parameters to optimize include capillary voltage, cone voltage, desolvation gas temperature, and collision energy.

4. Data Analysis and Quantification:

  • Process the LC-MS data using appropriate software (e.g., MassLynx, Xcalibur).

  • Identify epoxy-janthitrems and other indole diterpenes based on their accurate mass, retention time, and fragmentation patterns compared to authentic standards or literature data.

  • For quantification, generate a calibration curve using a serial dilution of a known standard.

  • Integrate the peak areas of the target compounds in the samples and calculate their concentrations based on the calibration curve and internal standard.

Mandatory Visualizations

Epoxy-janthitrem Biosynthetic Pathway

Epoxy_Janthitrem_Pathway GGPP GGPP Indole_GG Indole-DGG GGPP->Indole_GG Indole Indole Indole->Indole_GG Paspaline Paspaline Indole_GG->Paspaline idtM, idtB/idtG Terpendole_C Terpendole C Paspaline->Terpendole_C idtP/idtQ Epoxy_Janthitrem_precursor Epoxy-janthitrem Precursor Terpendole_C->Epoxy_Janthitrem_precursor idtD Epoxy_Janthitrem_II Epoxy-janthitrem II Epoxy_Janthitrem_precursor->Epoxy_Janthitrem_II idtO Epoxy_Janthitrem_III Epoxy-janthitrem III Epoxy_Janthitrem_precursor->Epoxy_Janthitrem_III idtO Epoxy_Janthitrem_I Epoxy-janthitrem I Epoxy_Janthitrem_II->Epoxy_Janthitrem_I idtF Epoxy_Janthitrem_IV Epoxy-janthitrem IV Epoxy_Janthitrem_II->Epoxy_Janthitrem_IV idtF Epoxy_Janthitrem_III->Epoxy_Janthitrem_I idtA Epoxy_Janthitrem_III->Epoxy_Janthitrem_IV idtA idtC idtC idtM idtM idtB idtB/idtG idtP idtP/idtQ idtD idtD idtO idtO idtA idtA idtF idtF

Caption: Proposed biosynthetic pathway of epoxy-janthitrems in Epichloë sp.

Experimental Workflow for Gene Cluster Analysis

Experimental_Workflow start Start: Identify Target Gene Cluster bioinformatics Bioinformatic Analysis (Gene Annotation, Homology Search) start->bioinformatics gene_inactivation Gene Inactivation Strategy (e.g., CRISPR-Cas9) bioinformatics->gene_inactivation vector_construction Vector Construction (gRNA, Cas9, Selectable Marker) gene_inactivation->vector_construction transformation Fungal Transformation (Protoplast Method) vector_construction->transformation mutant_screening Mutant Screening (PCR, Sequencing) transformation->mutant_screening metabolite_analysis Metabolite Analysis (LC-MS) mutant_screening->metabolite_analysis data_analysis Data Analysis and Pathway Elucidation metabolite_analysis->data_analysis end End: Functional Gene Assignment data_analysis->end

Caption: A typical experimental workflow for the functional analysis of a biosynthetic gene cluster.

References

Troubleshooting & Optimization

Technical Support Center: Janthitrem Extract Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with janthitrem extracts. Our goal is to help you improve the stability and integrity of your experimental samples.

Frequently Asked Questions (FAQs)

Q1: My janthitrem extract seems to be degrading quickly after extraction. What are the most likely causes?

A1: Janthitrems, and particularly epoxyjanthitrems, are inherently unstable compounds[1][2][3]. The primary causes of degradation are exposure to light and elevated temperatures. To mitigate this, it is crucial to perform extractions in the dark or under amber light and to keep the extract at low temperatures throughout the process[1][2].

Q2: What is the recommended solvent for extracting janthitrems to maximize yield and stability?

A2: Acetone is a commonly recommended solvent for the extraction of epoxyjanthitrems from plant material[1][2]. Other protocols have utilized petroleum ether followed by an acetonitrile partition, or methanol[1][4]. The choice of solvent may depend on the specific janthitrem analogues you are targeting and the downstream application.

Q3: What are the optimal storage conditions for janthitrem extracts to ensure long-term stability?

A3: For long-term storage, it is recommended to store janthitrem extracts as a dry film at -80°C[3]. Stability studies on janthitrem B showed that under these conditions, only 7% sample loss was observed over 300 days[3]. If storing in solution, use a suitable solvent and keep at the lowest possible temperature, protected from light.

Q4: I am observing inconsistent results in my bioassays. Could this be related to extract instability?

A4: Yes, inconsistent bioassay results can be a direct consequence of janthitrem degradation. The epoxy group, which is important for the tremorgenic activity of some janthitrems, is particularly susceptible to degradation[1]. This can lead to a loss of bioactivity over time, resulting in variable experimental outcomes. It is advisable to use freshly prepared extracts or extracts that have been stored under optimal conditions for all experiments.

Q5: Are there any known stabilizers or antioxidants that can be added to janthitrem extracts to improve their stability?

A5: While the literature does not specify antioxidants tailored for janthitrems, the use of general antioxidants is a standard practice for stabilizing natural product extracts[5][6]. Phenolic compounds and vitamins such as Vitamin E (alpha-tocopherol) or Vitamin C (ascorbic acid) could be tested for their efficacy in preventing oxidative degradation[6][7]. It is recommended to conduct a small pilot study to determine the compatibility and effectiveness of any potential stabilizer with your specific extract and downstream analysis.

Troubleshooting Guides

Issue 1: Low Yield of Janthitrems Post-Extraction
Possible Cause Troubleshooting Step
Degradation during extraction Perform all extraction steps in the dark or under red light to prevent photodegradation[1][2].
Maintain low temperatures throughout the extraction process by using pre-chilled solvents and equipment.
Inefficient extraction solvent Consider using acetone, which has been shown to be effective for epoxyjanthitrem extraction[1].
If using a multi-solvent system like petroleum ether and acetonitrile, ensure proper partitioning.
Incomplete extraction Increase the extraction time or perform multiple extraction cycles to ensure complete recovery from the source material.
Issue 2: Rapid Loss of Bioactivity in Stored Extracts
Possible Cause Troubleshooting Step
Improper storage temperature Store extracts at -80°C for long-term stability. Avoid repeated freeze-thaw cycles[3].
Exposure to light Store extracts in amber vials or wrap vials in aluminum foil to protect from light.
Presence of oxygen After evaporating the solvent, store the dry extract under an inert gas atmosphere (e.g., argon or nitrogen) before sealing and freezing.
Hydrolysis from moisture Ensure the extract is completely dry before long-term storage. Consider storing with a desiccant.

Experimental Protocols

Protocol 1: Extraction of Epoxyjanthitrems from Plant Material

This protocol is adapted from methodologies described for extracting epoxyjanthitrems from perennial ryegrass.

Materials:

  • Ground plant material (e.g., perennial ryegrass seed)

  • Acetone (HPLC grade)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Amber glass vials

Methodology:

  • Weigh the ground plant material (e.g., 25 mg) and place it in a centrifuge tube[1].

  • Add acetone (e.g., 1.5 mL) to the tube[1].

  • Mix the sample on an over-over mixer for 1 hour at room temperature, ensuring the tubes are protected from light (e.g., by wrapping them in aluminum foil)[1].

  • Centrifuge the extract for 5 minutes at 5600 x g to pellet the solid material[1].

  • Carefully transfer the supernatant to a clean amber vial.

  • For analysis, the extract can be directly used for HPLC. For storage, the solvent should be evaporated under a gentle stream of nitrogen or using a vacuum concentrator at a low temperature.

  • Store the resulting dry extract at -80°C until further use.

Protocol 2: Stability Assessment of Janthitrem Extracts

Objective: To determine the stability of janthitrem extracts under different storage conditions.

Methodology:

  • Prepare a bulk janthitrem extract using a standardized extraction protocol.

  • Divide the extract into several aliquots in amber vials.

  • Establish different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature; light vs. dark).

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Analyze the concentration of janthitrems in each aliquot using a validated analytical method, such as HPLC-MS.

  • Compare the janthitrem concentrations at each time point to the initial concentration (time 0) to determine the percentage of degradation.

  • Plot the percentage of remaining janthitrem against time for each condition to visualize the degradation kinetics.

Visualizations

Experimental_Workflow_for_Janthitrem_Extraction cluster_extraction Extraction (Light Protected) cluster_processing Processing start Ground Plant Material add_solvent Add Acetone start->add_solvent mix Mix (1 hr) add_solvent->mix centrifuge Centrifuge (5 min) mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Immediate Analysis (HPLC) supernatant->analysis For immediate use evaporate Evaporate Solvent supernatant->evaporate For storage storage Store Dry Extract at -80°C evaporate->storage

Caption: Workflow for the extraction of janthitrems.

Janthitrem_Stability_Testing_Workflow cluster_setup Experiment Setup cluster_conditions Storage Conditions cluster_analysis Time-Point Analysis start Prepare Bulk Janthitrem Extract aliquot Aliquot into Amber Vials start->aliquot c1 -80°C aliquot->c1 c2 -20°C aliquot->c2 c3 4°C aliquot->c3 c4 Room Temp (Dark) aliquot->c4 c5 Room Temp (Light) aliquot->c5 tp Retrieve Aliquots at Time Points (0, 24, 48h, 1wk, etc.) c1->tp c2->tp c3->tp c4->tp c5->tp hplc Analyze by HPLC-MS tp->hplc compare Compare to Time 0 hplc->compare plot Plot Degradation Curves compare->plot

Caption: Workflow for assessing janthitrem stability.

References

Technical Support Center: Overcoming Low Yield in Janthitrem Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of janthitrems, a class of indole-diterpenoid mycotoxins. Due to their inherent instability, achieving high yields of pure janthitrems can be challenging. This guide offers practical solutions and detailed protocols to optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield during janthitrem purification?

A1: Low yields in janthitrem purification are most commonly attributed to the inherent chemical instability of the compounds, particularly the epoxy-janthitrems.[1][2] Degradation can occur at various stages, from extraction to final purification, and is often exacerbated by suboptimal pH, temperature, and exposure to light or harsh solvents. Other contributing factors include inefficient extraction from the source material, irreversible adsorption onto chromatography media, and co-elution with closely related impurities.

Q2: What is the recommended starting material for janthitrem purification?

A2: Janthitrems are typically isolated from cultures of Penicillium janthinellum or from perennial ryegrass infected with the endophytic fungus Epichloë festucae var. lolii (AR37).[3][4] The choice of starting material will depend on the specific janthitrem analogues of interest and the available resources. P. janthinellum cultures can be a more controlled source, while endophyte-infected grasses may be more relevant for ecological or agricultural studies.

Q3: Which analytical techniques are best suited for monitoring janthitrem purification?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for monitoring the presence and purity of janthitrems throughout the purification process.[3] Reversed-phase HPLC is particularly effective for separating these relatively non-polar compounds.

Q4: How should purified janthitrems be stored to prevent degradation?

A4: Due to their instability, purified janthitrems should be stored at low temperatures, preferably at -80°C, in a non-polar, aprotic solvent such as anhydrous acetonitrile or ethyl acetate. It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Lyophilization can be a suitable method for long-term storage of some less sensitive analogues, but stability should be verified for the specific compound of interest.

Troubleshooting Guide

Issue 1: Low Yield After Initial Extraction

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Cell Lysis (for fungal cultures) Ensure complete disruption of fungal mycelia. Consider using mechanical methods like bead beating or grinding in liquid nitrogen in addition to solvent extraction.
Suboptimal Extraction Solvent The choice of solvent is critical. Janthitrems are indole-diterpenes and are generally soluble in moderately polar organic solvents.[4] An 80:20 mixture of methanol and water is a common starting point for extraction from plant and fungal tissues.[5] Consider performing small-scale solvent screening with solvents of varying polarity (e.g., ethyl acetate, acetone, acetonitrile) to determine the optimal extraction efficiency for your specific janthitrem.
Degradation During Extraction Minimize the extraction time and maintain low temperatures (e.g., 4°C) throughout the process. Protect the extraction mixture from light by using amber glassware or covering vessels with aluminum foil.
Incomplete Extraction from Matrix For solid materials like fungal biomass or plant tissue, multiple extraction cycles with fresh solvent will improve yield. Ensure the material is finely ground to maximize surface area for solvent penetration.
Issue 2: Significant Loss of Product During Solid-Phase Extraction (SPE)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Irreversible Binding to Sorbent Janthitrems may bind too strongly to certain sorbents. If using a reversed-phase (e.g., C18) cartridge, ensure the elution solvent is sufficiently non-polar to overcome the hydrophobic interactions. A stepwise gradient elution with increasing concentrations of an organic solvent (e.g., acetonitrile or methanol in water) can help determine the optimal elution conditions.
Analyte Breakthrough During Loading The loading capacity of the SPE cartridge may have been exceeded. Reduce the amount of crude extract loaded onto the cartridge or use a cartridge with a larger bed mass. Ensure the loading conditions (solvent composition) favor retention of the janthitrems on the stationary phase.
Co-elution with Impurities The wash steps may be inadequate. Optimize the wash solvent to remove polar impurities without eluting the janthitrems. A wash with a low percentage of organic solvent in water is typically effective for reversed-phase SPE.
Issue 3: Poor Recovery and Resolution During Preparative HPLC

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Degradation on the Column The stationary phase of the HPLC column can sometimes contribute to the degradation of sensitive compounds. Ensure the mobile phase is buffered to a neutral or slightly acidic pH, as extreme pH can cause degradation.[6] Also, minimize the run time to reduce the exposure of the janthitrems to the column environment.
Suboptimal Mobile Phase For reversed-phase preparative HPLC, a gradient of acetonitrile or methanol in water is commonly used.[3] Optimize the gradient slope to achieve good separation between the target janthitrem and closely eluting impurities. The addition of a small amount of a modifier like formic acid (0.1%) can improve peak shape for indole-containing compounds.
Column Overloading Injecting too much crude material can lead to poor peak shape and co-elution. Determine the loading capacity of your preparative column by performing a loading study with increasing injection volumes of the crude extract.
Precipitation on the Column The crude extract may not be fully soluble in the initial mobile phase conditions. Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase before injection. A small amount of a stronger, miscible solvent can be used to dissolve the sample, but the injection volume should be kept small to avoid peak distortion.

Experimental Protocols

Protocol 1: Extraction of Janthitrems from Penicillium janthinellum Culture
  • Culture Growth: Grow P. janthinellum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25°C with shaking.

  • Harvesting: Separate the mycelia from the culture broth by filtration.

  • Extraction of Mycelia:

    • Freeze-dry the mycelia and then grind to a fine powder.

    • Extract the powdered mycelia with methanol (MeOH) at a ratio of 1:10 (w/v) three times with stirring for 2 hours for each extraction.

    • Combine the methanolic extracts.

  • Extraction of Culture Filtrate:

    • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate (EtOAc) three times.

    • Combine the EtOAc extracts.

  • Concentration: Concentrate the combined methanolic and ethyl acetate extracts under reduced pressure at a temperature not exceeding 35°C.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Dissolve the concentrated crude extract in a small volume of 80% methanol/water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution of 20% methanol/water to remove polar impurities.

  • Elution: Elute the janthitrem-containing fraction with 100% methanol or acetonitrile.

  • Concentration: Evaporate the solvent from the eluted fraction under a stream of nitrogen or by rotary evaporation at low temperature.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Column: Use a reversed-phase C18 preparative column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: Develop a linear gradient from 30% B to 100% B over 40 minutes, followed by a 10-minute hold at 100% B. The optimal gradient may need to be adjusted based on the specific janthitrem profile of the extract.

  • Flow Rate: Adjust the flow rate according to the column dimensions.

  • Detection: Monitor the elution profile at multiple wavelengths (e.g., 220 nm and 280 nm) using a DAD.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the isolated janthitrems.

  • Solvent Removal: Remove the solvent from the pure fractions by lyophilization or evaporation under reduced pressure at a low temperature.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_purification Purification start Fungal Culture / Infected Grass extraction Solvent Extraction (e.g., 80% MeOH) start->extraction concentration1 Concentration (Low Temperature) extraction->concentration1 spe Solid-Phase Extraction (SPE) (C18) concentration1->spe concentration2 Concentration spe->concentration2 prep_hplc Preparative HPLC (Reversed-Phase) concentration2->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (HPLC-MS) fraction_collection->purity_check solvent_removal Solvent Removal (Lyophilization) purity_check->solvent_removal final_product Pure Janthitrem solvent_removal->final_product

Caption: A generalized experimental workflow for the purification of janthitrems.

troubleshooting_low_yield start Low Janthitrem Yield check_extraction Review Extraction Protocol start->check_extraction check_spe Analyze SPE Efficiency check_extraction->check_spe Extraction OK optimize_extraction Optimize: - Solvent - Temperature - Time check_extraction->optimize_extraction Inefficient check_hplc Evaluate HPLC Performance check_spe->check_hplc SPE OK optimize_spe Optimize: - Sorbent - Wash/Elution Solvents - Loading check_spe->optimize_spe Inefficient optimize_hplc Optimize: - Mobile Phase - Gradient - Loading check_hplc->optimize_hplc Inefficient optimize_extraction->start Re-evaluate optimize_spe->start Re-evaluate optimize_hplc->start Re-evaluate

Caption: A logical decision tree for troubleshooting low yield in janthitrem purification.

References

Degradation of janthitrems during analytical procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with janthitrems. Due to their inherent instability, analyzing these indole diterpenoid mycotoxins can present unique challenges. This guide is designed to help you navigate these issues and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: My janthitrem standard/sample is degrading rapidly. What are the primary causes?

A1: Janthitrems, particularly epoxy-janthitrems, are known to be highly unstable.[1][2] The primary factors contributing to their degradation are:

  • Light: Exposure to light can lead to photodegradation. It is crucial to protect samples and standards from light at all stages of handling and analysis.[1]

  • Oxidation: Janthitrems are susceptible to oxidation. The presence of oxygen can accelerate their degradation.

  • Temperature: Elevated temperatures can increase the rate of degradation. While specific quantitative data for janthitrems is limited, studies on other mycotoxins show that higher temperatures generally lead to greater decomposition.[3] For instance, epoxy-janthitrem concentrations in ryegrass have been shown to be affected by temperature.[4][5]

  • pH: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of janthitrems. The stability of similar compounds, such as fumonisins, has been shown to be pH-dependent.[6]

Q2: How can I minimize the degradation of janthitrems during extraction and sample preparation?

A2: To minimize degradation, the following precautions are recommended:

  • Work in the dark: Conduct all extraction and preparation steps in a dark room or use amber glassware to protect samples from light.[1]

  • Maintain low temperatures: Keep samples on ice or at refrigerated temperatures (2-8 °C) throughout the process.[1]

  • Use antioxidants: The addition of an antioxidant, such as 2-mercaptoethanol, to extraction solvents and HPLC eluents can help prevent oxidative degradation.[1]

  • Work quickly: Minimize the time between extraction and analysis to reduce the opportunity for degradation.

  • Use appropriate solvents: Use high-purity (HPLC or LC-MS grade) solvents to avoid contaminants that could promote degradation.

Q3: I am seeing unexpected peaks or a noisy baseline in my HPLC chromatogram. What could be the cause?

A3: These issues can arise from several sources when analyzing janthitrems:

  • Degradation products: The extra peaks could be degradation products of your janthitrem analytes.

  • Contaminated mobile phase: Impurities in your mobile phase can lead to a noisy or drifting baseline. Always use freshly prepared, high-purity mobile phases and degas them thoroughly.

  • Column contamination: The column may be contaminated with previously injected samples or strongly retained compounds. Flushing the column with a strong solvent is recommended.

  • Air bubbles in the system: Air bubbles can cause pressure fluctuations and baseline noise. Ensure your mobile phase is properly degassed and the system is purged.

  • Detector issues: A failing detector lamp can also cause baseline noise.

Q4: My LC-MS analysis of janthitrems is showing ions with lower m/z values that I can't identify. What is happening?

A4: This phenomenon is likely due to in-source fragmentation , where the janthitrem molecules fragment in the ion source of the mass spectrometer before they are analyzed. This is a common issue with complex and labile molecules. To mitigate this:

  • Optimize the declustering potential (DP) or fragmentor voltage: Lowering these voltages can reduce the energy in the ion source and minimize fragmentation.

  • Optimize the ion source temperature: Higher source temperatures can increase fragmentation. Experiment with lower temperatures to find an optimal balance between sensitivity and analyte integrity.

  • Use a "soft" ionization technique: Electrospray ionization (ESI) is generally considered a soft ionization technique, but even with ESI, in-source fragmentation can occur. Fine-tuning the ESI parameters is crucial.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase; Column overload; Incompatible sample solvent.Use a mobile phase with an appropriate pH to suppress ionization; Reduce the injection volume; Dissolve the sample in the mobile phase.
Split Peaks Column void or channeling; Clogged frit; Partially blocked tubing.Replace the column; Back-flush the column or replace the frit; Check and clean all tubing.
Ghost Peaks Carryover from previous injections; Contaminated mobile phase or injection solvent.Run blank injections with a strong solvent to clean the system; Prepare fresh mobile phase and sample solvent.
Baseline Drift Column temperature fluctuations; Mobile phase composition changing; Contaminated detector cell.Use a column oven to maintain a stable temperature; Ensure proper mixing and degassing of the mobile phase; Flush the detector cell.
Irreproducible Retention Times Inconsistent mobile phase preparation; Fluctuations in pump flow rate; Column degradation.Prepare mobile phase carefully and consistently; Check the pump for leaks and ensure proper functioning; Replace the column if it is old or has been subjected to harsh conditions.
LC-MS Analysis Troubleshooting
Problem Possible Cause Recommended Solution
In-source Fragmentation High declustering potential/fragmentor voltage; High ion source temperature.Reduce the declustering potential/fragmentor voltage; Lower the ion source temperature.
Poor Ionization/Low Sensitivity Suboptimal mobile phase pH; Ion suppression from matrix components.Adjust mobile phase pH to promote ionization of janthitrems; Improve sample clean-up to remove interfering matrix components.
Adduct Formation Presence of salts in the mobile phase or sample.Use volatile mobile phase additives like formic acid or ammonium formate; Minimize the use of non-volatile salts.
Mass Inaccuracy Instrument requires calibration.Calibrate the mass spectrometer according to the manufacturer's recommendations.
Signal Saturation Sample concentration is too high.Dilute the sample before injection.

Experimental Protocols

Protocol 1: Extraction and Purification of Epoxy-janthitrems from Perennial Ryegrass Seed

This protocol is adapted from a method described for the extraction and purification of epoxy-janthitrems.[1]

Materials:

  • Ground perennial ryegrass seed infected with an epoxy-janthitrem producing endophyte

  • Acetone (HPLC grade)

  • Petroleum ether

  • Acetonitrile (HPLC grade)

  • Toluene

  • 2-Mercaptoethanol

  • Silica gel for flash chromatography

  • C18 Sep-Pak cartridges

  • Rotary evaporator

  • Centrifuge

  • HPLC system with a C18 column

Procedure:

  • Extraction:

    • Extract ground seed (e.g., 25 mg) with acetone (e.g., 1.5 mL) by mixing for 1 hour in the dark.[1]

    • Centrifuge the extract and collect the supernatant.

    • For larger scale extractions, use petroleum ether followed by partitioning with acetonitrile.[1]

  • Purification:

    • Crucially, all purification steps should be performed on ice and protected from light to minimize degradation. [1]

    • Dry the acetonitrile extract under reduced pressure.

    • Perform silica flash chromatography using a toluene-acetone gradient. Consider adding 0.25% 2-mercaptoethanol to the eluent as an antioxidant.[1]

    • Further purify the fractions containing epoxy-janthitrems using a C18 Sep-Pak cartridge.[1]

    • Final purification can be achieved by preparative HPLC on a C18 column with an acetonitrile-water mobile phase.[1] 2-mercaptoethanol can also be added to the mobile phase.[1]

Protocol 2: Forced Degradation Study for Janthitrems

This is a general protocol for conducting forced degradation studies, which can be adapted for janthitrems to understand their stability and degradation pathways.[2][7][8][9]

Materials:

  • Purified janthitrem standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the janthitrem standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

    • Keep the solutions at room temperature and analyze by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for degradation.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and analyze by HPLC at different time points.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60 °C).

    • Analyze by HPLC at different time points.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a light source in a photostability chamber, following ICH Q1B guidelines for exposure levels (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8][10]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples by HPLC after the exposure period.

Analysis:

  • For all conditions, analyze the samples by a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products).

  • If available, use LC-MS to identify the mass of the degradation products and propose their structures.

Visualizations

Experimental_Workflow_for_Janthitrem_Analysis cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Analysis Start Ground Ryegrass Seed Extraction Extraction with Acetone (in dark, on ice) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Silica_Chromatography Silica Flash Chromatography (with antioxidant) Supernatant->Silica_Chromatography C18_SPE C18 Solid Phase Extraction Silica_Chromatography->C18_SPE Prep_HPLC Preparative HPLC C18_SPE->Prep_HPLC Analysis HPLC or LC-MS Analysis Prep_HPLC->Analysis Degradation_Pathway_Hypothesis cluster_stressors Stress Conditions Janthitrem Janthitrem Core Structure Degradation_Products Degradation Products (e.g., hydroxylated, hydrolyzed, or rearranged structures) Janthitrem->Degradation_Products degrades to Light Light (Photodegradation) Light->Janthitrem Heat Heat (Thermal Degradation) Heat->Janthitrem Oxidants Oxidants (Oxidation) Oxidants->Janthitrem pH Acid/Base (Hydrolysis) pH->Janthitrem

References

Technical Support Center: LC-MS Analysis of Janthitrems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of janthitrems.

Frequently Asked Questions (FAQs)

Q1: What are janthitrems and why are they challenging to analyze using LC-MS?

A1: Janthitrems are a class of indole-diterpenoid mycotoxins produced by Penicillium species and the endophytic fungus Epichloë found in perennial ryegrass. Their analysis by LC-MS is challenging due to their structural complexity, potential for instability, and the significant matrix effects encountered from the complex sample matrices in which they are typically found, such as perennial ryegrass.[1][2] These matrix components can co-elute with the janthitrems and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1][3][4]

Q2: What are the most common sample matrices for janthitrem analysis?

A2: The most common sample matrices for janthitrem analysis are perennial ryegrass (leaves, stems, and seeds) infected with Epichloë endophytes, as well as fungal cultures of Penicillium species.[1][5]

Q3: What is a matrix effect in the context of janthitrem analysis?

A3: A matrix effect is the alteration of the ionization efficiency of janthitrems by co-eluting compounds from the sample matrix.[4][6] In the case of perennial ryegrass, these interfering compounds can include chlorophyll, lipids, sugars, and other secondary metabolites. This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal intensity of the janthitrem analyte, which can significantly impact the accuracy and precision of a quantitative analysis.[3][7]

Q4: How can I assess the presence and extent of matrix effects in my janthitrem analysis?

A4: The presence and extent of matrix effects can be assessed using several methods:

  • Post-extraction spiking: This is a widely used method to quantify matrix effects.[8] It involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the same concentration of the analyte in a neat solvent.

  • Post-column infusion: This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the analyte is continuously infused into the LC flow after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate the retention times of interfering compounds.

Q5: What type of internal standard is recommended for janthitrem quantification?

A5: Due to the significant matrix effects, the use of a suitable internal standard is highly recommended. The ideal internal standard is a stable isotope-labeled (SIL) version of the janthitrem analyte. However, the availability of such standards can be limited. A practical alternative is to use a structurally similar compound that co-elutes with the analyte and experiences similar matrix effects. For example, janthitrem A has been successfully used as an internal standard for the quantification of epoxy-janthitrem I due to their structural similarity.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of janthitrems.

Problem Potential Cause(s) Recommended Solution(s)
Low or no janthitrem signal Ion Suppression: Co-eluting matrix components are suppressing the ionization of the janthitrem analytes.[4]- Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid Phase Extraction (SPE) or a QuEChERS-based protocol to remove interfering matrix components.[9][10][11] - Optimize Chromatography: Modify the LC gradient to better separate janthitrems from co-eluting interferences.[12] - Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating ion suppression.[12]
Analyte Degradation: Janthitrems, particularly epoxy-janthitrems, can be unstable.[2][13]- Minimize Exposure to Light and Heat: Protect samples and standards from light and keep them cool during processing.[2] - Use Fresh Solvents: Prepare fresh extraction and mobile phase solvents daily. - Evaluate Analyte Stability: Perform stability studies of janthitrems in the extraction solvent and final extract to understand their degradation kinetics.
Poor peak shape (tailing, fronting, or splitting) Co-eluting Interferences: Matrix components eluting very close to the analyte peak can distort its shape.- Enhance Chromatographic Resolution: Use a longer column, a smaller particle size stationary phase, or a shallower gradient to improve separation. - Optimize Mobile Phase: Adjust the mobile phase composition (e.g., pH, organic modifier) to improve peak shape.
Column Overload: Injecting too high a concentration of the analyte or matrix components.- Dilute the Sample: Reduce the concentration of the injected sample. - Use a Higher Capacity Column: Employ a column with a larger internal diameter or a thicker stationary phase.
Isomerization: Some janthitrems may exist as isomers that can partially separate under certain chromatographic conditions. Ergot alkaloids, which are structurally related, are known to undergo epimerization.[1]- Modify Chromatographic Conditions: Experiment with different mobile phases and temperatures to try and co-elute or fully separate the isomers. - Integrate Both Peaks: If separation is not complete, integrate the areas of both isomeric peaks for quantification.[1]
High variability in results (poor precision) Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples.- Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples to be analyzed.[1] - Employ a Suitable Internal Standard: A stable isotope-labeled or a closely related structural analog internal standard can compensate for variations in matrix effects.[1]
Inconsistent Sample Preparation: Variations in the extraction and cleanup procedure.- Standardize the Protocol: Ensure all samples are processed using the exact same procedure, including extraction times, solvent volumes, and mixing speeds. - Automate Sample Preparation: If possible, use automated sample preparation systems to improve consistency.
Carryover (analyte detected in blank injections) Adsorption of Janthitrems: Janthitrems can adsorb to surfaces in the LC system, such as the injector, tubing, or column.- Optimize Wash Solvents: Use a strong wash solvent in the autosampler that effectively solubilizes janthitrems. - Perform Blank Injections: Inject one or more blank samples after high-concentration samples to wash the system. - Use a Guard Column: A guard column can help to trap strongly retained compounds and can be replaced more frequently and cost-effectively than the analytical column.
Quantitative Data Summary

The following table summarizes reported matrix effects for alkaloids in perennial ryegrass, which can be indicative of the challenges in janthitrem analysis.

AnalyteMatrix Effect (ME) %Reference
Peramine67-81% (Ion Suppression)[3]
Lolitrem B67-88% (Ion Suppression)[3]
Ergotamine73-77% (Ion Suppression)[3]

*Matrix Effect (ME) % is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Extraction of Janthitrems from Perennial Ryegrass

This protocol is based on methods described for the extraction of janthitrems and related alkaloids from perennial ryegrass.[13]

Materials:

  • Lyophilizer (Freeze-dryer)

  • Grinder or bead mill

  • Vortex mixer

  • Centrifuge

  • Extraction Solvent: 80% Methanol in water (v/v)

  • Internal Standard Solution (e.g., Janthitrem A in methanol)

Procedure:

  • Harvest perennial ryegrass tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue until completely dry.

  • Grind the lyophilized tissue to a fine powder using a grinder or bead mill.

  • Weigh approximately 50 mg of the powdered sample into a microcentrifuge tube.

  • Add a known amount of internal standard solution to each sample.

  • Add 1 mL of 80% methanol to each tube.

  • Vortex the samples vigorously for 1 minute.

  • Place the samples on a rotator or shaker and extract for 1 hour at room temperature, protected from light.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS analysis.

Protocol 2: QuEChERS-based Sample Preparation for Mycotoxins in Grain (Adaptable for Janthitrems in Ryegrass)

This protocol is a general QuEChERS method for mycotoxins in grain that can be adapted for janthitrem analysis in ryegrass, especially when a more thorough cleanup is required.[9][10]

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes

  • Acetonitrile with 1% formic acid

  • Magnesium sulfate (anhydrous)

  • Sodium acetate

  • Dispersive SPE (dSPE) tubes containing PSA (primary secondary amine) and C18 sorbents

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 5 g of homogenized and powdered ryegrass sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and let the sample hydrate for 15 minutes.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Add a known amount of internal standard.

  • Shake vigorously for 15 minutes.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

  • Vortex immediately for 1 minute and then centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a dSPE tube containing PSA and C18.

  • Vortex for 30 seconds and centrifuge at ≥ 3000 x g for 5 minutes.

  • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow Experimental Workflow for Janthitrem Analysis sample Perennial Ryegrass Sample prep Sample Preparation (Lyophilization, Grinding) sample->prep extraction Extraction (80% Methanol + IS) prep->extraction cleanup Optional Cleanup (dSPE: PSA/C18) extraction->cleanup analysis LC-MS/MS Analysis extraction->analysis cleanup->analysis data Data Processing (Quantification) analysis->data

Caption: A generalized workflow for the LC-MS analysis of janthitrems.

troubleshooting_workflow Troubleshooting Logic for Low Janthitrem Signal start Low or No Signal check_ms Check MS Performance (Tuning, Calibration) start->check_ms check_chrom Evaluate Chromatography (Peak Shape, Retention Time) start->check_chrom check_stability Investigate Analyte Stability start->check_stability assess_me Assess Matrix Effects (Post-column Infusion) check_chrom->assess_me improve_cleanup Improve Sample Cleanup (SPE, QuEChERS) assess_me->improve_cleanup Ion Suppression Detected optimize_lc Optimize LC Method (Gradient, Column) assess_me->optimize_lc Co-elution Observed use_is Use Appropriate IS assess_me->use_is modify_handling Modify Sample Handling (Light/Temp Protection) check_stability->modify_handling Degradation Confirmed

References

Optimizing storage conditions for janthitrem compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal storage and handling of janthitrem compounds. Adherence to these protocols is critical for ensuring the stability and integrity of these compounds throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of janthitrem compounds?

A1: Janthitrem compounds, particularly epoxy-janthitrems, are known to be sensitive to light and temperature.[1] Exposure to light can lead to degradation, and temperature fluctuations can affect their stability and concentration.[1][2] While specific data on the pH sensitivity of janthitrems is limited, many mycotoxins are susceptible to degradation in alkaline (high pH) conditions.[3][4][5]

Q2: How should I store pure, solid janthitrem compounds for long-term use?

A2: For long-term storage, solid janthitrem compounds should be stored in a freezer, ideally at -20°C or below, protected from light. Use amber glass vials or wrap clear vials in aluminum foil to prevent light exposure. The container should be tightly sealed to prevent moisture absorption.

Q3: What is the recommended solvent for dissolving and storing janthitrem compounds?

A3: Methanol and acetonitrile are commonly used solvents for the extraction and analysis of janthitrem and related indole diterpene alkaloids.[6] For preparing stock solutions, high-purity, anhydrous grades of these solvents are recommended. Dimethyl sulfoxide (DMSO) is another potential solvent, particularly for biological assays, but its effect on long-term stability should be considered. For some mycotoxins, the addition of a small amount of acid, such as formic acid, to the solvent can improve stability by minimizing adsorption to glass surfaces.[7][8]

Q4: What is the best temperature for storing janthitrem solutions?

A4: Janthitrem solutions should be stored at low temperatures to minimize degradation. For short-term storage (days to a week), refrigeration at 2-8°C may be adequate. For longer-term storage, freezing at -20°C or -80°C is recommended. To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Q5: My experimental results with janthitrem compounds are inconsistent. What could be the cause?

A5: Inconsistent results can often be attributed to compound degradation. Review your storage and handling procedures. Key areas to troubleshoot include:

  • Light Exposure: Ensure all steps, from weighing to dilutions and the experiment itself, are performed with minimal light exposure. Use amber vials and cover equipment where possible.

  • Temperature Fluctuations: Avoid leaving janthitrem solutions at room temperature for extended periods. Prepare solutions immediately before use if possible.

  • Solvent Quality: Use high-purity, anhydrous solvents to prevent hydrolysis. The presence of water in organic solvents has been shown to induce degradation of some mycotoxins.[1]

  • pH of Aqueous Buffers: If using aqueous buffers, ensure the pH is neutral to slightly acidic. Alkaline conditions may promote degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Use aliquots to avoid this.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no biological activity in an assay Compound degradation due to improper storage or handling.1. Prepare a fresh solution from a solid compound that has been stored correctly. 2. Verify the concentration of the solution using a calibrated analytical method (e.g., HPLC-UV/MS). 3. Review all handling steps to minimize light and temperature exposure.
Peak area decreases in HPLC analysis over time Instability of the compound in the chosen solvent or storage condition.1. Switch to a higher purity, anhydrous solvent. 2. Consider adding a small percentage of formic acid to the solvent. 3. Store solutions at a lower temperature (-80°C instead of -20°C). 4. Prepare fresh solutions more frequently.
Appearance of unknown peaks in chromatograms Degradation products are forming.1. Follow all recommendations for preventing degradation (light protection, temperature control, solvent quality). 2. If degradation is unavoidable, identify the degradation products to understand the degradation pathway.
Precipitation observed in frozen solutions Low solubility of the compound in the chosen solvent at low temperatures.1. Gently warm the solution to room temperature and vortex to redissolve the compound before use. 2. Consider preparing a more dilute stock solution. 3. If using DMSO, be aware that it freezes at a higher temperature than water.

Data Presentation

Table 1: Summary of Factors Affecting Janthitrem Stability and Recommended Storage Conditions

Parameter Condition Recommendation Rationale References
Temperature (Solid) Long-term≤ -20°CTo minimize thermal degradation.General best practice for mycotoxins
Temperature (Solution) Short-term2-8°CTo slow degradation for immediate use.General best practice for mycotoxins
Long-term≤ -20°C (ideally -80°C)To significantly reduce degradation rates.[7][8]
Light All formsProtect from lightJanthitrems, especially epoxy-janthitrems, are known to degrade upon light exposure.[1][2]
Solvent Stock SolutionsAnhydrous Methanol, Acetonitrile, or DMSOTo dissolve the compound and minimize hydrolysis.[6]
pH (in aqueous solutions) Experimental BuffersNeutral to slightly acidic (pH < 7)To avoid potential alkaline hydrolysis, which is common for many mycotoxins.[3][4][5]

Table 2: Influence of Temperature on Epoxy-Janthitrem Concentrations in Ryegrass

Temperature Duration Effect on Concentration Reference
20°C10 weeksGreatly increased concentrations[2]
7°C4-10 weeksMarkedly declined concentrations[2]

Note: This data is from in planta studies and may not directly reflect the stability of isolated compounds, but it indicates temperature sensitivity.

Experimental Protocols

Protocol 1: Preparation of Janthitrem Stock Solutions

  • Environment: Perform all steps under subdued light conditions. Use a fume hood with the sash lowered to minimize light exposure.

  • Materials:

    • Solid janthitrem compound

    • High-purity, anhydrous solvent (e.g., methanol, acetonitrile, or DMSO)

    • Calibrated analytical balance

    • Amber glass vials with Teflon-lined caps

  • Procedure: a. Allow the solid janthitrem compound to equilibrate to room temperature in a desiccator before opening to prevent condensation. b. Weigh the desired amount of the solid compound accurately. c. Add the appropriate volume of solvent to achieve the target concentration. d. Vortex the solution until the compound is completely dissolved. e. If not for immediate use, aliquot the stock solution into single-use amber vials. f. Store the aliquots at ≤ -20°C.

Visualizations

experimental_workflow Experimental Workflow for Handling Janthitrem Compounds cluster_storage Storage cluster_preparation Solution Preparation (Subdued Light) cluster_experiment Experiment storage_solid Solid Compound (-20°C, Dark) weigh Weigh Solid storage_solid->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot storage_solution Store Aliquots (≤ -20°C) aliquot->storage_solution thaw Thaw Single Aliquot storage_solution->thaw dilute Prepare Working Solutions thaw->dilute assay Perform Assay dilute->assay

Caption: Workflow for handling janthitrem compounds.

troubleshooting_logic Troubleshooting Inconsistent Janthitrem Results start Inconsistent Results check_storage Review Storage Conditions (Temp, Light, Duration) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Procedures (Light, Temp, Solvent) handling_ok Handling OK? check_handling->handling_ok check_solution_prep Review Solution Preparation (Solvent Quality, pH) solution_prep_ok Solution Prep OK? check_solution_prep->solution_prep_ok storage_ok->check_handling Yes remediate_storage Action: Store at ≤ -20°C in dark, sealed vials. storage_ok->remediate_storage No handling_ok->check_solution_prep Yes remediate_handling Action: Minimize light/temp exposure during experiments. handling_ok->remediate_handling No remediate_solution_prep Action: Use fresh anhydrous solvent, check buffer pH. solution_prep_ok->remediate_solution_prep No retest Prepare Fresh Solution & Retest solution_prep_ok->retest Yes remediate_storage->retest remediate_handling->retest remediate_solution_prep->retest

Caption: Troubleshooting logic for janthitrem experiments.

References

Technical Support Center: Enhancing Resolution in HPLC Separation of Janthitrem Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of janthitrem isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of janthitrem isomers, offering systematic solutions to enhance resolution and achieve baseline separation.

Question: I am observing poor resolution and significant peak co-elution between janthitrem isomers. What steps can I take to improve separation?

Answer:

Poor resolution and co-elution of structurally similar isomers like janthitrems are common challenges in HPLC.[1][2] A systematic approach to method optimization is crucial. Here is a troubleshooting workflow to enhance separation:

Troubleshooting Workflow for Poor Resolution & Co-elution

G start Start: Poor Resolution / Co-elution mobile_phase 1. Optimize Mobile Phase start->mobile_phase sub_mobile1 Adjust Organic Modifier Ratio (e.g., Acetonitrile/Methanol) mobile_phase->sub_mobile1 stationary_phase 2. Evaluate Stationary Phase sub_stationary1 Switch to a Different C18 Column (different manufacturer/bonding) stationary_phase->sub_stationary1 temp_flow 3. Adjust Temperature & Flow Rate end End: Improved Resolution temp_flow->end sub_mobile2 Modify Mobile Phase pH (if applicable) sub_mobile1->sub_mobile2 sub_mobile3 Incorporate Additives (e.g., Formic Acid) sub_mobile2->sub_mobile3 sub_mobile3->stationary_phase sub_stationary2 Consider Alternative Stationary Phases (e.g., Phenyl-Hexyl, Cyano) sub_stationary1->sub_stationary2 sub_stationary3 Use a Column with Smaller Particle Size (e.g., < 2 µm) sub_stationary2->sub_stationary3 sub_stationary3->temp_flow

Caption: A systematic workflow for troubleshooting peak co-elution in HPLC.

  • Optimize the Mobile Phase:

    • Organic Modifier: The choice and ratio of organic solvents in the mobile phase significantly impact selectivity.[3] Experiment with different ratios of acetonitrile and methanol with water. Sometimes, a ternary mixture can provide unique selectivity.

    • pH Control: Although janthitrems are neutral compounds, slight pH adjustments with additives like formic acid can influence peak shape and resolution by suppressing any potential ionic interactions with the stationary phase.[4]

    • Additives: The use of 0.1% formic acid in both the aqueous and organic phases is a common practice to improve peak shape and reproducibility.[4]

  • Evaluate the Stationary Phase:

    • Column Chemistry: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can alter selectivity due to differences in silica purity, end-capping, and bonding density.[5]

    • Alternative Phases: If C18 columns do not provide adequate resolution, consider alternative stationary phases like phenyl-hexyl or cyano (CN) columns, which offer different separation mechanisms (e.g., pi-pi interactions).

    • Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) can significantly increase efficiency and resolution.[6]

  • Adjust Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity and enhancing mass transfer. However, be mindful of the thermal stability of janthitrem isomers.[7] A typical starting point is 30°C.[4]

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.[3]

Question: My chromatogram shows tailing peaks for janthitrem isomers. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or issues with the HPLC system.

Troubleshooting Peak Tailing

G start Start: Peak Tailing Observed check_system 1. Check HPLC System for Dead Volume start->check_system sub_system1 Ensure Proper Fitting Connections (tubing, column) check_system->sub_system1 check_column 2. Assess Column Health sub_column1 Flush Column with Strong Solvent check_column->sub_column1 check_mobile_phase 3. Evaluate Mobile Phase sub_mobile1 Ensure Mobile Phase is Properly Degassed check_mobile_phase->sub_mobile1 end End: Symmetrical Peaks sub_system2 Check for Blockages in Tubing or Frits sub_system1->sub_system2 sub_system2->check_column sub_column2 Replace Column if Contaminated or Voided sub_column1->sub_column2 sub_column2->check_mobile_phase sub_mobil2 sub_mobil2 sub_mobile1->sub_mobil2 sub_mobile2 Check for Mobile Phase and Sample Solvent Mismatch sub_mobil2->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

  • System Issues:

    • Dead Volume: Improperly connected tubing or fittings can create dead volume, leading to peak broadening and tailing.[8] Ensure all connections are secure and that the tubing is cut evenly.

  • Column Problems:

    • Contamination: Buildup of contaminants on the column frit or stationary phase can cause peak tailing. Flush the column with a strong solvent (e.g., isopropanol) to remove potential contaminants.[9]

    • Column Void: A void at the head of the column can also lead to poor peak shape. This may require replacing the column.

  • Mobile Phase and Sample Effects:

    • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.[10]

    • Secondary Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with analytes, causing tailing. Using a well-end-capped column and a mobile phase with a low pH (e.g., with 0.1% formic acid) can minimize these interactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for separating janthitrem isomers?

A1: Based on published methods, a good starting point for the separation of janthitrem isomers on a C18 column would be:

ParameterRecommendation
Column C18 reversed-phase, e.g., Thermo Hypersil Gold (150 mm x 2.1 mm, 1.9 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Gradient Start with a low percentage of B, ramp up to a high percentage over 10-15 minutes[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 30 °C[4]
Detection UV at 265 nm[1]

Q2: How can I confirm the identity of the separated janthitrem isomer peaks?

A2: Peak identification should be confirmed using a combination of methods:

  • Reference Standards: The most reliable method is to run authentic reference standards of the individual janthitrem isomers and compare their retention times to the peaks in your sample.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the compounds in each peak, which can be used to confirm their identity.[11]

  • Diode Array Detector (DAD): A DAD can be used to obtain the UV spectrum of each peak. While isomers will have similar spectra, it can help to differentiate them from other unrelated compounds.

Q3: My janthitrem samples seem to be degrading during analysis. What precautions should I take?

A3: Janthitrems, particularly epoxyjanthitrems, can be unstable.[12] To minimize degradation:

  • Protect from Light: Perform extractions and store samples in the dark.[1]

  • Use Fresh Solvents: Prepare mobile phases fresh daily.

  • Control Temperature: Avoid high temperatures in the autosampler and column oven if thermal degradation is suspected.

  • Limit Sample Storage Time: Analyze samples as soon as possible after preparation.

Experimental Protocols

Protocol 1: Extraction of Janthitrems from Fungal Culture or Plant Material

This protocol is a general guideline for the extraction of janthitrem isomers for HPLC analysis.

  • Sample Preparation:

    • Grind the lyophilized fungal mycelium or dried plant material to a fine powder.

  • Extraction:

    • Weigh approximately 20-50 mg of the powdered sample into a microcentrifuge tube.[1][4]

    • Add 1-1.5 mL of HPLC-grade acetone or methanol.[1][4]

    • Vortex thoroughly to ensure complete mixing.

    • Extract for 1-2 hours at room temperature on a rotary mixer or shaker, protected from light.[1]

  • Clarification:

    • Centrifuge the extract at a high speed (e.g., 5,600 x g) for 5-10 minutes to pellet the solid material.[1]

  • Final Preparation:

    • Carefully transfer the supernatant to an HPLC vial for analysis.

    • If necessary, filter the supernatant through a 0.22 µm syringe filter.

Protocol 2: HPLC Method for Janthitrem Isomer Separation

This protocol outlines a gradient HPLC method for the separation of janthitrem isomers.

  • HPLC System Preparation:

    • Ensure the HPLC system is equilibrated with the initial mobile phase conditions.

    • The mobile phase should be properly degassed.

  • Chromatographic Conditions:

    • Column: Thermo Hypersil Gold C18 (150 mm x 2.1 mm, 1.9 µm)[4]

    • Mobile Phase A: 0.1% formic acid in water[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[4]

    • Gradient Program:

      • Start at 2% B.

      • Linear gradient to 100% B over 11 minutes.

      • Hold at 100% B for 4 minutes.

      • Return to initial conditions and re-equilibrate for 5 minutes.[4]

    • Flow Rate: 0.3 mL/min[4]

    • Column Temperature: 30 °C[4]

    • Injection Volume: 5-10 µL

    • Detection: UV at 265 nm[1]

  • Data Acquisition and Analysis:

    • Acquire data for the full duration of the run.

    • Integrate the peaks of interest and compare retention times to standards for identification.

Quantitative Data Summary

The following tables summarize key quantitative parameters from referenced HPLC methods for janthitrem and related mycotoxin analysis.

Table 1: HPLC Column Specifications

Column NameDimensions (L x ID)Particle Size (µm)Stationary PhaseReference
Prodigy ODS(3)250 x 10 mm5C18[1]
Thermo Hypersil Gold150 x 2.1 mm1.9C18[4]
ZORBAX Eclipse Plus C1850 x 4.6 mm1.8C18[13]

Table 2: Mobile Phase Compositions and Flow Rates

Mobile Phase AMobile Phase BFlow Rate (mL/min)Elution TypeReference
WaterAcetonitrile (95:5)5Isocratic[1]
0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile0.3Gradient[4]
WaterAcetonitrile (30:70)1Isocratic[13]
MethanolNot Applicable10Isocratic[1]

References

Janthitrem Quantification in Complex Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of janthitrems in complex samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of janthitrem quantification.

Question: I am observing low or no recovery of janthitrems from my samples. What are the possible causes and solutions?

Answer:

Low recovery of janthitrems is a common issue, often stemming from the inherent instability of these compounds and inefficient extraction. Here are the primary factors to consider and troubleshoot:

  • Analyte Degradation: Janthitrems, particularly epoxyjanthitrems, are known to be unstable.[1] Degradation can occur during sample preparation and extraction.

    • Solution:

      • Minimize Light Exposure: Perform all extraction and processing steps in the dark or under amber light to prevent photodegradation.[1]

      • Maintain Low Temperatures: Keep samples and extracts on ice throughout the process to minimize thermal degradation.[1]

      • Use Antioxidants: Consider adding an antioxidant like 2-mercaptoethanol to your extraction solvents to prevent oxidative degradation.[1]

      • Work Quickly: Minimize the time between sample collection and analysis.

  • Inefficient Extraction: The choice of solvent and extraction method is critical for achieving good recovery from complex matrices.

    • Solution:

      • Solvent Selection: Acetone and 80% methanol have been successfully used for extracting janthitrems from plant and fungal materials.[1][2] For initial extraction from fatty matrices, a nonpolar solvent like petroleum ether can be used, followed by a liquid-liquid extraction with acetonitrile.[1]

      • Thorough Homogenization: Ensure your sample is finely ground to maximize the surface area for solvent penetration.

      • Sufficient Extraction Time and Agitation: Allow adequate time for the solvent to interact with the sample. Using an overhead mixer or sonication can improve extraction efficiency.[1][2]

Question: My quantitative results are inconsistent and show high variability between replicate injections. What could be the problem?

Answer:

Inconsistent results in janthitrem quantification, especially when using LC-MS, are often attributable to matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[3][4][5][6]

  • Identifying Matrix Effects:

    • Post-Column Infusion: This method can qualitatively assess at which retention times ion suppression or enhancement occurs.

    • Quantitative Assessment: Compare the peak area of a standard in a clean solvent to the peak area of the same standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.[6]

  • Solutions to Mitigate Matrix Effects:

    • Sample Cleanup: Implement a thorough sample cleanup procedure to remove interfering matrix components. Solid-phase extraction (SPE) with a C18 cartridge can be an effective step.[1]

    • Chromatographic Separation: Optimize your HPLC method to achieve better separation of janthitrems from co-eluting matrix components.

    • Use of an Appropriate Internal Standard: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects.

      • Isotopically Labeled Standards: The use of stable isotope-labeled (e.g., deuterated) janthitrem is the gold standard for correcting matrix effects.[3][7]

      • Structural Analogs: If an isotopically labeled standard is unavailable, a close structural analog can be used. For example, janthitrem A has been used to quantify epoxy-janthitrem I.[8]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.[4]

Question: I am having difficulty detecting janthitrems in my samples, even though I expect them to be present. What can I do to improve sensitivity?

Answer:

Low sensitivity can be due to a combination of factors including analyte degradation, inefficient extraction, matrix effects, and suboptimal instrument parameters.

  • Review Sample Handling and Extraction: Ensure all precautions against degradation are being taken (protection from light, low temperature).[1] Consider if your extraction method is suitable for the sample matrix.

  • Address Matrix Effects: High levels of ion suppression can significantly reduce the signal of your analyte.[9] Implement the strategies for mitigating matrix effects described above.

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Ensure the electrospray ionization (ESI) source is clean and properly tuned.

    • Compound-Specific Parameters: Optimize the collision energy and other MS/MS parameters for the specific janthitrem you are quantifying.[8]

  • Sample Concentration: If concentrations are very low, you may need to incorporate a sample concentration step. This can be achieved by evaporating the extraction solvent and reconstituting the residue in a smaller volume of a suitable solvent.[10]

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for janthitrem quantification?

A1: The most effective internal standard is a stable isotope-labeled version of the janthitrem analyte.[3][7] However, these are often not commercially available. A practical alternative is to use a closely related structural analog. For the quantification of epoxy-janthitrem I, janthitrem A has been successfully used as an internal standard due to their structural similarity.[8]

Q2: How can I confirm the identity of the janthitrem peak in my chromatogram?

A2: Peak identity should be confirmed by comparing both the retention time and the mass spectral data with a certified reference standard. For high confidence, especially in complex matrices, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) should be used. The fragmentation pattern of the peak in your sample should match that of the standard.[2][8]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for janthitrems using LC-MS?

A3: The LOD and LOQ are method-dependent and will vary based on the instrument, sample matrix, and sample preparation procedure. However, published methods provide an indication of achievable sensitivity.

Analyte/StandardLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Janthitrem A0.2 ng/mL0.6 ng/mL[8]
Ergotamine (used for Ergovaline)0.2 ng/mL0.5 ng/mL[8]
Lolitrem B1.8 ng/mL6.0 ng/mL[10]
Peramine0.2 ng/mL0.8 ng/mL[10]

Q4: My samples are from a plant matrix. What is a good starting point for an extraction protocol?

A4: A robust starting protocol for plant material involves lyophilization (freeze-drying) followed by extraction with 80% methanol. The sample should be finely ground before extraction.[2]

Experimental Protocols

Protocol 1: Extraction of Janthitrems from Perennial Ryegrass

This protocol is adapted from methods described for the extraction of epoxy-janthitrems from perennial ryegrass tissues.[2]

  • Sample Preparation:

    • Harvest perennial ryegrass tissue (e.g., shoots, roots).

    • Immediately freeze the tissue in liquid nitrogen and then lyophilize for 48 hours until completely dry.

    • Grind the lyophilized tissue to a fine powder using a grinder.

  • Extraction:

    • Weigh approximately 20 mg of the ground plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (methanol:water, 80:20, v/v).

    • Vortex the tube vigorously for 1 minute.

    • Sonicate the sample for 30 minutes in a sonication bath.

    • Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning up extracts containing janthitrems using a C18 SPE cartridge.[1]

  • Cartridge Conditioning:

    • Flush a C18 Sep-Pak cartridge with 4 mL of acetonitrile.

    • Equilibrate the cartridge with 4 mL of the initial mobile phase of your LC method.

  • Sample Loading:

    • Load the crude extract (reconstituted in a solvent compatible with the SPE sorbent) onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar interferences. The composition of the wash solvent should be optimized to retain the janthitrems while eluting interfering compounds.

  • Elution:

    • Elute the janthitrems from the cartridge with a stronger solvent, such as acetonitrile or methanol.

    • Collect the eluate.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup (Optional but Recommended) cluster_analysis Analysis sample Complex Sample (e.g., Plant Tissue) grind Grinding/Homogenization sample->grind extract Solvent Extraction (e.g., 80% Methanol) grind->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe lcms LC-MS/MS Analysis centrifuge->lcms If no cleanup evap Evaporation & Reconstitution spe->evap evap->lcms If cleanup used data Data Processing & Quantification lcms->data

Caption: General experimental workflow for janthitrem quantification.

troubleshooting_flowchart start Problem: Inaccurate Janthitrem Quantification check_recovery Low or No Recovery? start->check_recovery check_variability High Variability? check_recovery->check_variability No degradation Suspect Analyte Degradation check_recovery->degradation Yes extraction_ineff Suspect Inefficient Extraction check_recovery->extraction_ineff Yes check_variability->start No, other issue matrix_effects Suspect Matrix Effects check_variability->matrix_effects Yes solution_degradation Solution: - Protect from light - Keep samples cold - Use antioxidants degradation->solution_degradation solution_extraction Solution: - Optimize solvent - Ensure thorough homogenization - Increase extraction time extraction_ineff->solution_extraction solution_matrix Solution: - Improve sample cleanup (SPE) - Optimize chromatography - Use internal standard - Use matrix-matched calibration matrix_effects->solution_matrix

References

Improving the efficiency of janthitrem extraction from seeds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for janthitrem extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient extraction of janthitrems from seeds.

Frequently Asked Questions (FAQs)

Q1: What are janthitrems and where are they found? A1: Janthitrems are indole-diterpenoid mycotoxins known for their tremorgenic properties.[1][2][3] They are secondary metabolites produced by various fungi, most notably Penicillium janthinellum and certain Epichloë species.[1][4] These endophytic fungi often live in a symbiotic relationship with grasses, such as perennial ryegrass (Lolium perenne), and the janthitrems can be extracted from the seeds of these infected host plants.[5][6]

Q2: What is the difference between janthitrems and epoxy-janthitrems? A2: Epoxy-janthitrems are a class of janthitrems that contain an epoxide group.[3][7] This structural feature has been shown to enhance their bioactivity, including insecticidal and tremorgenic effects.[3][5][8] However, the epoxy group also contributes to their inherent instability, making them more challenging to isolate and study than other janthitrems like janthitrem B and C.[2][9]

Q3: Why are epoxy-janthitrems considered difficult to extract and analyze? A3: The primary challenge with epoxy-janthitrems is their instability.[2][9] They are susceptible to degradation when exposed to light, heat, and acidic conditions.[6][8] This instability can lead to low recovery rates and inconsistent results if samples are not handled properly throughout the extraction, purification, and analysis process.[2][6] Special precautions, such as extracting in the dark and keeping samples cold, are often necessary.[6][8]

Q4: What is the primary starting material for janthitrem extraction? A4: The most common starting materials are seeds from perennial ryegrass (Lolium perenne) that are infected with an endophytic fungus known to produce these compounds, such as Epichloë festucae var. lolii (e.g., AR37 strain).[5] Alternatively, cultures of Penicillium janthinellum can be used to isolate janthitrems A, B, C, and D.[1][3]

Q5: What analytical methods are used for janthitrem quantification and identification? A5: Liquid chromatography–mass spectrometry (LC-MS) is the primary analytical method for the sensitive and accurate quantification of janthitrems in plant and fungal extracts.[10] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is used, although obtaining pure compounds for NMR can be challenging due to their instability.[2][3][5]

Troubleshooting Guide

Problem: Low or No Yield of Janthitrems

Q: My extraction has resulted in a very low yield, or I cannot detect any janthitrems. What are the potential causes and solutions? A: Several factors could contribute to low or undetectable yields. Follow this checklist to diagnose the issue:

  • Starting Material:

    • Cause: The endophyte infection level in the seeds may be low or variable. Endophyte viability can decrease with seed age and improper storage conditions.[6]

    • Solution: Verify the endophyte infection rate (>70% is often required for commercial seed).[6] Use fresh, properly stored seeds. If possible, screen different seed batches for alkaloid content before large-scale extraction.

  • Extraction Solvent & Method:

    • Cause: The chosen solvent may not be optimal for your target janthitrem. Solvent polarity plays a key role in extraction efficiency.[11]

    • Solution: The choice of solvent depends on the target compound. For a broad range of epoxy-janthitrems, acetone is effective.[5] For more selective extraction of epoxy-janthitrem I, petroleum ether can be used.[5] An 80% methanol solution is also commonly used for general alkaloid extractions.[10][12] Ensure your method (e.g., Soxhlet, sonication, maceration) provides sufficient time and temperature for efficient extraction without causing degradation.[13]

  • Compound Degradation:

    • Cause: Epoxy-janthitrems are highly unstable and can degrade during the extraction process, especially with exposure to light and heat.[6][8]

    • Solution: When extracting epoxy-janthitrems, perform the procedure in the dark or under amber light.[6] Avoid high temperatures unless specified in a validated protocol. Keep extracts on ice whenever possible during purification steps.[8]

  • Analytical Sensitivity:

    • Cause: Your analytical method may not be sensitive enough to detect low concentrations of the target compounds.

    • Solution: Use a robust and sensitive analytical method like LC-MS.[10] Ensure the instrument is properly calibrated. Using matrix-matched standards is crucial for accurate quantification due to potential matrix effects from the seed extract.[10]

Problem: Poor Purity and Inconsistent Results

Q: My extraction yields are inconsistent across different batches, and my chromatograms show many interfering peaks. How can I improve reproducibility and purity? A: Inconsistency and impurity are common challenges that can be addressed by standardizing your workflow and incorporating purification steps.

  • Standardize Your Protocol:

    • Cause: Minor variations in extraction parameters can lead to significant differences in yield.

    • Solution: Precisely control all variables, including particle size of the ground seed, solvent-to-solid ratio, extraction time, and temperature.[13][14][15] Document every step meticulously.

  • Address Isomerization:

    • Cause: Some alkaloids can undergo isomerization, leading to multiple peaks in the chromatogram for a single compound. For example, ergot alkaloids related to the janthitrem pathway can show co-eluting peaks.[10]

    • Solution: Be aware of potential isomers. For quantification, it may be necessary to integrate the peak areas of both the primary compound and its isomer.[10]

  • Implement a Purification Step:

    • Cause: Crude extracts contain numerous other metabolites that can interfere with analysis.

    • Solution: After the initial extraction, use a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample. For instance, a petroleum ether extract can be further purified by partitioning with acetonitrile to isolate the epoxy-janthitrem fraction.[8] For high-purity isolates, preparative HPLC is necessary.[16]

  • Use Internal Standards:

    • Cause: Variations in sample preparation and instrument response can affect quantification.

    • Solution: Add an internal standard to your samples before extraction. A suitable internal standard is a structurally similar compound that is not present in the sample. For example, janthitrem A has been used as an internal standard for quantifying epoxy-janthitrem I.[10]

Data Presentation

Table 1: Comparison of Solvents for Janthitrem Extraction

Solvent SystemTarget CompoundsMethodKey ConsiderationsReference
80% MethanolGeneral alkaloids including epoxy-janthitrem IVortexing, SonicationGood for general screening; effective for a range of polarities.[10][12]
AcetoneEpoxy-janthitrems I-IV, Epoxy-janthitriolSoxhlet ExtractionComprehensive extraction of all epoxy-janthitrems; must be performed in the dark to prevent degradation.[5][6]
Petroleum EtherEpoxy-janthitrem I (selective)Soxhlet ExtractionLess polar, allowing for selective extraction and easier initial purification of specific compounds.[5]

Table 2: Typical Parameters for LC-MS Quantification

ParameterSettingPurposeReference
Column C18 reverse-phase (e.g., 1.7 µm particle size)Separation of alkaloids based on polarity.[10]
Mobile Phase A Water with 0.1% Formic AcidAqueous component for gradient elution.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for gradient elution.[10]
Detection Mode Positive Ion Electrospray (ESI+)Efficient ionization of janthitrem compounds.[10]
Analysis Mode Selected Ion Monitoring (SIM) or MS/MSHigh selectivity and sensitivity for target analytes.[9][10]
Internal Standard Janthitrem A, ErgotamineUsed for accurate quantification by correcting for matrix effects and procedural losses.[10]

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Seeds using 80% Methanol

This method is suitable for general screening and quantification of various endophyte-derived alkaloids, including janthitrems.[10]

  • Preparation: Grind seeds to a fine powder using a grinder or bead mill.

  • Extraction:

    • Weigh 20 mg (±0.2 mg) of ground seed powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol (methanol:milli-Q water, 80:20, v/v).

    • Vortex thoroughly to mix.

    • Sonicate the mixture for 5 minutes.

    • Centrifuge at 16,000 x g for 5 minutes.

    • Carefully transfer the supernatant to a clean 2 mL HPLC vial.

  • Re-extraction:

    • Add another 1 mL of 80% methanol to the pellet.

    • Repeat the vortexing, sonication, and centrifugation steps.

    • Combine the second supernatant with the first in the HPLC vial.

  • Analysis: The combined extract is now ready for LC-MS analysis.

Protocol 2: Comprehensive Epoxy-janthitrem Extraction using Acetone

This protocol is designed to extract the full profile of epoxy-janthitrems but requires careful handling to prevent degradation.[5][6]

  • Preparation: Grind AR37-infected perennial ryegrass seeds into a coarse powder.

  • Soxhlet Extraction:

    • Place 70 g of ground seed into a cellulose thimble and load it into a Soxhlet apparatus.

    • Crucially, wrap the entire Soxhlet apparatus in aluminum foil to protect it from light.

    • Add 450 mL of acetone to the round-bottom flask.

    • Extract for 7 hours.

  • Initial Purification:

    • Filter the extract and dry it under reduced pressure using a rotary evaporator.

    • Dissolve the resulting solid in 150 mL of methanol. Add 12.5 mL of water and 0.5 mL of a saturated sodium chloride solution.

    • Perform a liquid-liquid extraction by washing the solution three times with 100 mL of petroleum ether (discard the petroleum ether layers).

    • Dry the remaining methanol-water layer under reduced pressure to yield the final epoxy-janthitrem fraction.

  • Storage & Analysis: Store the dried extract at -20°C in the dark. Reconstitute in a suitable solvent for preparative HPLC or LC-MS analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Purification & Analysis Start Select Endophyte- Infected Seeds Grind Grind Seeds to Fine Powder Start->Grind Solvent Add Extraction Solvent (e.g., 80% MeOH, Acetone) Grind->Solvent Extract Perform Extraction (Sonication / Soxhlet) Solvent->Extract Separate Separate Solid/Liquid (Centrifuge / Filter) Extract->Separate Crude Crude Extract Separate->Crude Cleanup Optional Cleanup (LLE / SPE) Crude->Cleanup Analysis LC-MS Analysis (Quantification) Cleanup->Analysis Purify Preparative HPLC (Isolation) Cleanup->Purify Final Pure Compound (Structure Elucidation) Purify->Final

Caption: General workflow for janthitrem extraction from seeds.

Troubleshooting_Yield Start Low / No Janthitrem Yield Detected Check_Material Is seed endophyte status verified & fresh? Start->Check_Material Check_Degradation Were precautions taken against degradation (light, heat)? Check_Material->Check_Degradation Yes Result_Material Solution: Use certified high-endophyte seeds. Check_Material->Result_Material No Check_Solvent Is the solvent choice appropriate for the target janthitrem? Check_Degradation->Check_Solvent Yes Result_Degradation Solution: Extract in dark, use cold temperatures. Check_Degradation->Result_Degradation No Check_Analysis Is the analytical method (LC-MS) validated and sensitive enough? Check_Solvent->Check_Analysis Yes Result_Solvent Solution: Test different solvents (e.g., Acetone, 80% MeOH). Check_Solvent->Result_Solvent No Result_Analysis Solution: Optimize LC-MS, use matrix-matched standards. Check_Analysis->Result_Analysis No

Caption: Decision tree for troubleshooting low extraction yield.

Biosynthesis_Pathway cluster_pathways Divergent Pathways Paspaline Paspaline Paxilline Paxilline Paspaline->Paxilline TerpendoleC Terpendole C Paxilline->TerpendoleC Janthitrems Janthitrems TerpendoleC->Janthitrems LolitremB Lolitrem B TerpendoleC->LolitremB EpoxyJanthitrems Epoxy-Janthitrems Janthitrems->EpoxyJanthitrems Epoxidation

Caption: Shared biosynthetic precursors for janthitrems and lolitrems.

References

Minimizing degradation of epoxy-janthitrems in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of epoxy-janthitrems in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter while working with epoxy-janthitrem solutions.

Issue: Rapid loss of compound in solution

  • Question: I've prepared a stock solution of my epoxy-janthitrem in DMSO, but I'm observing a significant decrease in its concentration even after a short period. What could be the cause?

  • Answer: Epoxy-janthitrems are known to be unstable in solution.[1][2][3] Several factors could be contributing to the degradation you are observing:

    • Light Exposure: These compounds are sensitive to light. It is crucial to protect your solutions from light at all stages of your experiment, including storage and handling.[2]

    • Temperature: Elevated temperatures can accelerate degradation. Solutions should be stored at low temperatures.

    • Solvent: While DMSO is a common solvent, the long-term stability of epoxy-janthitrems in it has not been extensively documented. For extractions, acetone and methanol have been used.[3] Consider preparing fresh solutions for each experiment or conducting a small-scale stability study in your chosen solvent.

    • pH: Extreme pH values can affect the stability of epoxy compounds. Ensure your solution is maintained at a neutral pH unless your experimental protocol requires otherwise.

Issue: Inconsistent results in bioassays

  • Question: My bioassay results with epoxy-janthitrems are highly variable between experiments. Could compound degradation be the reason?

  • Answer: Yes, the instability of epoxy-janthitrems can lead to inconsistent results. A study on the anti-insect activity of epoxy-janthitrem I showed some decomposition after 24 hours when incorporated into a semi-synthetic diet.[1] To improve consistency:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of epoxy-janthitrems immediately before use.

    • Standardize Handling Procedures: Ensure that all experimental steps, from solution preparation to application in the bioassay, are performed consistently and with minimal exposure to light and elevated temperatures.

    • Include a Positive Control: Use a stable compound with a known activity in your assay to help differentiate between variability due to compound degradation and other experimental factors.

    • Quantify Before Use: If possible, quantify the concentration of your epoxy-janthitrem solution by a suitable analytical method (e.g., HPLC) immediately before you use it in your bioassay.

Frequently Asked Questions (FAQs)

Here are answers to some general questions about the handling and stability of epoxy-janthitrems.

  • Question: What are the ideal storage conditions for epoxy-janthitrem solutions?

  • Answer: Based on their known instability, the following storage conditions are recommended:

    • Temperature: Store solutions at or below -20°C. For long-term storage, -80°C is preferable.

    • Light: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.

    • Atmosphere: For highly sensitive experiments or long-term storage, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Question: Which solvent is best for dissolving and storing epoxy-janthitrems?

  • Answer: While there is no definitive study on the long-term stability of epoxy-janthitrems in various solvents, acetone and methanol have been successfully used for extraction purposes.[3] For biological assays, DMSO is often used, but stock solutions should be prepared fresh and used immediately. It is advisable to perform a pilot stability test in your solvent of choice if you plan to store the solution for any length of time.

  • Question: Is it necessary to use antioxidants to stabilize epoxy-janthitrem solutions?

  • Answer: There is currently no published data on the use of antioxidants to improve the stability of epoxy-janthitrem solutions. While antioxidants are used to stabilize some chemical compounds, their effectiveness for this specific class of molecules is unknown and would require experimental validation.

  • Question: How can I monitor the degradation of my epoxy-janthitrem solution?

  • Answer: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable methods for monitoring the degradation of epoxy-janthitrems. You can analyze your solution at different time points and compare the peak area of the parent compound to assess its stability. Due to the instability of pure epoxy-janthitrems, quantification is often performed using response factors from a reference sample with a known concentration.[4]

Data Presentation

Table 1: Factors Affecting Epoxy-Janthitrem Stability in Solution

FactorRecommendationRationale
Light Minimize exposure at all times. Use amber vials or foil wrapping.Epoxy-janthitrems are known to be light-sensitive, and exposure can lead to rapid degradation.[2]
Temperature Store solutions at low temperatures (-20°C or -80°C). Avoid freeze-thaw cycles.Lower temperatures slow down the rate of chemical degradation.
Solvent Use high-purity solvents. Acetone and methanol are used for extraction. Prepare fresh solutions in biological solvents like DMSO.The choice of solvent can impact stability. The instability in some solutions is a known issue.[1][2][3]
pH Maintain a neutral pH unless otherwise required by the experiment.Extreme pH can promote the degradation of epoxy functional groups.
Oxygen For long-term storage, consider purging the vial with an inert gas (argon or nitrogen).This minimizes the risk of oxidative degradation.

Experimental Protocols

Protocol 1: General Procedure for Handling Epoxy-Janthitrem Solutions

  • Preparation:

    • Weigh the solid epoxy-janthitrem compound in a low-light environment.

    • Dissolve the compound in the desired solvent (e.g., HPLC-grade acetone, methanol, or DMSO) to the target concentration.

    • Perform all dissolution and dilution steps in amber glassware or glassware wrapped in aluminum foil.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

    • Ensure vials are tightly sealed.

  • Usage:

    • When ready to use, thaw an aliquot at room temperature in the dark.

    • Use the solution immediately after thawing.

    • Discard any unused portion of the thawed aliquot to ensure consistency in subsequent experiments.

Protocol 2: Assessment of Epoxy-Janthitrem Stability in a Chosen Solvent

  • Solution Preparation: Prepare a stock solution of the epoxy-janthitrem in the solvent to be tested at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC or LC-MS method to determine the initial concentration (peak area).

  • Storage Conditions: Store aliquots of the solution under different conditions you wish to test (e.g., room temperature in light, room temperature in dark, 4°C in dark, -20°C in dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, 24 hours, and then weekly), remove an aliquot from each storage condition and analyze it using the same analytical method.

  • Data Analysis: Calculate the percentage of the initial epoxy-janthitrem concentration remaining at each time point for each condition. This will provide a stability profile for the compound in that specific solvent and under those conditions.

Visualizations

degradation_pathway cluster_factors Degradation Factors Epoxy-Janthitrem Epoxy-Janthitrem Degradation_Products Degradation_Products Epoxy-Janthitrem->Degradation_Products Degradation Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products Non-neutral pH Non-neutral pH Non-neutral pH->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products Inappropriate Solvent Inappropriate Solvent Inappropriate Solvent->Degradation_Products

Caption: Factors contributing to the degradation of epoxy-janthitrems in solution.

Caption: Troubleshooting workflow for inconsistent experimental results with epoxy-janthitrems.

References

Validation & Comparative

A Comparative Analysis of the Tremorgenic Potency of Janthitrem and Lolitrem B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tremorgenic potency of two indole-diterpenoid mycotoxins, janthitrem and lolitrem B. The information presented is based on available experimental data to assist researchers in understanding their relative neurotoxic effects and mechanisms of action.

Executive Summary

Lolitrem B is a potent tremorgenic mycotoxin and the principal causative agent of "ryegrass staggers," a neurological condition affecting livestock.[1][2][3][4][5] Janthitrems, a related class of mycotoxins, also exhibit tremorgenic properties but are generally considered to be less potent than lolitrem B.[1] The primary mechanism of action for both compounds involves the inhibition of large-conductance calcium-activated potassium (BK) channels, leading to neuronal hyperexcitability and tremors.[1][3][6][7][8] This guide summarizes the available quantitative data, details the experimental protocols used for assessment, and visualizes the underlying signaling pathways.

Quantitative Data Comparison

CompoundAnimal ModelAdministration RouteEffective Dose for Tremor InductionPotency Relative to Lolitrem BReference
Lolitrem B MouseIntraperitoneal (IP)2 mg/kg-[9]
Epoxyjanthitrem I MouseIntraperitoneal (IP)14 mg/kg (for similar tremor severity as 2 mg/kg Lolitrem B)Lower[9]
Janthitrem A MouseNot specifiedNot specifiedMore potent than Janthitrem B[10]
Janthitrem B MouseNot specifiedNot specifiedLess potent than Lolitrem B[1]

Mechanism of Action: BK Channel Inhibition

Both lolitrem B and janthitrems exert their tremorgenic effects primarily through the inhibition of large-conductance calcium-activated potassium (BK) channels in the central nervous system.[1][7] BK channels play a crucial role in regulating neuronal excitability by contributing to the repolarization phase of action potentials and limiting excessive firing.

By blocking these channels, janthitrem and lolitrem B cause a reduction in potassium efflux during and after an action potential. This leads to a prolongation of the action potential, increased neuronal excitability, and an enhanced release of neurotransmitters, ultimately resulting in the characteristic tremors.[2]

cluster_Neuron Presynaptic Neuron cluster_Toxin Mycotoxin Action cluster_Effect Downstream Effects AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx Depolarization BK_channel BK Channel Ca_influx->BK_channel Activates NT_release Neurotransmitter Release Ca_influx->NT_release Triggers K_efflux K⁺ Efflux BK_channel->K_efflux Mediates Reduced_K_efflux Reduced K⁺ Efflux Repolarization Repolarization K_efflux->Repolarization Contributes to Toxin Janthitrem / Lolitrem B Toxin->BK_channel Inhibits Prolonged_AP Prolonged Action Potential Reduced_K_efflux->Prolonged_AP Increased_Excitability Increased Neuronal Excitability Prolonged_AP->Increased_Excitability Increased_NT_release Increased Neurotransmitter Release Increased_Excitability->Increased_NT_release Tremors Tremors Increased_NT_release->Tremors cluster_Prep Preparation cluster_Admin Administration cluster_Obs Observation & Scoring cluster_Analysis Data Analysis A1 Select Animal Model (e.g., Mouse, 20-25g) A2 Prepare Toxin Solution (in DMSO/water) A1->A2 B1 Administer Toxin via Intraperitoneal (IP) Injection A2->B1 C1 Observe at Predetermined Time Points B1->C1 C2 Score Tremor Severity (Scale 0-5) C1->C2 D1 Record and Analyze Tremor Scores C2->D1 D2 Calculate Potency (e.g., ED50) D1->D2

References

A Comparative Toxicological Analysis: Janthitrem F vs. Penitrem A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative overview of the toxicological profiles of two tremorgenic mycotoxins, Janthitrem F and Penitrem A. While direct comparative studies are limited, this document synthesizes available data on their individual toxicities, mechanisms of action, and the experimental protocols used to assess them.

Executive Summary

Penitrem A is a well-characterized tremorgenic mycotoxin known to cause significant neurotoxic effects through its interaction with GABAergic neurotransmission and high-conductance calcium-activated potassium (BK) channels. Information on this compound is less extensive, with much of the available research focusing on the broader class of janthitrems and their epoxy derivatives in the context of livestock toxicosis from endophyte-infected grasses. This guide collates the existing toxicological data and outlines standardized experimental procedures relevant for a comparative assessment.

Quantitative Toxicity Data

MycotoxinAnimal ModelRoute of AdministrationLD50Reference
Penitrem AMouseOral10 mg/kg[1]
Penitrem AMouseIntraperitoneal1.1 mg/kg[1]
Penitrem AMouseSubcutaneous10 mg/kg

Toxicological Profile and Mechanism of Action

Penitrem A

Penitrem A is a potent neurotoxin that readily crosses the blood-brain barrier.[2] Its primary neurotoxic effects manifest as tremors, convulsions, ataxia, and in severe cases, death.[2][3] The mechanism of action for Penitrem A is multifaceted and involves:

  • Interference with GABAergic Neurotransmission: Penitrem A disrupts the normal function of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.[4][5] It has been shown to inhibit the binding of ligands to GABAA receptors and affect the uptake of GABA into cerebellar synaptosomes.[4] This interference leads to an imbalance in excitatory and inhibitory signals, resulting in the characteristic tremors.[6]

  • Blockade of BK Channels: Penitrem A is a known inhibitor of large-conductance Ca2+-activated potassium (BK) channels.[7] These channels play a crucial role in regulating neuronal excitability by hyperpolarizing the cell membrane.[7] Inhibition of BK channels by Penitrem A leads to prolonged depolarization and increased neuronal firing, contributing to the tremorgenic effects.

  • Induction of Oxidative Stress: Recent studies have indicated that Penitrem A can induce the production of reactive oxygen species (ROS) in neuronal cells, suggesting that oxidative stress may also contribute to its neurotoxicity.[8]

This compound

Specific toxicological data for this compound is scarce. However, research on the broader class of janthitrems, including janthitrem A and B, indicates that they also possess tremorgenic properties.[9][10][11] It is hypothesized that janthitrems share a similar mechanism of action with other indole-diterpene mycotoxins like the penitrems and lolitrems, which involves the modulation of ion channels and neurotransmitter systems.[12][13] Studies on epoxy-janthitrems, which are structurally related to janthitrems, have shown them to be tremorgenic in mice, although potentially less potent than lolitrem B.[2][12] The presence of an epoxy group appears to be important for the tremorgenic activity of janthitrems.[2][11]

Experimental Protocols

Below are detailed methodologies for key experiments that would be employed in a comparative toxicity study of this compound and Penitrem A.

Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of the mycotoxins following a single oral administration.

Protocol:

  • Animal Model: Healthy, young adult mice (e.g., Swiss Webster), aged 6-8 weeks, are used. Animals are acclimatized for at least 5 days before the study.

  • Housing: Mice are housed in standard polycarbonate cages with ad libitum access to standard rodent chow and water, under a 12-hour light/dark cycle.

  • Dose Preparation: this compound and Penitrem A are individually dissolved in a suitable vehicle (e.g., corn oil or a 1% methylcellulose solution). A range of doses is prepared based on preliminary range-finding studies.

  • Administration: A single dose of the test substance is administered to fasted mice via oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity (e.g., tremors, convulsions, ataxia, changes in behavior) and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and daily thereafter for 14 days. Body weights are recorded daily.

  • Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the 14-day observation period.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit analysis.

In Vitro GABAA Receptor Binding Assay

Objective: To assess the affinity of the mycotoxins for the GABAA receptor.

Protocol:

  • Membrane Preparation: Rat brains are homogenized in a sucrose buffer and centrifuged to isolate the crude membrane fraction. The pellet is washed multiple times to remove endogenous GABA.

  • Binding Assay: The prepared membranes are incubated with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of this compound or Penitrem A.[1][14]

  • Incubation and Termination: The incubation is carried out at 4°C for a specified time (e.g., 45 minutes) and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[1]

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation spectrometry.[1]

  • Data Analysis: The concentration of the mycotoxin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

BK Channel Inhibition Assay (Patch-Clamp Electrophysiology)

Objective: To evaluate the direct effects of the mycotoxins on the activity of BK channels.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is stably transfected to express the human BK channel α-subunit.

  • Electrophysiology: The inside-out patch-clamp technique is used to record BK channel activity. A glass micropipette forms a high-resistance seal with the cell membrane, and the patch of the membrane is then excised.

  • Solution Perfusion: The intracellular face of the membrane patch is perfused with solutions containing a known concentration of free Ca2+ and varying concentrations of this compound or Penitrem A.

  • Data Acquisition: BK channel currents are recorded at various membrane potentials using a patch-clamp amplifier and data acquisition system.

  • Data Analysis: The effect of the mycotoxins on channel open probability, single-channel conductance, and voltage-dependence of activation is analyzed to determine the inhibitory mechanism and potency (IC50).

Visualizations

Experimental Workflow for Comparative Toxicity Assessment

G cluster_0 In Vivo Assessment cluster_1 In Vitro Mechanistic Studies cluster_2 Mycotoxins A Acute Oral Toxicity (Mouse) B Observation (Clinical Signs, Mortality) A->B C LD50 Determination B->C G Comparative Toxicity Profile C->G Compare Potency D GABAa Receptor Binding Assay F IC50 Determination D->F E BK Channel Inhibition Assay E->F F->G Compare Potency J This compound J->A J->D J->E P Penitrem A P->A P->D P->E

Caption: Workflow for a comparative toxicity study of this compound and Penitrem A.

Signaling Pathway of Penitrem A-Induced Neurotoxicity

G cluster_0 Neuronal Membrane penitrem_a Penitrem A gaba_receptor GABAa Receptor penitrem_a->gaba_receptor Inhibits bk_channel BK Channel penitrem_a->bk_channel Blocks impaired_gaba Impaired GABAergic Inhibition gaba_receptor->impaired_gaba channel_block BK Channel Blockade bk_channel->channel_block increased_firing Increased Neuronal Excitability & Firing impaired_gaba->increased_firing channel_block->increased_firing tremors Tremors & Convulsions increased_firing->tremors

Caption: Proposed signaling pathway for Penitrem A-induced neurotoxicity.

References

Comparative Guide to the Cross-Reactivity of Janthitrem Antibodies with Other Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of janthitrem antibodies with other structurally related mycotoxins. Due to the limited availability of specific experimental data on janthitrem immunoassays, this document outlines the foundational principles of antibody cross-reactivity, presents a generalized experimental protocol for its assessment, and includes hypothetical data based on structural similarities to other tremorgenic indole diterpene mycotoxins.

Introduction to Janthitrems and Antibody Specificity

Janthitrems are tremorgenic mycotoxins produced by Penicillium janthinellum.[1][2] Like other indole diterpene mycotoxins, such as lolitrem B, penitrem A, and paxilline, janthitrems are characterized by a common structural core derived from geranylgeranyl diphosphate and tryptophan.[3][4][5] This shared chemical architecture is the primary reason for potential cross-reactivity when developing antibodies for specific detection.

Antibody specificity is a critical parameter in the development of reliable immunoassays. Cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, a janthitrem), also binds to other molecules with similar structural motifs.[6] For mycotoxin analysis, understanding the cross-reactivity profile of an antibody is essential for accurate quantification and to avoid false-positive results.

Structural Comparison of Tremorgenic Mycotoxins

The likelihood of cross-reactivity is largely dependent on the structural similarity between the target analyte and other compounds. Janthitrems share a core indole diterpene skeleton with several other mycotoxins, which could lead to recognition by the same antibody.

MycotoxinChemical FormulaMolar Mass ( g/mol )Key Structural Features
Janthitrem E C37H49NO6603.8Indole diterpene core, complex polycyclic structure.[7]
Paxilline C27H33NO4435.56A simpler indole diterpene alkaloid, considered a biosynthetic precursor to more complex tremorgens.[8][9]
Penitrem A C37H44ClNO6634.2Complex, chlorinated indole diterpene with a polycyclic structure similar to janthitrems.[10][11]
Lolitrem B C42H55NO7685.9A highly complex indole diterpene with additional ring structures compared to janthitrems.[12][13][14]

The shared indole moiety and the diterpenoid ring system are the most probable epitopes for cross-reactive antibodies. Minor differences in side chains or stereochemistry can significantly affect antibody binding and are the basis for developing highly specific monoclonal antibodies.

Hypothetical Cross-Reactivity Data of a Polyclonal Anti-Janthitrem Antibody

The following table presents hypothetical data for a polyclonal antibody raised against Janthitrem E. The cross-reactivity is determined by comparing the concentration of each mycotoxin required to inhibit 50% of the antibody binding in a competitive ELISA (IC50).

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Janthitrem E 5.0100
Janthitrem A 8.261.0
Paxilline 45.511.0
Penitrem A 98.05.1
Lolitrem B > 1000< 0.5
Aflatoxin B1 > 1000< 0.5
Ochratoxin A > 1000< 0.5

Note: This data is illustrative and not based on published experimental results.

Experimental Protocols

The assessment of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (cELISA).

Principle of Competitive ELISA

In a cELISA for mycotoxin detection, a known amount of mycotoxin-enzyme conjugate competes with the mycotoxin in the sample (or standard) for a limited number of antibody binding sites, which are immobilized on a microplate.[15] The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of free mycotoxin in the sample. The signal is generated by adding a substrate that produces a measurable color change.

Cross-Reactivity Assessment Protocol
  • Antibody Coating: Microtiter plates are coated with a specific anti-janthitrem antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competitive Reaction: A fixed concentration of a janthitrem-horseradish peroxidase (HRP) conjugate is mixed with varying concentrations of the janthitrem standard or the potentially cross-reacting mycotoxin. This mixture is then added to the antibody-coated wells.

  • Incubation: The plate is incubated to allow the competitive binding to reach equilibrium.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding an acid solution.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Calculation: The percentage of cross-reactivity is calculated using the following formula:

    Cross-Reactivity (%) = (IC50 of Janthitrem / IC50 of competing mycotoxin) x 100

    Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.[16]

Workflow and Pathway Diagrams

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis A Antibody Coating B Washing A->B C Blocking B->C D Add Janthitrem-HRP + Sample/Standard C->D E Incubation D->E F Washing E->F G Add Substrate (TMB) F->G H Incubation (Color Development) G->H I Add Stop Solution H->I J Read Absorbance (450 nm) I->J K Calculate IC50 & Cross-Reactivity J->K

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Conclusion

While specific data for janthitrem antibody cross-reactivity is not yet available in the public domain, the structural similarities with other tremorgenic indole diterpene mycotoxins suggest a potential for cross-reactivity, particularly with other janthitrems and to a lesser extent with compounds like paxilline and penitrem A. The development of highly specific monoclonal antibodies will be crucial for the creation of reliable and accurate immunoassays for janthitrems. The experimental protocols and principles outlined in this guide provide a framework for the evaluation of such antibodies and their application in research and diagnostics.

References

Validating the Anti-feedant Effect of Epoxy-Janthitrems on Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-feedant properties of epoxy-janthitrems with other notable insect anti-feedants. The information is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of these compounds in insect pest management strategies.

Introduction to Epoxy-Janthitrems

Epoxy-janthitrems are a class of indole-diterpenoid alkaloids produced by the endophytic fungus Epichloë festucae var. lolii strain AR37, which commonly infects perennial ryegrass (Lolium perenne)[1][2]. These compounds are significant for their protective effects on the host plant against various insect pests[1][3]. The primary compound, epoxy-janthitrem I, has demonstrated potent anti-feedant and growth-inhibitory effects against specific insect larvae[1][4]. This guide will delve into the quantitative data supporting these claims, outline the experimental protocols used for their validation, and compare their efficacy with other well-known anti-feedant compounds.

Comparative Anti-feedant Efficacy

The anti-feedant activity of epoxy-janthitrems has been primarily evaluated against the porina moth larvae (Wiseana cervinata), a significant pasture pest in New Zealand[1][5]. The following table summarizes the dose-dependent anti-feedant effect of epoxy-janthitrem I on porina larvae. For comparison, data on other endophyte-produced alkaloids with known anti-feedant or insecticidal properties are also included, although direct comparative studies under identical conditions are limited.

CompoundTarget Insect(s)Observed EffectEffective ConcentrationCitation(s)
Epoxy-janthitrem I Porina (Wiseana cervinata) larvaeDose-dependent reduction in feeding and weight gain.1, 2.5, and 5 µg/g (wet weight) of diet showed feeding deterrence, with stronger effects at higher concentrations.[1][4]
Argentine stem weevil (Listronotus bonariensis) larvaeReduction in larval damage.Not specified[1]
African black beetle (Heteronychus arator)Anti-feedant effects.Not specified[1]
Peramine Argentine stem weevil (Listronotus bonariensis) adultsStrong feeding deterrent.Not specified[1][5]
Ergovaline African black beetle (Heteronychus arator)Insecticidal and anti-feedant effects.Not specified[1][5]
Lolitrem B General insect pestsPrimarily a vertebrate neurotoxin, but also contributes to insect resistance.Not specified[1]
Janthitrem A Porina (Wiseana cervinata) larvaeReduced weight gain and food consumption. More potent than Janthitrem B.20 and 50 µg/g of diet.[6][7]
Janthitrem B Porina (Wiseana cervinata) larvaeReduced weight gain and food consumption.20 and 50 µg/g of diet.[6]

Experimental Protocols

The validation of the anti-feedant effects of epoxy-janthitrems relies on standardized bioassays. The following protocol is a synthesized representation of the methodologies described in the cited literature[1][4][8].

Insect Rearing and Preparation
  • Insect Species: Porina larvae (Wiseana cervinata) are collected from the field or reared in a laboratory setting.

  • Acclimatization: Larvae are maintained on a standard artificial diet for a period before the bioassay to ensure uniformity.

  • Starvation: Prior to the assay, larvae are typically starved for a short period (e.g., 24 hours) to encourage feeding.

Diet Preparation and Compound Incorporation
  • Artificial Diet: A semi-synthetic agar-based diet is prepared.

  • Compound Incorporation:

    • Purified Compound: Epoxy-janthitrem I, dissolved in a suitable solvent (e.g., ethanol), is added to the molten diet at various concentrations. A control diet containing only the solvent is also prepared.

    • Infected Plant Material: Freeze-dried and ground perennial ryegrass containing the AR37 endophyte is incorporated into the diet at different percentages. A diet with endophyte-free ryegrass serves as the control.

  • Diet Pellets: The prepared diets are poured into petri dishes to solidify and then cut into uniform pellets.

Anti-feedant Bioassay (No-Choice Test)
  • Experimental Setup: Individual larvae are placed in separate containers (e.g., petri dishes or multi-well plates) with a pre-weighed diet pellet.

  • Incubation: The containers are maintained under controlled conditions (temperature, humidity, and light cycle) for a specific duration (e.g., 7 days).

  • Data Collection:

    • Food Consumption: The amount of diet consumed by each larva is determined by weighing the remaining diet pellet at the end of the assay, correcting for water loss by using control pellets in containers without larvae.

    • Larval Weight Gain: The weight of each larva is measured at the beginning and end of the experiment.

    • Mortality: The number of dead larvae is recorded daily.

  • Data Analysis: The anti-feedant index can be calculated, and statistical analyses (e.g., ANOVA) are performed to compare the different treatment groups with the control.

Visualizing the Experimental Workflow and Proposed Mechanism

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_bioassay Bioassay cluster_data_collection Data Collection cluster_analysis Analysis Insect_Rearing Insect Rearing (Porina larvae) No_Choice_Test No-Choice Feeding Test Insect_Rearing->No_Choice_Test Diet_Preparation Diet Preparation (Artificial Diet) Compound_Incorporation Compound Incorporation (Epoxy-janthitrem I or AR37-infected plant material) Diet_Preparation->Compound_Incorporation Control_Diet Control Diet (Solvent or endophyte-free plant material) Diet_Preparation->Control_Diet Compound_Incorporation->No_Choice_Test Control_Diet->No_Choice_Test Food_Consumption Food Consumption No_Choice_Test->Food_Consumption Weight_Gain Weight Gain No_Choice_Test->Weight_Gain Mortality Mortality No_Choice_Test->Mortality Statistical_Analysis Statistical Analysis Food_Consumption->Statistical_Analysis Weight_Gain->Statistical_Analysis Mortality->Statistical_Analysis Gustatory_Signaling_Pathway cluster_receptor Gustatory Receptor Neuron cluster_cns Central Nervous System Epoxy_Janthitrem Epoxy-Janthitrem Gustatory_Receptor Gustatory Receptor (GR) (Bitter Taste) Epoxy_Janthitrem->Gustatory_Receptor G_Protein G-Protein Gustatory_Receptor->G_Protein activates Effector_Enzyme Effector Enzyme (e.g., PLC) G_Protein->Effector_Enzyme activates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector_Enzyme->Second_Messenger produces Ion_Channel Ion Channel Second_Messenger->Ion_Channel opens Depolarization Neuron Depolarization Ion_Channel->Depolarization leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential triggers Behavioral_Response Behavioral Response (Feeding Deterrence) Action_Potential->Behavioral_Response results in

References

Comparative Analysis of Janthitrem Profiles in Different Endophyte Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of janthitrem profiles in various endophyte strains, focusing on quantitative data, experimental methodologies, and biosynthetic pathways. The information is intended for researchers, scientists, and drug development professionals working with these tremorgenic indole diterpenoids.

Quantitative Analysis of Janthitrem Production

Janthitrems and their epoxy-derivatives are secondary metabolites produced by certain fungal endophytes, notably from the genera Penicillium and Epichloë. The production and profile of these compounds can vary significantly between different fungal strains. Below is a summary of janthitrem production in selected endophyte strains based on available literature.

Endophyte StrainHost PlantJanthitrem TypeReported Concentration (µg/g)Reference
Epichloë sp. LpTG-3 (AR37)Perennial Ryegrass (Lolium perenne)Epoxy-janthitrems35.7 (total epoxy-janthitrems) in sheep grazing trials[1]
Epichloë sp. LpTG-3 (NEA12)Perennial Ryegrass (Lolium perenne)Epoxy-janthitrem IHighest in seeds, evenly distributed in shoots and roots[2][3]
Epichloë sp. LpTG-4 (E1)Perennial Ryegrass (Lolium perenne)Epoxy-janthitremsProduces epoxy-janthitrems[4][5]
Penicillium janthinellumIsolated from ryegrass pasturesJanthitrems A, B, CNot quantified in planta in the provided results[4][6]

Note: Quantitative data for janthitrem production can be influenced by various factors, including host plant genotype, environmental conditions, and the specific tissues analyzed.[7] Concentrations of epoxy-janthitrem I have been found to be generally highest in the seeds of perennial ryegrass, with a more even distribution throughout the shoots and roots.[2][3]

Experimental Protocols

Accurate comparison of janthitrem profiles relies on standardized and reproducible experimental methodologies. The following sections detail the common protocols for the extraction and analysis of janthitrems from endophyte-infected plant material.

Extraction of Janthitrems from Plant Material

This protocol is adapted from methodologies described for the analysis of epoxy-janthitrems in perennial ryegrass.[2][4]

  • Sample Preparation: Plant tissues (e.g., seeds, shoots, roots) are lyophilized (freeze-dried) for 48 hours and then ground into a fine powder.[2][4]

  • Extraction:

    • A precise weight of the ground plant material (e.g., 20 mg) is placed in a suitable tube.

    • The sample is extracted twice with 1 mL of 80% methanol (methanol:water, 80:20, v/v).

    • Each extraction involves a sequence of vortexing, sonicating, and centrifuging for 5 minutes each to ensure thorough extraction.[2][4]

  • Solvent Evaporation: The supernatants from the two extractions are combined and dried using a vacuum concentrator.[4]

  • Reconstitution: The dried extract is reconstituted in a known volume (e.g., 200 µL) of 80% methanol for analysis.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following LC-MS parameters are based on methods used for the detection and quantification of epoxy-janthitrems.[2][4]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A Hypersil Gold 1.9 µm HPLC column (100 mm × 2.1 mm) is commonly used.[4]

    • Mobile Phase: A gradient elution is employed with:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in acetonitrile[4]

    • Gradient: A typical gradient starts with a high percentage of Solvent A, which is linearly decreased over approximately 11 minutes.[4]

    • Flow Rate: A flow rate of 0.3 mL/min is maintained.[4]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.[4]

    • Mass Range: Data is acquired over a mass range of 80–1200 m/z.[4]

    • Collision Energy: Normalized collision energy is set to 30 V for fragmentation.[4]

    • Source Parameters: The source heater temperature is maintained at 310 °C, and the heated capillary is at 320°C.[4]

Visualizations

Experimental Workflow for Janthitrem Analysis

The following diagram illustrates the general workflow for the extraction and analysis of janthitrems from endophyte-infected plant material.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis plant_material Plant Material (e.g., seeds, shoots) freeze_drying Lyophilization (Freeze-Drying) plant_material->freeze_drying grinding Grinding to Fine Powder freeze_drying->grinding extraction_solvent Add 80% Methanol grinding->extraction_solvent vortex_sonicate_centrifuge Vortex, Sonicate, Centrifuge extraction_solvent->vortex_sonicate_centrifuge combine_supernatants Combine Supernatants vortex_sonicate_centrifuge->combine_supernatants drying Dry Extract (Vacuum Concentrator) combine_supernatants->drying reconstitution Reconstitute in 80% Methanol drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Experimental workflow for janthitrem extraction and analysis.

Epoxy-Janthitrem Biosynthetic Pathway

The biosynthesis of epoxy-janthitrems in Epichloë endophytes is a complex process involving a cluster of genes. While janthitrems and the related lolitrem B share common precursors, the pathways diverge to create a diversity of end products.[2][4] The pathway is understood to be an interconnected network rather than a linear sequence of reactions.[8]

G cluster_precursors Common Precursors cluster_epoxy_janthitrem_pathway Epoxy-Janthitrem Pathway cluster_lolitrem_pathway Lolitrem Pathway (Diverged) paxilline Paxilline terpendole_i Terpendole I paxilline->terpendole_i terpendoles Terpendoles terpendole_i->terpendoles lolitrem_b Lolitrem B terpendole_i->lolitrem_b epoxy_janthitrem_i Epoxy-janthitrem I terpendoles->epoxy_janthitrem_i epoxy_janthitrem_ii Epoxy-janthitrem II epoxy_janthitrem_i->epoxy_janthitrem_ii epoxy_janthitrem_iii Epoxy-janthitrem III epoxy_janthitrem_i->epoxy_janthitrem_iii epoxy_janthitrem_iv Epoxy-janthitrem IV epoxy_janthitrem_i->epoxy_janthitrem_iv

Caption: Simplified epoxy-janthitrem biosynthetic pathway.

Key Genes in Epoxy-Janthitrem Biosynthesis:

  • jtmD (idtD): This gene, with homology to aromatic prenyl transferases, has been confirmed through RNAi silencing to be essential for epoxy-janthitrem production.[4][5]

  • idtO: Predicted to encode a P450 monooxygenase, this gene is also part of the epoxy-janthitrem biosynthesis gene cluster.[9]

  • LTM cluster genes: The epoxy-janthitrem (JTM) locus contains clusters 1 and 2 of the lolitrem B biosynthesis gene cluster (LTM locus), indicating a shared evolutionary origin and common early steps in the pathway.[4][5]

This guide provides a foundational comparison of janthitrem profiles in different endophyte strains. Further research is necessary to fully elucidate the quantitative variations and the regulatory mechanisms governing janthitrem biosynthesis in these symbiotic fungi.

References

Efficacy of Janthitrem F compared to other insecticidal mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective insecticides is a continuous endeavor in agricultural and public health sectors. Mycotoxins, secondary metabolites produced by fungi, represent a vast and diverse source of biologically active compounds with potential applications in pest management. Among these, the tremorgenic mycotoxin Janthitrem F, and its related compounds, have garnered attention for their insecticidal properties. This guide provides a comparative overview of the efficacy of this compound and other insecticidal mycotoxins, supported by available experimental data and detailed methodologies.

Comparative Efficacy of Insecticidal Mycotoxins

For instance, janthitrem A (11,12-epoxyjanthitrem B) has shown greater potency in reducing weight gain and food consumption of porina larvae (Wiseana cervinata) compared to its non-epoxidated counterpart, janthitrem B[1]. Furthermore, diets containing high concentrations of epoxy-janthitrems have been shown to cause significant weight loss and mortality rates of 25-42% in porina larvae[2]. Epoxy-janthitrem I, another member of this family, acts as a feeding deterrent to porina larvae at concentrations as low as 1 µg/g and has also exhibited evidence of toxicity[3].

To provide a broader context for the insecticidal potential of this compound, the following table summarizes the in vitro insecticidal activity of other tremorgenic mycotoxins against the insect cell line Sf-9 (from Spodoptera frugiperda).

MycotoxinToxin ClassTarget Insect Cell LineObserved Effect at 1 ng/mLReference
Penitrem A Indole-diterpenoidSf-9Strong inhibition of cell proliferation[4][5]
Paxilline Indole-diterpenoidSf-9Strong inhibition of cell proliferation[4][5]
Verruculogen Indole-diterpenoidSf-9Strong inhibition of cell proliferation[4][5]

Mechanism of Action

The precise molecular target of this compound in insects has not been fully elucidated. However, like other tremorgenic mycotoxins, it is known to be neurotoxic. The primary mode of action for this class of compounds generally involves the disruption of normal nerve function, often by interfering with neurotransmitter release or ion channel activity. This disruption leads to the characteristic tremors, and at higher doses, paralysis and death. The enhanced potency of epoxy-janthitrems suggests that the epoxide moiety may play a critical role in binding to the molecular target within the insect's nervous system.

Experimental Protocols

To ensure the reproducibility and validity of insecticidal efficacy studies, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of insecticidal mycotoxins.

In Vitro Insect Cell Line Proliferation Assay

This assay is utilized to screen a large number of compounds for their cytotoxic effects on insect cells, providing an initial indication of insecticidal potential.

1. Cell Culture:

  • The Spodoptera frugiperda Sf-9 cell line is cultured in an appropriate medium (e.g., Grace's Insect Medium) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 27°C.

2. Assay Procedure:

  • Sf-9 cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • The mycotoxins to be tested are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the cell culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing the test mycotoxins.

  • Control wells containing medium with the solvent at the same concentration and medium alone are included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. Data Analysis:

  • Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, which measures mitochondrial activity.

  • The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the control wells.

  • The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of cell viability against the logarithm of the mycotoxin concentration and fitting the data to a dose-response curve.

Insect Feeding Bioassay

This method assesses the antifeedant and toxic effects of a compound when ingested by the target insect.

1. Diet Preparation:

  • An artificial diet suitable for the target insect species (e.g., porina larvae) is prepared.

  • The test mycotoxin is dissolved in a solvent and incorporated into the diet at various concentrations during its preparation. A control diet containing only the solvent is also prepared.

2. Bioassay:

  • Larvae of a specific instar and weight are individually placed in containers with a pre-weighed amount of the treated or control diet.

  • The containers are maintained under controlled environmental conditions (temperature, humidity, and light cycle).

3. Data Collection and Analysis:

  • After a set period (e.g., 7 days), the larvae are re-weighed, and the amount of consumed diet is determined.

  • Larval mortality is recorded.

  • The LC50 (median lethal concentration) or LD50 (median lethal dose) is calculated using probit analysis.

  • Antifeedant effects are assessed by comparing the amount of diet consumed between the treated and control groups.

Visualizations

Experimental Workflow for Insecticidal Bioassay

Insecticidal_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis Mycotoxin Mycotoxin Stock Solution Treatment Diet Incorporation (Mycotoxin at various concentrations) Mycotoxin->Treatment Diet Artificial Insect Diet Diet->Treatment Control Control Diet (Solvent only) Diet->Control Insects Test Insects (e.g., Larvae) Exposure Insect Exposure to Diets Insects->Exposure Treatment->Exposure Control->Exposure Mortality Record Mortality Exposure->Mortality Weight Measure Weight Change Exposure->Weight Consumption Quantify Diet Consumption Exposure->Consumption Analysis Statistical Analysis (e.g., Probit for LC50/LD50) Mortality->Analysis Weight->Analysis Consumption->Analysis

Caption: Workflow for determining the insecticidal efficacy of a mycotoxin.

Putative Mechanism of Tremorgenic Mycotoxin Neurotoxicity

Tremorgenic_Mycotoxin_MoA Mycotoxin Tremorgenic Mycotoxin (e.g., this compound) Target Molecular Target in Nervous System (e.g., Ion Channel, Receptor) Mycotoxin->Target Binds to Disruption Disruption of Neurotransmission Target->Disruption Leads to Effect Physiological Effects: - Tremors - Paralysis - Death Disruption->Effect Results in

Caption: Postulated neurotoxic mechanism of tremorgenic mycotoxins.

References

In Vivo Validation of Janthitrem-Induced Neurotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo neurotoxic effects of janthitrem, a tremorgenic mycotoxin, with other relevant neurotoxins. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of signaling pathways and workflows.

Comparative Analysis of Neurotoxic Effects

The following table summarizes the in vivo neurotoxic effects of janthitrem and its primary alternatives, lolitrem B and paxilline. The data is primarily derived from studies on rodent models.

FeatureJanthitrem (Epoxyjanthitrem)Lolitrem BPaxilline
Primary Neurotoxic Effect Tremors, "ryegrass staggers"Potent tremors, "ryegrass staggers", ataxiaTremors
Potency Less potent than lolitrem B.[1][2][3]High potency, considered the most toxic of the lolitrems.[4]Less potent and shorter-acting than lolitrem B.[4][5]
Mechanism of Action Presumed inhibitor of large-conductance Ca2+-activated K+ (BK) channels.Potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels.[4][6][7][8][9][10]Potent and specific inhibitor of large-conductance Ca2+-activated K+ (BK) channels.[4][5]
In Vivo Model Mouse bioassay.[3]Mouse, sheep, cattle, and horse models.[4][5][11][12]Mouse models.[4][5]
Reported Dosages (Mice) Diets containing up to 30% AR37 endophyte-infected seed (containing epoxyjanthitrems) fed for 90 days showed no adverse effects at the tested doses.[13][14]A single dose of 2 mg/kg IP induces measurable tremors for up to 72 hours.[4][5] Diets containing up to 1.06 ppm fed for 90 days showed no adverse effects at the tested doses.[13]Induces shorter-acting tremors compared to lolitrem B at similar dosages.[4][5]
Other Observed Effects Anti-insect activity.[1][3]Inhibits voluntary motor activity and spatial orientation; does not impair spatial learning or memory.[5][15]Shorter duration of action compared to lolitrem B.[4][5]

Experimental Protocols

Detailed methodologies for key in vivo experiments to validate neurotoxicity are outlined below.

Behavioral and Motor Function Assessment

These tests are crucial for quantifying the functional consequences of neurotoxin exposure.

  • Tremor Scoring: A semi-quantitative assessment of the severity of tremors.

    • Procedure: Animals are observed at regular intervals after toxin administration. Tremors are scored on a predefined scale (e.g., 0 = no tremor, 1 = mild tremor upon handling, 2 = spontaneous tremor at rest, 3 = severe, continuous tremor affecting posture and locomotion).

    • Apparatus: Observation cage.

  • Rotarod Test: Evaluates motor coordination and balance.

    • Procedure: Mice are placed on a rotating rod with gradually increasing speed. The latency to fall from the rod is recorded. A shorter latency indicates impaired motor coordination.

    • Apparatus: Rotarod device.

  • Open Field Test: Assesses locomotor activity and exploratory behavior.

    • Procedure: Animals are placed in a novel, open arena, and their movements are tracked for a set period. Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Apparatus: Open field arena with video tracking software.

  • Morris Water Maze: Tests spatial learning and memory.[5]

    • Procedure: Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded over several trials.

    • Apparatus: Circular water tank, hidden platform, and video tracking system.

Histopathological Analysis of Brain Tissue

This allows for the microscopic examination of neuronal damage.

  • Tissue Preparation:

    • Following euthanasia, the brain is perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • The brain is then dissected and post-fixed in the same fixative.

    • Tissues are processed for paraffin embedding or cryosectioning.

  • Staining Techniques:

    • Hematoxylin and Eosin (H&E) Staining: Provides a general overview of the brain tissue morphology, allowing for the identification of areas with cell death, inflammation, or structural changes.[16][17]

    • DAPI (4',6-diamidino-2-phenylindole) Staining: A fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize cell nuclei and can help identify apoptotic bodies (condensed and fragmented nuclei), which are characteristic of apoptosis.[16]

    • Immunohistochemistry (IHC): Uses antibodies to detect specific proteins in the tissue. This can be used to identify markers of apoptosis (e.g., cleaved caspase-3), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), or neuronal damage.

Neurochemical Analysis

This involves the quantification of neurotoxins and neurotransmitters in the brain.

  • Sample Preparation:

    • Brain regions of interest (e.g., cerebellum, cortex, hippocampus) are dissected from fresh or frozen tissue.

    • Tissues are homogenized in an appropriate buffer.

    • Proteins are precipitated, and the supernatant is collected for analysis.

  • Analytical Method (LC-MS/MS):

    • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying small molecules.[11][18]

    • Procedure: The prepared sample is injected into a liquid chromatograph to separate the different compounds. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This allows for the precise identification and quantification of the target neurotoxin and various neurotransmitters (e.g., glutamate, GABA, dopamine).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways involved in janthitrem-induced neurotoxicity and a typical experimental workflow for its in vivo validation.

G cluster_0 Janthitrem-Induced Neurotoxicity Signaling Pathway Janthitrem Janthitrem BK_Channel BK Channel Janthitrem->BK_Channel Inhibition Membrane_Depolarization Prolonged Membrane Depolarization BK_Channel->Membrane_Depolarization Leads to Ca_Influx Increased Intracellular Ca2+ Membrane_Depolarization->Ca_Influx Increases Neurotransmitter_Release Enhanced Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Neuronal_Hyperexcitability Neuronal Hyperexcitability Neurotransmitter_Release->Neuronal_Hyperexcitability Tremors Tremors Neuronal_Hyperexcitability->Tremors Oxidative_Stress Oxidative Stress Neuronal_Hyperexcitability->Oxidative_Stress Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed signaling cascade for janthitrem neurotoxicity.

G cluster_1 In Vivo Neurotoxicity Validation Workflow Animal_Model Animal Model Selection (e.g., Mice) Toxin_Admin Toxin Administration (Janthitrem vs. Alternatives) Animal_Model->Toxin_Admin Behavioral_Tests Behavioral & Motor Function Tests Toxin_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Histopathology Histopathological Analysis Tissue_Collection->Histopathology Neurochem_Analysis Neurochemical Analysis Tissue_Collection->Neurochem_Analysis Data_Analysis Data Analysis & Comparison Histopathology->Data_Analysis Neurochem_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo validation.

References

Comparative genomics of janthitrem and lolitrem B biosynthesis clusters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Genomics of Janthitrem and Lolitrem B Biosynthesis

For researchers, scientists, and drug development professionals, understanding the genetic architecture of secondary metabolite biosynthesis is paramount for harnessing their potential. This guide provides a detailed comparative analysis of the Janthitrem and Lolitrem B biosynthesis clusters, focusing on their genomic organization, gene functions, and the experimental methodologies used for their characterization.

Data Presentation: A Comparative Overview

The biosynthesis of Janthitrems and Lolitrem B, two classes of indole diterpenes produced by Epichloë endophytes, originates from partially overlapping gene clusters. While sharing a common ancestry and initial biosynthetic steps, key genetic divergences lead to their distinct chemical structures and biological activities. The following table summarizes the key genomic features of the Janthitrem (JTM) and Lolitrem B (LTM) biosynthesis clusters.

FeatureJanthitrem (JTM) Biosynthesis ClusterLolitrem B (LTM) Biosynthesis ClusterKey Distinctions
Locus Organization A single locus comprising 4 clusters.[1]A single locus organized into 3 clusters.[2][3]The JTM locus incorporates the first two clusters of the LTM locus but also contains a novel third and fourth cluster.[1][4]
Total Genes Approximately 16-19 genes have been identified as potentially involved.[1]A complex of 10 genes is required for lolitrem B synthesis.[2][5][6]The JTM cluster contains a larger number of genes, including several unique to this pathway.
Shared Genes Contains homologues to Cluster 1 and Cluster 2 genes of the LTM locus.[1][4][7]Contains Cluster 1 and Cluster 2 genes that are homologous to those in the JTM locus.[1][4][7]Both pathways share the initial steps of indole-diterpene biosynthesis, including the synthesis of paspaline.[2]
Unique Genes jtmD, jtmO, jtm01, and jtm02 are unique to epoxy-janthitrem producing strains.[4][8]ltmE and ltmJ, located in Cluster 3, are absent in epoxy-janthitrem producing strains.[4]These unique genes are responsible for the chemical modifications that differentiate janthitrems from lolitrems.
Key Precursors Paspaline, Terpendole I.[2][4]Paspaline, Terpendole I.[2][4]The pathways diverge after the formation of common intermediates.
End Products Epoxy-janthitrems I-IV.[4][9]Lolitrem B.[2]The final products have distinct chemical structures and tremorgenic potencies.

Experimental Protocols

The characterization of the Janthitrem and Lolitrem B biosynthesis clusters has been facilitated by a combination of genomic and analytical techniques. Below are detailed methodologies for key experiments.

Whole Genome Sequencing and Bioinformatic Analysis
  • DNA Extraction: High-molecular-weight genomic DNA is extracted from fungal mycelia using a suitable kit or a standard phenol-chloroform extraction protocol.

  • Library Preparation and Sequencing: The extracted DNA is used to prepare a sequencing library (e.g., Illumina paired-end or PacBio SMRTbell). High-throughput sequencing is then performed to generate raw sequence reads.

  • Genome Assembly: The raw reads are quality-filtered and assembled de novo using assemblers like SPAdes or Canu.

  • Gene Prediction and Annotation: Gene prediction is carried out on the assembled genome using software like AUGUSTUS or FGENESH. The predicted genes are then annotated by comparing their sequences against public databases (e.g., NCBI nr, Swiss-Prot) using BLASTp.

  • Cluster Identification: Secondary metabolite biosynthesis gene clusters are identified using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which predicts the boundaries and putative functions of genes within the cluster.

  • Comparative Genomics: The identified JTM and LTM gene clusters are aligned and compared using tools like Mauve or Artemis Comparison Tool (ACT) to identify homologous and unique genes.

Gene Function Validation via RNAi Silencing
  • Target Gene Selection: A unique and conserved region of the target gene (e.g., jtmD) is selected for silencing.

  • Construct Assembly: An RNAi construct is designed to express a hairpin RNA corresponding to the selected target sequence. This is typically cloned into a fungal expression vector.

  • Fungal Transformation: The RNAi construct is introduced into the protoplasts of the fungal strain of interest via polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation.

  • Selection and Verification: Transformed fungi are selected on a medium containing a suitable antibiotic. Successful integration of the construct is verified by PCR.

  • Gene Expression Analysis: The level of target gene silencing is quantified using reverse transcription-quantitative PCR (RT-qPCR) by comparing the transcript levels in the silenced strain to the wild-type.

  • Metabolite Analysis: The metabolic profile of the silenced strain is compared to the wild-type using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm the role of the silenced gene in the biosynthesis of the target metabolite.[4][8]

Metabolite Profiling using LC-MS/MS
  • Sample Preparation: Fungal cultures or infected plant tissues are freeze-dried and ground to a fine powder. The metabolites are then extracted using a suitable solvent (e.g., methanol/water mixture).

  • Chromatographic Separation: The crude extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 column to separate the metabolites based on their polarity.

  • Mass Spectrometry Analysis: The eluent from the chromatography column is introduced into a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument). The instrument is operated in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment specific ions for structural elucidation.

  • Data Analysis: The resulting data is processed using specialized software. Metabolites are tentatively identified by comparing their retention times and mass spectra with those of known standards or by searching against spectral libraries. The proposed structures of novel compounds are determined by interpreting their fragmentation patterns.[9]

Visualizing the Biosynthetic Pathways and Genomic Comparison

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways of Janthitrem and Lolitrem B, their genomic comparison, and a typical experimental workflow.

Janthitrem_Biosynthesis cluster_input Starting Precursors cluster_core Shared Pathway cluster_janthitrem Janthitrem-Specific Pathway Indole-3-glycerol phosphate Indole-3-glycerol phosphate Paspaline Paspaline Indole-3-glycerol phosphate->Paspaline ltmM, ltmG, ltmC, ltmK Geranylgeranyl diphosphate Geranylgeranyl diphosphate Geranylgeranyl diphosphate->Paspaline Terpendole I Terpendole I Paspaline->Terpendole I ltmB, ltmF Epoxy-janthitrems Epoxy-janthitrems Terpendole I->Epoxy-janthitrems jtmD, jtmO

Caption: Proposed biosynthetic pathway for Epoxy-janthitrems.

Lolitrem_B_Biosynthesis cluster_input Starting Precursors cluster_core Shared Pathway cluster_lolitrem Lolitrem B-Specific Pathway Indole-3-glycerol phosphate Indole-3-glycerol phosphate Paspaline Paspaline Indole-3-glycerol phosphate->Paspaline ltmM, ltmG, ltmC, ltmK Geranylgeranyl diphosphate Geranylgeranyl diphosphate Geranylgeranyl diphosphate->Paspaline Terpendole C Terpendole C Paspaline->Terpendole C ltmB, ltmF, ltmK Lolitrem B Lolitrem B Terpendole C->Lolitrem B ltmE, ltmJ

Caption: Proposed biosynthetic pathway for Lolitrem B.

Gene_Cluster_Comparison cluster_JTM Janthitrem (JTM) Locus cluster_LTM Lolitrem B (LTM) Locus JTM_C1 Cluster 1 (ltm genes) JTM_C2 Cluster 2 (ltm genes) LTM_C1 Cluster 1 (ltm genes) JTM_C1->LTM_C1 Homologous JTM_C3 Cluster 3 (jtmD, jtmO) LTM_C2 Cluster 2 (ltm genes) JTM_C2->LTM_C2 Homologous JTM_C4 Cluster 4 (jtm01, jtm02) LTM_C3 Cluster 3 (ltmE, ltmJ) Experimental_Workflow start Isolate Fungal Strain genome_seq Whole Genome Sequencing start->genome_seq bioinformatics Bioinformatic Analysis (antiSMASH) genome_seq->bioinformatics gene_identification Identify JTM/LTM Gene Clusters bioinformatics->gene_identification functional_genomics Functional Genomics (RNAi/CRISPR) gene_identification->functional_genomics metabolite_analysis Metabolite Analysis (LC-MS/MS) functional_genomics->metabolite_analysis pathway_elucidation Elucidate Biosynthetic Pathway metabolite_analysis->pathway_elucidation end Comparative Genomic Model pathway_elucidation->end

References

Correlation of In Vitro and In Vivo Toxicities of Janthitrems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo toxicities of janthitrems, a class of indole-diterpenoid mycotoxins produced by endophytic fungi of the genus Epichloë. These compounds are of significant interest due to their tremorgenic effects on livestock and their potential as biopesticides. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding of janthitrem toxicology.

Quantitative Toxicity Data

Janthitrems, particularly the epoxy-janthitrems, have been identified as the causative agents of "ryegrass staggers," a neurological condition in livestock. While structurally similar to the more potent tremorgen lolitrem B, epoxy-janthitrems generally exhibit lower toxicity. The following table summarizes the available quantitative data comparing the in vivo toxicities of these compounds. It is important to note that specific in vitro cytotoxicity data (e.g., IC50 values) for janthitrems are not extensively reported in the current scientific literature.

CompoundTest SystemEndpointDosing RegimenResultReference
Epoxy-janthitrem IMouse (in vivo)Tremor Score8 mg/kg (intraperitoneal)Low tremor response[1]
Epoxy-janthitrem IMouse (in vivo)Tremor Score14 mg/kg (intraperitoneal)Significant tremor response[1]
Lolitrem BMouse (in vivo)Tremor Score2 mg/kg (intraperitoneal)Significant tremor response, more potent than epoxy-janthitrem I[1]
PaxillineMouse (in vivo)Tremor Score6 mg/kg (intraperitoneal)Tremor response[1]

Experimental Protocols

In Vivo Tremorgenicity Mouse Bioassay

This protocol is adapted from studies evaluating the tremorgenic potential of janthitrems and related indole diterpenes.

Objective: To assess the dose-dependent tremorgenic effects of janthitrems in a mammalian model.

Materials:

  • Test compounds (e.g., Epoxy-janthitrem I, Lolitrem B) dissolved in a suitable vehicle (e.g., 9:1 DMSO/water).

  • Female Swiss mice (or similar strain), weight-matched.

  • Syringes and needles for intraperitoneal injection.

  • Observation cages.

  • Tremor scoring system (e.g., a scale from 0 to 4, where 0 is no tremor and 4 is severe, continuous tremor).

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Dose Preparation: Prepare solutions of the test compounds at the desired concentrations in the vehicle. A vehicle-only control group must be included.

  • Dosing: Administer the test solutions and vehicle control via intraperitoneal injection. The volume of injection should be consistent across all animals (e.g., 50 µL).

  • Observation: Observe the mice continuously for the first few hours post-injection and then at regular intervals for up to 48 hours.

  • Tremor Scoring: At each observation point, score the severity of tremors for each mouse using the established scoring system.

  • Data Analysis: Plot the mean tremor score against time for each treatment group. Statistical analysis (e.g., ANOVA) can be used to compare the effects of different compounds and doses.

In Vitro Cytotoxicity Assay (General Protocol)

While specific data for janthitrems is lacking, a standard MTT assay can be employed to determine their in vitro cytotoxicity.

Objective: To determine the concentration of a janthitrem compound that inhibits cell viability by 50% (IC50).

Materials:

  • Selected cell line (e.g., neuroblastoma cell line like SH-SY5Y, or a relevant animal cell line).

  • Cell culture medium and supplements.

  • Janthitrem compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the janthitrem compound. Include a vehicle-only control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the toxicity of janthitrems, from initial in vitro screening to in vivo validation.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_analysis Data Analysis & Correlation in_vitro_assay Cytotoxicity Assay (e.g., MTT) ic50 IC50 Determination in_vitro_assay->ic50 correlation Correlation of In Vitro and In Vivo Data ic50->correlation animal_model Animal Model (e.g., Mouse) dosing Dose Administration animal_model->dosing observation Behavioral Observation (Tremor Scoring) dosing->observation observation->correlation mechanism Mechanism of Action Studies correlation->mechanism

Janthitrem Toxicity Assessment Workflow.

Proposed Signaling Pathway of Janthitrem Toxicity

Janthitrems, like other tremorgenic indole diterpenes, are believed to exert their neurotoxic effects through the inhibition of large-conductance Ca2+-activated K+ (BK) channels.[2][3] This inhibition leads to neuronal hyperexcitability and the characteristic tremors observed in affected animals.

G cluster_neuron Presynaptic Neuron janthitrem Janthitrem bk_channel BK Channel janthitrem->bk_channel Inhibition membrane_potential Membrane Depolarization bk_channel->membrane_potential Repolarization (Negative Feedback) ca_channel Voltage-gated Ca2+ Channel vesicle Synaptic Vesicle (Neurotransmitter) ca_channel->vesicle Triggers neurotransmitter_release Increased Neurotransmitter Release vesicle->neurotransmitter_release membrane_potential->ca_channel Activates tremor Tremor neurotransmitter_release->tremor

Proposed mechanism of janthitrem-induced neurotoxicity.

Biosynthetic Pathway of Epoxy-Janthitrems

The biosynthesis of epoxy-janthitrems is a complex process involving a dedicated gene cluster (JTM locus) in Epichloë endophytes.[4][5][6] This pathway shares precursors with the biosynthesis of lolitrem B.

G cluster_pathway Epoxy-Janthitrem Biosynthesis precursor Indole Diterpene Precursor paxilline Paxilline precursor->paxilline ltm genes intermediates Janthitrem Intermediates paxilline->intermediates jtm genes epoxy_janthitrems Epoxy-Janthitrems intermediates->epoxy_janthitrems jtmD, jtmO, etc.

Simplified epoxy-janthitrem biosynthetic pathway.

Conclusion

The available evidence strongly indicates that janthitrems, particularly epoxy-janthitrems, are neurotoxic compounds that cause tremors through the inhibition of BK channels. In vivo studies in mice have demonstrated a clear dose-dependent tremorgenic effect, with epoxy-janthitrem I being less potent than lolitrem B. A significant gap in the current knowledge is the lack of in vitro cytotoxicity data for janthitrems. Future research should focus on generating this data to establish a more complete toxicological profile and to better correlate in vitro and in vivo findings. This will be crucial for accurate risk assessment and for exploring the potential applications of these compounds in agriculture and pharmacology.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Janthitrem F

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Janthitrem F. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Summary

This compound is a tremorgenic mycotoxin that requires careful handling due to its toxicological profile. Based on available safety data, it presents the following hazards:

  • Harmful if swallowed.

  • Toxic in contact with skin.

  • Causes serious eye irritation.

  • Very toxic to aquatic life.

Due to its properties, all work with this compound, especially in its dry, powdered form, should be conducted within a certified chemical fume hood or a ducted biological safety cabinet to minimize inhalation risk.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

Type of ProtectionSpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.
Skin and Body Protection A fully buttoned laboratory coat. Consider a chemical-resistant apron and boot covers for larger quantities or spill cleanup.
Respiratory Protection Not required when handled in a fume hood. If handled outside of containment, a respirator is necessary.

Note: Always inspect PPE for integrity before use and wash hands thoroughly after handling the compound.

Operational Plans

Safe Handling and Storage Protocol

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and store it locked up.

  • Store away from incompatible materials.

Handling (as a solid):

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and a chemical spill kit is readily accessible.[2] All manipulations of powdered this compound must be performed in a chemical fume hood to prevent aerosol generation.[1]

  • Weighing: If weighing is necessary, do so within the fume hood. Use a dedicated enclosure if possible to contain any dust. It is recommended to reconstitute the entire vial at once rather than weighing out small aliquots of the powder.[1]

  • Transfer: Use appropriate tools (e.g., chemical-resistant spatulas) for transferring the solid. Avoid actions that could generate dust.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Handling (in solution):

  • Solvent Choice: Use the appropriate solvent as determined by your experimental protocol.

  • Manipulation: All transfers and dilutions should be performed in a chemical fume hood.

  • Vortexing/Mixing: Keep containers capped during vortexing or mixing to prevent aerosol formation.

Spill Response Plan

In the event of a this compound spill, follow these steps immediately. This plan is designed for minor spills that can be managed by trained laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup & Decontamination cluster_Final_Steps Finalization Spill Spill Occurs Alert Alert Personnel in the Area Spill->Alert Assess Assess Spill Hazard (Size, Location, Form) Alert->Assess Evacuate Evacuate Area (If spill is large or volatile) Assess->Evacuate Major Spill PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Minor Spill Contain Contain the Spill (Use absorbent dikes for liquids) PPE->Contain Absorb Cover & Absorb Spill (Use absorbent pads or vermiculite) Contain->Absorb Collect Collect Residue (Use non-sparking tools) Absorb->Collect Decontaminate Decontaminate Spill Area (Use appropriate disinfectant/cleaner) Collect->Decontaminate Package Package Waste (Seal in labeled, compatible container) Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Due to its high aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of this material down the drain or in the regular trash.

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • If the waste is in a solvent, ensure the container is compatible with that solvent.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," "Toxic," and the name "this compound."

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated secondary containment area away from general laboratory traffic.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. All hazardous waste must be managed in compliance with federal, state, and local regulations.[3]

Immediate First Aid Measures

In case of exposure, follow these first aid procedures immediately and seek medical attention. Provide the Safety Data Sheet to the attending physician.

Exposure RouteImmediate Action
If Swallowed Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Call a physician immediately.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Call an ophthalmologist.
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

This information is intended as a guide and should be supplemented by your institution's specific safety protocols and the official Safety Data Sheet for the product.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.